Product packaging for 2,5-Dibromoisonicotinaldehyde(Cat. No.:CAS No. 959244-28-1)

2,5-Dibromoisonicotinaldehyde

Cat. No.: B1293480
CAS No.: 959244-28-1
M. Wt: 264.9 g/mol
InChI Key: HCRBYBOKTOIPCM-UHFFFAOYSA-N
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Description

2,5-Dibromoisonicotinaldehyde is a useful research compound. Its molecular formula is C6H3Br2NO and its molecular weight is 264.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3Br2NO B1293480 2,5-Dibromoisonicotinaldehyde CAS No. 959244-28-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dibromopyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2NO/c7-5-2-9-6(8)1-4(5)3-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCRBYBOKTOIPCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649913
Record name 2,5-Dibromopyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959244-28-1
Record name 2,5-Dibromopyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 2,5-Dibromoisonicotinaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibromoisonicotinaldehyde, also known as 2,5-dibromopyridine-4-carbaldehyde, is a halogenated pyridine derivative with potential applications as a key intermediate in the synthesis of novel pharmaceutical compounds and other functional organic materials. The presence of two bromine atoms and an aldehyde group on the isonicotinic scaffold offers multiple reaction sites for further chemical modifications, making it a valuable building block for creating complex molecular architectures. This guide provides a comprehensive overview of a proposed synthetic route and the expected physicochemical and spectroscopic properties of the title compound.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a two-step process commencing from the commercially available 2-amino-5-bromopyridine. The initial step involves a Sandmeyer reaction to replace the amino group with a bromine atom, yielding 2,5-dibromopyridine.[1][2][3][4] The subsequent step introduces the aldehyde functionality at the 4-position via a directed ortho-metalation (DoM) followed by formylation.

Experimental Protocols

Step 1: Synthesis of 2,5-Dibromopyridine from 2-Amino-5-bromopyridine

This procedure is adapted from established Sandmeyer reaction protocols for the synthesis of brominated pyridines.[1][2][3]

Materials:

  • 2-Amino-5-bromopyridine

  • 48% Hydrobromic acid (HBr)

  • Sodium nitrite (NaNO₂)

  • Cuprous bromide (CuBr)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2-amino-5-bromopyridine (1.0 eq).

  • Cool the flask in an ice-salt bath to 0 to -5 °C.

  • Slowly add a 48% aqueous solution of hydrobromic acid (approx. 4.0 eq) while maintaining the temperature below 5 °C.

  • In a separate beaker, dissolve cuprous bromide (approx. 0.2 eq) in 48% HBr and add it to the reaction mixture.

  • Prepare a solution of sodium nitrite (1.1 eq) in water and add it dropwise to the reaction mixture over a period of 1-2 hours, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional hour.

  • Slowly raise the temperature to room temperature and then heat the mixture to 50-60 °C until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture to room temperature and neutralize it by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 8-9.

  • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield crude 2,5-dibromopyridine.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Proposed Synthesis of this compound from 2,5-Dibromopyridine

This hypothetical procedure is based on standard directed ortho-metalation and formylation reactions of halogenated pyridines.

Materials:

  • 2,5-Dibromopyridine

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet.

  • Add 2,5-dibromopyridine (1.0 eq) and dissolve it in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise via a syringe or dropping funnel, maintaining the temperature at -78 °C. A color change should be observed, indicating the formation of the lithiated species.

  • Stir the mixture at -78 °C for 1-2 hours.

  • Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise, again keeping the temperature at -78 °C.

  • After the addition of DMF, allow the reaction to stir at -78 °C for another 2-3 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature.

  • Add water and extract the product with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Characterization Data

The following tables summarize the expected physicochemical and spectroscopic data for this compound. This data is predicted based on its chemical structure and comparison with analogous compounds.

Table 1: Predicted Physicochemical Properties

PropertyValue
Molecular FormulaC₆H₃Br₂NO
Molecular Weight264.90 g/mol
AppearanceOff-white to yellow solid
Melting Point(Not available, expected to be a solid at room temp.)
CAS Number959244-28-1

Table 2: Predicted Spectroscopic Data

TechniqueExpected Peaks/Signals
¹H NMR (CDCl₃, 400 MHz)δ ~10.1 (s, 1H, -CHO), δ ~8.8 (s, 1H, H-3), δ ~8.2 (s, 1H, H-6)
¹³C NMR (CDCl₃, 100 MHz)δ ~190 (C=O), δ ~155 (C-6), δ ~145 (C-4), δ ~142 (C-3), δ ~125 (C-2), δ ~120 (C-5)
IR (KBr, cm⁻¹)~3050-3100 (C-H aromatic stretch), ~2850, ~2750 (C-H aldehyde stretch), ~1700-1720 (C=O aldehyde stretch), ~1550-1600 (C=C/C=N aromatic stretch), ~1000-1200 (C-Br stretch)
Mass Spec. (EI)m/z 265/267/269 ([M]⁺, isotopic pattern for 2 Br), 236/238/240 ([M-CHO]⁺)

Visualizations

Proposed Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Sandmeyer Reaction cluster_1 Step 2: Formylation 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine 2,5-Dibromopyridine 2,5-Dibromopyridine 2-Amino-5-bromopyridine->2,5-Dibromopyridine HBr, NaNO2, CuBr This compound This compound 2,5-Dibromopyridine->this compound 1. n-BuLi, THF, -78°C 2. DMF

Caption: Proposed two-step synthesis of this compound.

Characterization Logic

Characterization_Logic Purified Product Purified Product Spectroscopic Analysis Spectroscopic Analysis Purified Product->Spectroscopic Analysis Structure Confirmation Structure Confirmation 1H NMR 1H NMR Spectroscopic Analysis->1H NMR 13C NMR 13C NMR Spectroscopic Analysis->13C NMR IR Spectroscopy IR Spectroscopy Spectroscopic Analysis->IR Spectroscopy Mass Spectrometry Mass Spectrometry Spectroscopic Analysis->Mass Spectrometry 1H NMR->Structure Confirmation 13C NMR->Structure Confirmation IR Spectroscopy->Structure Confirmation Mass Spectrometry->Structure Confirmation

Caption: Workflow for the structural characterization of the final product.

References

A Technical Guide to 2,5-Dibromoisonicotinaldehyde: Synthesis, Properties, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dibromoisonicotinaldehyde, a halogenated pyridine derivative, represents a versatile scaffold for the synthesis of novel compounds in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring two bromine atoms and a reactive aldehyde group, provides multiple points for chemical modification, enabling the construction of diverse molecular architectures. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, a detailed experimental protocol for its synthesis, and a discussion of its potential applications in drug development, particularly as a key building block for targeted therapies.

Core Compound Identification and Properties

This compound, also known as 2,5-dibromopyridine-4-carbaldehyde, is a heterocyclic aromatic aldehyde.

CAS Number: 959244-28-1[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource
Molecular Formula C₆H₃Br₂NO[1]
Molecular Weight 264.90 g/mol [1]
Density (calculated) 2.091 g/cm³[1]
Boiling Point (calculated) 302.37 °C at 760 mmHg[1]
Flash Point (calculated) 136.669 °C[1]
Refractive Index (calculated) 1.654[1]
InChI 1S/C6H3Br2NO/c7-5-2-9-6(8)1-4(5)3-10/h1-3H[1]
InChIKey HCRBYBOKTOIPCM-UHFFFAOYSA-N[1]
SMILES C1=C(C(=CN=C1Br)Br)C=O[1]

Synthesis of this compound

The synthesis of this compound can be achieved from the readily available precursor, 2,5-dibromopyridine. A common and effective method involves a Grignard reaction followed by formylation using N,N-dimethylformamide (DMF).

Synthetic Workflow

The logical flow of the synthesis is depicted in the diagram below.

Synthesis_Workflow A 2,5-Dibromopyridine B Grignard Reagent Formation (e.g., with Isopropylmagnesium Chloride) A->B + Mg + Alkyl Halide C 2-Bromo-5-(chloromagnesio)pyridine B->C D Formylation with DMF C->D + DMF E Intermediate Adduct D->E F Aqueous Workup (e.g., with aq. NH4Cl) E->F G This compound F->G

Figure 1: Synthetic workflow for this compound.
Experimental Protocol: Synthesis via Grignard Reaction

This protocol describes the preparation of this compound from 2,5-dibromopyridine.

Materials:

  • 2,5-Dibromopyridine

  • Isopropylmagnesium chloride (or other suitable Grignard reagent)

  • Anhydrous tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

  • Argon or Nitrogen gas (for inert atmosphere)

  • Standard glassware for anhydrous reactions (e.g., flame-dried flasks, condenser, dropping funnel)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and an argon/nitrogen inlet, dissolve 2,5-dibromopyridine (1 equivalent) in anhydrous THF.

  • Grignard Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of isopropylmagnesium chloride (1.0-1.2 equivalents) in THF dropwise via the dropping funnel, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) to confirm the formation of the Grignard reagent.

  • Formylation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Slowly add anhydrous N,N-dimethylformamide (DMF) (2-3 equivalents) dropwise, ensuring the internal temperature does not rise significantly.

  • Warming and Quenching: After the addition of DMF, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Workup: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a solid.

Potential Applications in Drug Development

While specific biological activities of this compound are not extensively documented, its structural motifs are prevalent in a variety of biologically active compounds. The dibrominated pyridine core serves as a versatile platform for introducing diverse functionalities through cross-coupling reactions, making it a valuable building block in medicinal chemistry.

Role as a Synthetic Intermediate

The two bromine atoms on the pyridine ring exhibit differential reactivity, allowing for selective and sequential functionalization. This is particularly advantageous in the synthesis of complex molecules where precise control over substituent placement is crucial. Common transformations include Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, which enable the formation of carbon-carbon and carbon-heteroatom bonds. The aldehyde group provides a handle for further modifications, such as reductive amination to introduce amine functionalities or oxidation to the corresponding carboxylic acid.

Potential as a Scaffold for Kinase Inhibitors

Many kinase inhibitors, which are a cornerstone of modern cancer therapy, feature heterocyclic scaffolds. The pyridine ring of this compound can serve as a core structure that, upon functionalization, can interact with the hinge region of a kinase's ATP-binding pocket. The bromine atoms can be replaced with various aryl or heteroaryl groups to explore the hydrophobic pockets and solvent-exposed regions of the enzyme, thereby modulating potency and selectivity.

Kinase_Inhibitor_Concept cluster_0 This compound as a Building Block cluster_1 Chemical Modifications cluster_2 Target Interaction A This compound B Suzuki/Sonogashira Coupling at C2/C5 A->B Introduce aryl/alkynyl groups C Reductive Amination of Aldehyde A->C Introduce amine side chains D Functionalized Pyridine Scaffold B->D C->D E Kinase ATP Binding Pocket D->E Binding F Hinge Region Interaction E->F G Hydrophobic Pocket Interaction E->G

Figure 2: Conceptual use in kinase inhibitor design.

Conclusion

This compound is a valuable and versatile building block for organic synthesis with significant potential in drug discovery and development. Its readily tunable structure allows for the systematic exploration of chemical space in the design of novel therapeutic agents. The synthetic protocol provided herein offers a reliable method for its preparation, paving the way for further investigation into its chemical reactivity and biological applications. As the demand for novel and effective therapeutics continues to grow, the utility of such adaptable scaffolds in medicinal chemistry is poised to expand.

References

Spectroscopic Profile of 2,5-Dibromoisonicotinaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2,5-Dibromoisonicotinaldehyde, a halogenated pyridine derivative with the chemical formula C₆H₃Br₂NO, presents a molecule of interest for various applications in medicinal chemistry and materials science. Its structural features, including the reactive aldehyde group and the electronically modified pyridine ring due to the presence of two bromine atoms, make it a versatile building block. This technical guide provides a summary of its predicted spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) in the absence of experimentally acquired spectra in publicly accessible literature. Furthermore, it outlines standardized experimental protocols for obtaining such data.

Predicted Spectroscopic Data

Due to the limited availability of experimental data in scientific literature, the following spectroscopic characteristics have been predicted using computational models. These predictions serve as a valuable reference for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10.2s1H-CHO
~8.7s1HH-6
~8.3s1HH-3

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Chemical shifts are estimates and may vary based on experimental conditions.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (ppm)Assignment
~190C=O (aldehyde)
~155C-6
~145C-4
~140C-3
~125C-5
~120C-2

Solvent: CDCl₃. Chemical shifts are estimates and may vary based on experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3050WeakC-H stretch (aromatic)
~2850, ~2750Weak-MediumC-H stretch (aldehyde)
~1710StrongC=O stretch (aldehyde)
~1570, ~1540Medium-StrongC=C/C=N stretching (pyridine ring)
~1100MediumC-Br stretch
~850StrongC-H out-of-plane bend

Sample preparation: KBr pellet or thin film.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
263~50[M]⁺ (with ²⁷⁹Br)
265~100[M+2]⁺ (with ¹⁷⁹Br, ¹⁸¹Br)
267~50[M+4]⁺ (with ²⁸¹Br)
236/238/240Variable[M-CHO]⁺
184/186Variable[M-Br]⁺
156Variable[M-Br-CO]⁺
105Variable[M-2Br]⁺

Ionization method: Electron Ionization (EI). The presence of two bromine atoms results in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments.[1][2][3]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified solid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • A larger number of scans is typically required due to the lower natural abundance of ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.[4][5]

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after dissolving in a suitable volatile solvent for liquid injection.

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: An electron multiplier or similar detector records the abundance of each ion. The characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observable for the molecular ion and any bromine-containing fragments.[1][2][3]

Visualization of Spectroscopic Analysis Workflow

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR FT-IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Data Combined Spectroscopic Data NMR->Data IR->Data MS->Data Structure Structure Confirmation Data->Structure

Caption: A logical workflow for the spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the Solubility and Stability of 2,5-Dibromoisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 2,5-Dibromoisonicotinaldehyde, a key intermediate in various synthetic applications. Due to the limited availability of specific quantitative data in public literature, this document focuses on the compound's theoretical profile, predicted characteristics based on its chemical structure, and detailed experimental protocols for determining its solubility and stability. This guide is intended to equip researchers and drug development professionals with the necessary framework to generate empirical data and effectively utilize this compound in their work.

Introduction to this compound

This compound is a substituted pyridine derivative featuring two bromine atoms and an aldehyde functional group. Its molecular structure makes it a versatile building block in medicinal chemistry and materials science. The pyridine ring is a common scaffold in pharmaceuticals, the bromine atoms serve as reactive sites for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), and the aldehyde group allows for a wide range of transformations, including oxidation, reduction, and condensation reactions. A thorough understanding of its solubility and stability is paramount for its effective use in synthesis, formulation, and biological screening.

Chemical Profile:

  • IUPAC Name: 2,5-dibromopyridine-4-carbaldehyde

  • Synonyms: this compound, 2,5-Dibromopyridine-4-carboxaldehyde

  • CAS Number: 959244-28-1

  • Molecular Formula: C₆H₃Br₂NO[1]

  • Molecular Weight: 264.90 g/mol [1]

  • Structure:

Solubility Profile

Theoretical Solubility Characteristics

The principle of "like dissolves like" provides a basis for predicting solubility.[1]

  • Polarity: The molecule possesses both polar and nonpolar characteristics. The electronegative nitrogen in the pyridine ring and the oxygen of the aldehyde group introduce polarity and potential for hydrogen bonding. The aromatic ring and the two bromine atoms contribute to its nonpolar, lipophilic nature.

  • Solvent Predictions:

    • Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to have moderate solubility due to hydrogen bonding potential with the aldehyde and pyridine nitrogen.

    • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): Expected to be soluble, as these solvents can effectively solvate the polar regions of the molecule.

    • Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low due to the molecule's overall polarity.

    • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Expected to have good solubility, as these solvents can accommodate molecules with moderate polarity.

    • Aqueous Solubility: Expected to be very low due to the hydrophobic nature of the dibrominated aromatic ring. Solubility in aqueous buffers will likely be pH-dependent due to the basicity of the pyridine nitrogen.

Quantitative Solubility Data

The following table is a template for presenting empirical solubility data, which must be determined experimentally.

Table 1: Solubility of this compound in Common Organic Solvents at 25°C (Hypothetical Data)

SolventChemical FormulaSolubility ( g/100 mL)Molar Solubility (mol/L)
Polar Protic
MethanolCH₃OHData not availableData not available
EthanolC₂H₅OHData not availableData not available
WaterH₂OData not availableData not available
Polar Aprotic
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOData not availableData not available
N,N-Dimethylformamide (DMF)C₃H₇NOData not availableData not available
AcetoneC₃H₆OData not availableData not available
AcetonitrileC₂H₃NData not availableData not available
Nonpolar / Weakly Polar
Dichloromethane (DCM)CH₂Cl₂Data not availableData not available
ChloroformCHCl₃Data not availableData not available
Ethyl AcetateC₄H₈O₂Data not availableData not available
TolueneC₇H₈Data not availableData not available
HexaneC₆H₁₄Data not availableData not available
Experimental Protocol for Solubility Determination (Gravimetric Method)

This protocol outlines a standard procedure for determining the thermodynamic solubility of a solid compound in a solvent.

Materials:

  • This compound (analytical grade)

  • Selected solvents (analytical or HPLC grade)

  • Analytical balance (±0.1 mg accuracy)

  • Vials with Teflon-lined screw caps

  • Constant temperature shaker bath

  • Syringe filters (0.22 µm, solvent-compatible)

  • Glass syringes

  • Pre-weighed glass evaporation dishes

  • Drying oven or vacuum desiccator

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume (e.g., 5.0 mL) of the selected solvent. An excess of solid must be visible to ensure saturation.

  • Equilibration: Seal the vial tightly and place it in a constant temperature shaker bath (e.g., 25°C). Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration: After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours for the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pre-warmed (to the equilibration temperature) glass syringe. Immediately pass the solution through a 0.22 µm syringe filter into a pre-weighed evaporation dish. This step must be performed quickly to prevent temperature changes and solvent evaporation.

  • Solvent Evaporation: Place the evaporation dish in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound until all solvent has evaporated. Alternatively, use a vacuum desiccator.

  • Quantification: Once a constant weight is achieved, weigh the evaporation dish containing the dried solute.

  • Calculation:

    • Mass of dissolved solid (g) = (Final mass of dish + solid) - (Initial mass of empty dish)

    • Solubility ( g/100 mL) = (Mass of dissolved solid / Volume of supernatant collected) * 100

Visualization: Solubility Determination Workflow

Solubility_Workflow start Start add_excess Add excess this compound to known volume of solvent in a sealed vial start->add_excess equilibrate Equilibrate in shaker bath at constant temperature (e.g., 24-48h) add_excess->equilibrate settle Allow excess solid to settle (e.g., 2h at constant T) equilibrate->settle filter Withdraw supernatant and filter (0.22 µm filter) into a pre-weighed evaporation dish settle->filter evaporate Evaporate solvent to dryness (Drying oven or desiccator) filter->evaporate weigh Weigh dried solute + dish until constant mass is achieved evaporate->weigh calculate Calculate Solubility (g/100 mL or mol/L) weigh->calculate end End calculate->end

Caption: Experimental workflow for gravimetric solubility determination.

Stability Profile

The chemical stability of this compound is critical for its storage, handling, and application in multi-step syntheses. Stability testing, particularly forced degradation studies, helps identify potential degradation pathways and degradation products.

Theoretical Stability and Reactivity
  • Aldehyde Functionality: Aldehydes are known to be susceptible to oxidation, especially when exposed to air (autoxidation), forming the corresponding carboxylic acid (2,5-dibromoisonicotinic acid). This process can be accelerated by light and heat. The aldehyde can also undergo reduction to an alcohol or participate in various condensation and nucleophilic addition reactions.

  • Pyridine Ring: The pyridine ring itself is generally stable. However, the electron-withdrawing nature of the aldehyde and bromine substituents can influence its reactivity.

  • Carbon-Bromine Bonds: Aryl-bromine bonds are typically stable but can undergo cleavage under certain conditions, such as strong reducing agents, high temperatures, or in the presence of certain metal catalysts. Reductive dehalogenation is a possible degradation pathway.[2]

  • Influencing Factors: The stability of the compound will be influenced by factors such as temperature, humidity, pH, light, and the presence of oxidizing or reducing agents.[3]

Forced Degradation (Stress Testing)

Forced degradation studies are essential to understand the intrinsic stability of a molecule.[3] The following table outlines a template for summarizing the results from such a study.

Table 2: Summary of Forced Degradation Study of this compound

Stress ConditionReagent/ConditionTime (hours)Temperature (°C)% DegradationMajor Degradation Products
Acid Hydrolysis 0.1 M HCl24, 48, 7260Data not availableData not available
Base Hydrolysis 0.1 M NaOH24, 48, 7260Data not availableData not available
Oxidation 3% H₂O₂24, 48, 7225 (RT)Data not available2,5-Dibromoisonicotinic acid
Thermal Solid State24, 48, 7280Data not availableData not available
Photolytic Solution (e.g., in ACN/H₂O)24, 48, 7225 (RT)Data not availableData not available
Experimental Protocol for Forced Degradation Study

This protocol provides a general method for conducting stress testing to identify degradation pathways. A stability-indicating analytical method (typically HPLC-UV or LC-MS) must be developed and validated beforehand.

Materials:

  • This compound

  • HPLC grade solvents (e.g., Acetonitrile, Methanol, Water)

  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter

  • Thermostatically controlled oven

  • Photostability chamber (ICH Q1B compliant)

  • Volumetric flasks and pipettes

  • HPLC-UV or LC-MS system

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL. Incubate the solution at 60°C. Withdraw aliquots at specified time points (e.g., 0, 8, 24, 48 hours). Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Repeat the procedure in step 2, using 0.1 M NaOH as the stress agent and neutralizing with 0.1 M HCl.

  • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂. Keep the solution at room temperature and protected from light. Withdraw aliquots at specified time points.

  • Thermal Degradation: Store the solid compound in an oven at 80°C. At each time point, withdraw a sample, dissolve it in the mobile phase diluent to the target concentration, and analyze.

  • Photostability: Expose a solution of the compound (e.g., in acetonitrile/water) to light in a photostability chamber providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light. Analyze samples at appropriate time points.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control (time zero), using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all major degradation products. Peak purity analysis (e.g., with a PDA detector or MS) should be performed to confirm specificity.

Visualization: Forced Degradation Workflow

Stability_Workflow cluster_stress Apply Stress Conditions start Prepare Stock Solution (1 mg/mL in ACN) acid Acidic (0.1 M HCl, 60°C) start->acid base Basic (0.1 M NaOH, 60°C) start->base oxidative Oxidative (3% H₂O₂, RT) start->oxidative thermal Thermal (Solid) (80°C) start->thermal photo Photolytic (ICH Q1B) start->photo sample Sample at Time Points (e.g., 0, 8, 24, 48h) acid->sample base->sample oxidative->sample thermal->sample photo->sample neutralize Neutralize (if applicable) & Dilute for Analysis sample->neutralize analyze Analyze via Stability-Indicating HPLC-UV / LC-MS Method neutralize->analyze evaluate Evaluate Data: - % Degradation - Identify Degradants - Assess Peak Purity analyze->evaluate end End evaluate->end

Caption: Workflow for a forced degradation (stress testing) study.

Conclusion

While specific, publicly available data on the solubility and stability of this compound is limited, this guide provides a robust framework for its characterization. The theoretical profiles suggest moderate solubility in polar aprotic and chlorinated solvents and potential instability related to the aldehyde functional group. The detailed experimental protocols for solubility determination and forced degradation studies offer researchers and drug development professionals the necessary tools to generate reliable, quantitative data. This information is essential for optimizing reaction conditions, developing formulations, and ensuring the quality and reliability of research outcomes involving this versatile chemical intermediate.

References

An In-depth Technical Guide to 2,5-Dibromopyridine-4-carboxaldehyde: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-dibromopyridine-4-carboxaldehyde, a halogenated pyridine derivative of interest in organic synthesis and medicinal chemistry. This document details the compound's discovery and historical context, its physicochemical properties, and established synthetic protocols. Emphasis is placed on providing detailed experimental procedures and a clear visual representation of the synthetic workflow. This guide is intended to be a valuable resource for researchers utilizing this compound as a building block in the development of novel molecules with potential therapeutic applications.

Introduction

2,5-Dibromopyridine-4-carboxaldehyde is a functionalized pyridine ring system that serves as a versatile intermediate in organic synthesis. The presence of two bromine atoms at positions 2 and 5, along with a formyl group at position 4, offers multiple reaction sites for further chemical transformations. While a singular "discovery" event for this compound is not prominently documented, its synthesis and use are rooted in the broader development of functionalized pyridines for applications in pharmaceuticals, materials science, and agrochemicals. Its structural motifs are found in various biologically active molecules, making it a valuable scaffold for drug discovery programs.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of 2,5-dibromopyridine-4-carboxaldehyde is presented below.

PropertyValueReference
Molecular Formula C₆H₃Br₂NO[1]
Molecular Weight 264.90 g/mol [2]
CAS Number 959244-28-1[2]
Appearance Solid
InChI 1S/C6H3Br2NO/c7-5-2-9-6(8)1-4(5)3-10/h1-3H
InChI Key HCRBYBOKTOIPCM-UHFFFAOYSA-N
SMILES O=Cc1cncc(Br)c1Br

Synthesis of 2,5-Dibromopyridine-4-carboxaldehyde

The primary route for the synthesis of 2,5-dibromopyridine-4-carboxaldehyde involves the directed ortho-metalation of 2,5-dibromopyridine followed by formylation.

Synthesis of the Precursor: 2,5-Dibromopyridine

A common method for the synthesis of 2,5-dibromopyridine is the Sandmeyer reaction starting from 2-amino-5-bromopyridine.

  • Diazotization: 2-amino-5-bromopyridine is dissolved in an aqueous solution of hydrogen bromide. The solution is cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the diazonium salt.

  • Bromination: The diazonium salt solution is then added to a solution containing a copper(I) bromide catalyst in hydrobromic acid, or alternatively, liquid bromine can be used.[4]

  • Work-up: The reaction mixture is neutralized with a base such as sodium hydroxide. The product is then extracted with an organic solvent (e.g., diethyl ether), and the organic layer is dried and concentrated to yield 2,5-dibromopyridine.

Reactant/ReagentMolar Ratio (relative to 2-amino-5-bromopyridine)
2-amino-5-bromopyridine1
Hydrogen Bromide (47%)Excess
Sodium Nitrite~1.1
Copper(I) Bromide (catalyst)Catalytic amount
Synthesis of 2,5-Dibromopyridine-4-carboxaldehyde

The target compound is synthesized from 2,5-dibromopyridine via a lithiation reaction followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).

This protocol is adapted from a similar synthesis and should be optimized for specific laboratory conditions.

  • Preparation of LDA: In a round-bottom flask under an inert atmosphere (e.g., Argon), a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) is cooled to 0 °C. n-Butyllithium (n-BuLi) in hexanes is added dropwise, and the mixture is stirred to form a solution of lithium diisopropylamide (LDA).

  • Lithiation: The LDA solution is cooled to -78 °C. A solution of 2,5-dibromopyridine in anhydrous THF is then added slowly to the LDA solution, ensuring the temperature remains at -78 °C. The mixture is stirred at this temperature for a short period to allow for the deprotonation at the 4-position of the pyridine ring.

  • Formylation: Anhydrous N,N-dimethylformamide (DMF) is added dropwise to the reaction mixture at -78 °C. The reaction is stirred for an additional period at this temperature.

  • Quenching and Work-up: The reaction is quenched by the slow addition of water. The mixture is allowed to warm to room temperature. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield pure 2,5-dibromopyridine-4-carboxaldehyde.

Reactant/ReagentMolar Ratio (relative to 2,5-dibromopyridine)
2,5-dibromopyridine1
Diisopropylamine1.2
n-Butyllithium (n-BuLi)1.1
N,N-dimethylformamide (DMF)1.1

Synthetic Workflow

The following diagram illustrates the synthetic pathway from 2-amino-5-bromopyridine to 2,5-dibromopyridine-4-carboxaldehyde.

SynthesisWorkflow cluster_precursor Precursor Synthesis cluster_target Target Synthesis 2-amino-5-bromopyridine 2-amino-5-bromopyridine Diazonium Salt Diazonium Salt 2-amino-5-bromopyridine->Diazonium Salt 1. NaNO2, HBr 2. 0-5 °C 2,5-dibromopyridine 2,5-dibromopyridine Diazonium Salt->2,5-dibromopyridine CuBr or Br2 2,5-dibromopyridine_start 2,5-dibromopyridine Lithiate_Intermediate 4-Lithio-2,5-dibromopyridine 2,5-dibromopyridine_start->Lithiate_Intermediate LDA, THF, -78 °C Target_Product 2,5-dibromopyridine-4-carboxaldehyde Lithiate_Intermediate->Target_Product DMF, -78 °C

Caption: Synthetic route to 2,5-dibromopyridine-4-carboxaldehyde.

Biological Activity and Potential Applications

While specific studies on the biological activity of 2,5-dibromopyridine-4-carboxaldehyde are limited, its structural class, substituted pyridine carboxaldehydes, is of significant interest in medicinal chemistry. Derivatives of pyridine-2-carboxaldehyde have been investigated for their antitumor and antiparasitic activities.[5][6] For instance, certain thiosemicarbazone derivatives of pyridine-2-carboxaldehyde have shown potent antineoplastic activity.[5]

The strategic placement of the bromine and aldehyde functionalities on the pyridine ring of 2,5-dibromopyridine-4-carboxaldehyde makes it an attractive starting material for the synthesis of more complex molecules through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) and condensation reactions. These transformations can lead to the generation of diverse libraries of compounds for high-throughput screening in drug discovery and for the development of novel materials such as liquid crystals.

Conclusion

2,5-Dibromopyridine-4-carboxaldehyde is a valuable and versatile chemical intermediate. This technical guide has provided a consolidated resource on its synthesis, starting from readily available precursors, and has summarized its known properties. The detailed experimental protocols and the visual representation of the synthetic workflow are intended to facilitate its preparation and use in a research setting. Further investigation into the biological activities of derivatives of this compound is warranted and may lead to the discovery of novel therapeutic agents and advanced materials.

References

physical and chemical properties of 2,5-Dibromoisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dibromoisonicotinaldehyde, a halogenated pyridine derivative, presents itself as a versatile intermediate in synthetic organic chemistry. Its unique electronic and structural characteristics, arising from the presence of two bromine atoms and an aldehyde functional group on the pyridine scaffold, make it a valuable precursor for the synthesis of a wide range of more complex molecules. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside a detailed, albeit inferred, experimental protocol for its synthesis. The document aims to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering critical data and methodologies to facilitate its application in the laboratory.

Core Properties and Data

This compound, also known as 2,5-dibromopyridine-4-carbaldehyde, is a solid compound with the chemical formula C₆H₃Br₂NO. The presence of the electron-withdrawing bromine atoms and the aldehyde group significantly influences the reactivity of the pyridine ring.

Physical and Chemical Properties

A summary of the key physical and chemical data for this compound is presented in Table 1. It is important to note that while some experimental data is available, certain properties are based on calculated values and should be considered as estimates.

PropertyValueSource
IUPAC Name 2,5-dibromopyridine-4-carbaldehyde-
Synonyms This compound[1]
2,5-dibromopyridine-4-carboxaldehyde[1]
CAS Number 959244-28-1[1]
Molecular Formula C₆H₃Br₂NO[1]
Molecular Weight 264.90 g/mol [1]
Appearance Solid-
Boiling Point 302.37°C at 760 mmHg (Calculated)
Flash Point 136.669°C (Calculated)
Refractive Index 1.654 (Calculated)[1]
Solubility Data not available-
Stability Stable under normal conditions. Avoid strong oxidizing agents.

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned as a two-step process starting from 2-aminopyridine. The first step is the synthesis of the key intermediate, 2,5-dibromopyridine, followed by its formylation at the 4-position.

G A 2-Aminopyridine B 2-Amino-5-bromopyridine A->B Bromination C 2,5-Dibromopyridine B->C Sandmeyer Reaction D This compound C->D Formylation

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of 2,5-Dibromopyridine (Intermediate)

This protocol is adapted from established methods for the synthesis of 2,5-dibromopyridine from 2-aminopyridine.[2][3]

Materials:

  • 2-Aminopyridine

  • Acetic Anhydride

  • Liquid Bromine

  • Sodium Hydroxide Solution

  • Hydrogen Bromide Solution

  • Sodium Nitrite Solution

  • Cuprous Bromide (catalyst)

  • Ethanol

  • Four-neck flask, reflux condenser, dropping funnel, thermometer, ice bath, filtration apparatus.

Procedure:

Step 1: Synthesis of 2-Amino-5-bromopyridine

  • In a four-neck flask equipped with a reflux condenser, add 2-aminopyridine and acetic anhydride.

  • Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the reaction solution to 20-25 °C.

  • Slowly add liquid bromine dropwise to the reaction mixture.

  • Maintain the reaction temperature at 45-55 °C for 2-3 hours.

  • Add water to the system until all solids are dissolved.

  • Dropwise, add a sodium hydroxide solution to precipitate the product.

  • Continue the reaction for another 30-40 minutes.

  • Filter the precipitate, dry it, and recrystallize from ethanol to obtain 2-amino-5-bromopyridine.[3]

Step 2: Synthesis of 2,5-Dibromopyridine

  • Add 2-amino-5-bromopyridine to a hydrogen bromide solution in a four-neck flask, in the presence of a catalytic amount of cuprous bromide.

  • Cool the mixture to between -5 and 15 °C using an ice bath.

  • Slowly add a sodium nitrite solution dropwise.

  • Allow the reaction to proceed for 2-5 hours at the controlled temperature.

  • The resulting product is 2,5-dibromopyridine.[3]

Proposed Experimental Protocol: Formylation of 2,5-Dibromopyridine

This proposed protocol is based on the formylation of similar aromatic compounds and requires optimization.

Materials:

  • 2,5-Dibromopyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) or other strong base

  • N,N-Dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, syringe, magnetic stirrer, low-temperature bath (e.g., dry ice/acetone).

Procedure:

  • In a dry, nitrogen-flushed round-bottom flask, dissolve 2,5-dibromopyridine in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium in hexanes dropwise via syringe, while maintaining the temperature at -78 °C. The reaction is highly exothermic and requires careful temperature control.

  • Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete metal-halogen exchange.

  • Slowly add anhydrous N,N-dimethylformamide (DMF) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 2,5-dibromopyridine in anhydrous THF B Cool to -78°C A->B C Add n-BuLi dropwise at -78°C B->C D Stir for 1-2 hours at -78°C C->D E Add DMF dropwise at -78°C D->E F Warm to RT and stir overnight E->F G Quench with aq. NH4Cl F->G H Extract with diethyl ether G->H I Dry organic layers H->I J Concentrate I->J K Purify by column chromatography J->K

Caption: Experimental workflow for the proposed synthesis of this compound.

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its three functional groups: the pyridine ring, the two bromine substituents, and the aldehyde group.

  • Aldehyde Group: The aldehyde functionality is a versatile handle for a variety of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation reactions (e.g., with amines to form Schiff bases or with active methylene compounds in Knoevenagel condensations).

  • Bromine Atoms: The two bromine atoms are susceptible to nucleophilic aromatic substitution and can participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This allows for the introduction of a wide range of substituents at the 2- and 5-positions of the pyridine ring.

  • Pyridine Ring: The pyridine nitrogen imparts basicity to the molecule and can be protonated or alkylated. The electron-withdrawing nature of the bromine atoms and the aldehyde group deactivates the ring towards electrophilic aromatic substitution.

These reactive sites make this compound a valuable building block for the synthesis of highly substituted pyridine derivatives, which are common scaffolds in pharmaceuticals and agrochemicals.

Biological Activity and Signaling Pathways

Currently, there is no publicly available data on the specific biological activity or the involvement of this compound in any signaling pathways. However, the structural motifs present in the molecule are found in various biologically active compounds.

  • Halogenated Pyridines: Many pharmaceuticals and agrochemicals contain halogenated pyridine cores. The halogens can influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets.

  • Isonicotinaldehyde Derivatives: The isonicotinaldehyde scaffold is a precursor to various compounds with diverse biological activities, including antimicrobial and anticancer properties.

Given the lack of direct biological data, a logical workflow for investigating the potential of this compound in drug discovery would involve its use as a scaffold for the synthesis of a library of derivatives, followed by screening for various biological activities.

G A This compound (Core Scaffold) B Synthesis of Derivative Library A->B Chemical Modification C Biological Screening (e.g., enzyme assays, cell-based assays) B->C High-Throughput Screening D Hit Identification C->D Data Analysis E Lead Optimization (Structure-Activity Relationship) D->E Medicinal Chemistry F Preclinical Development E->F Pharmacology & Toxicology

References

2,5-Dibromoisonicotinaldehyde molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight, and available technical data for 2,5-Dibromoisonicotinaldehyde. The information is curated for researchers, scientists, and professionals in the field of drug development.

Core Molecular Information

This compound, also known as 2,5-dibromopyridine-4-carbaldehyde, is a halogenated pyridine derivative. The presence of bromine atoms and an aldehyde group on the pyridine ring makes it a potentially valuable intermediate in organic synthesis and medicinal chemistry. Pyridine scaffolds are integral to numerous pharmaceuticals due to their ability to engage in hydrogen bonding and other molecular interactions, which can influence the pharmacokinetic and pharmacodynamic properties of a drug.

Molecular Structure and Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₆H₃Br₂NO
Molecular Weight 264.90 g/mol
CAS Registry Number 959244-28-1
Synonyms 2,5-dibromopyridine-4-carbaldehyde
2,5-Dibromopyridine-4-carboxaldehyde
Chemical Structure this compound Structure

Note: The chemical structure image is a representation. For precise bond angles and lengths, crystallographic data would be required.

Synthesis Protocols

Representative Synthesis of a Precursor: 2,5-Dibromopyridine

A common method for the synthesis of 2,5-dibromopyridine starts from 2-aminopyridine. The process involves bromination followed by a Sandmeyer reaction.[1][2]

Experimental Protocol: Synthesis of 2-Amino-5-bromopyridine (Step 1)

  • 2-Aminopyridine is reacted with a brominating agent, such as N-bromosuccinimide (NBS) or liquid bromine, in a suitable solvent.[1][2]

  • The reaction mixture is typically stirred at a controlled temperature to ensure regioselective bromination at the 5-position.[2]

  • Upon completion, the product is isolated and purified, often through recrystallization.[2]

Experimental Protocol: Sandmeyer Reaction to Yield 2,5-Dibromopyridine (Step 2)

  • 2-amino-5-bromopyridine is dissolved in an acidic solution, typically hydrobromic acid.[3][4]

  • The solution is cooled, and a solution of sodium nitrite is added dropwise to form a diazonium salt.[3][4]

  • The diazonium salt is then reacted with a copper(I) bromide catalyst to replace the diazonium group with a bromine atom, yielding 2,5-dibromopyridine.[4]

  • The final product is extracted and purified.[3]

Introduction of the Aldehyde Group

The formylation of the 4-position of 2,5-dibromopyridine to yield this compound could potentially be achieved through methods such as the Vilsmeier-Haack reaction or by lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).

Below is a generalized workflow for the synthesis of this compound.

G A 2-Aminopyridine B Bromination A->B Reagents: NBS or Br2 C 2-Amino-5-bromopyridine B->C D Diazotization (NaNO2, HBr) C->D E Diazonium Salt D->E F Sandmeyer Reaction (CuBr) E->F G 2,5-Dibromopyridine F->G H Formylation (e.g., Vilsmeier-Haack or Lithiation/DMF) G->H I This compound H->I

A potential synthetic workflow for this compound.

Biological Activity and Drug Development Potential

Specific studies on the biological activity of this compound are limited in publicly available literature. However, the pyridine scaffold is a common feature in many biologically active compounds and approved drugs.[5] Substituted pyridines have been investigated for a wide range of therapeutic applications, including as anticancer, antibacterial, and anti-inflammatory agents.[6][7][8]

The biological activity of pyridine derivatives is often attributed to their ability to act as scaffolds that can be functionalized to interact with specific biological targets, such as enzymes and receptors. The bromine atoms in this compound can serve as handles for further chemical modifications, such as cross-coupling reactions, to build more complex molecules.[] The aldehyde group is also reactive and can be used to form various functional groups, including imines and alcohols, which are common in pharmacologically active compounds.

Potential Signaling Pathway Interactions

While no specific signaling pathways have been directly associated with this compound, pyridine derivatives are known to modulate various cellular signaling pathways. For instance, some pyridine-based compounds have been shown to inhibit protein kinases, which are key components of many signaling cascades involved in cell growth, differentiation, and apoptosis.[10]

The diagram below illustrates a generalized kinase signaling pathway that can be a target for pyridine-based inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactor Transcription Factor ERK->TranscriptionFactor Inhibitor Pyridine-based Kinase Inhibitor Inhibitor->RAF Inhibition GeneExpression Gene Expression (Cell Proliferation, Survival) TranscriptionFactor->GeneExpression Ligand Growth Factor Ligand->Receptor

Generalized MAPK signaling pathway, a potential target for pyridine-based inhibitors.

Conclusion

This compound is a halogenated pyridine derivative with potential as a building block in the synthesis of more complex molecules for pharmaceutical and materials science applications. While specific data on its biological activity and detailed synthetic protocols are not extensively documented in public sources, its structural features suggest it could be a valuable intermediate for the development of novel compounds with diverse therapeutic properties. Further research is warranted to explore its reactivity and biological profile.

References

commercial availability and purity of 2,5-Dibromoisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of 2,5-Dibromoisonicotinaldehyde (CAS No. 959244-28-1), a valuable heterocyclic building block for researchers in drug discovery and medicinal chemistry. This document details its commercial availability and purity, a comprehensive, plausible synthetic protocol, and a representative experimental workflow for its application in the synthesis of novel chemical entities.

Commercial Availability and Purity

This compound is commercially available from a range of suppliers, typically offered in research-grade purities. The compound, with the molecular formula C₆H₃Br₂NO, is a key intermediate for the synthesis of more complex substituted pyridine derivatives.[1] Below is a summary of its availability from select vendors.

SupplierCAS NumberPurityAvailable Quantities
AccelaChem959244-28-1≥95%1g, bulk
AstaTech Inc.959244-28-195%1g
Hangzhou Hairui Chemical Co., Ltd.959244-28-199%500g
Synthonix959244-28-197%Inquire
P&S Chemicals959244-28-1Not SpecifiedInquire

Synthesis and Purification

Experimental Protocol: Synthesis of this compound

Step 1: Grignard Reagent Formation and Formylation

  • Reaction Setup: A dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with 2,5-dibromopyridine (1 equivalent) and anhydrous tetrahydrofuran (THF). The solution is cooled to between 0°C and -15°C in an ice-salt or dry ice/acetone bath.

  • Grignard Reagent Formation: Isopropylmagnesium chloride (1.05 equivalents) in THF is added dropwise to the cooled solution, maintaining the internal temperature below -10°C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure the formation of the Grignard reagent.

  • Formylation: Anhydrous N,N-dimethylformamide (DMF) (1.2 equivalents) is then added dropwise to the reaction mixture, again maintaining the temperature below -10°C.

  • Quenching and Work-up: The reaction is allowed to warm to room temperature and stirred for an additional 2-3 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

Step 2: Purification

  • Column Chromatography: The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield this compound as a solid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Application in Medicinal Chemistry: A Representative Experimental Workflow

This compound is a versatile intermediate for the synthesis of diverse molecular scaffolds. The aldehyde functionality can readily undergo various chemical transformations, including Wittig reactions, reductive aminations, and the formation of Schiff bases. The two bromine atoms provide handles for subsequent cross-coupling reactions, allowing for the introduction of a wide range of substituents.

The following section details a representative experimental workflow for the synthesis of a Schiff base derivative, a common strategy in the generation of compound libraries for drug discovery.

Experimental Protocol: Synthesis of a this compound-derived Schiff Base
  • Reaction Setup: To a solution of this compound (1 equivalent) in a suitable solvent such as ethanol or methanol, is added a primary amine (1.1 equivalents).

  • Reaction Conditions: A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the reaction. The mixture is stirred at room temperature or gently heated to reflux for 2-12 hours.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Isolation: Upon completion, the reaction mixture is cooled to room temperature. The resulting Schiff base product, if it precipitates, can be isolated by filtration. If the product remains in solution, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.

This straightforward reaction allows for the rapid generation of a library of compounds with diverse functionalities, depending on the choice of the primary amine.

Diagram of a Representative Experimental Workflow: Schiff Base Synthesis

Schiff_Base_Synthesis cluster_reaction Reaction Vessel cluster_purification Purification reagent1 This compound in Ethanol mix Mixing and Stirring (RT to Reflux, 2-12h) reagent1->mix reagent2 Primary Amine (R-NH2) reagent2->mix catalyst Acetic Acid (cat.) catalyst->mix workup Work-up mix->workup filtration Filtration workup->filtration if precipitate chromatography Column Chromatography workup->chromatography if soluble product Schiff Base Product filtration->product chromatography->product

Caption: Workflow for the synthesis of a Schiff base from this compound.

References

Safe Handling and Storage of 2,5-Dibromoisonicotinaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, and disposal of 2,5-Dibromoisonicotinaldehyde (CAS No. 959244-28-1), a key heterocyclic intermediate in pharmaceutical and chemical synthesis. Due to its hazardous nature, strict adherence to safety protocols is imperative to mitigate risks in the laboratory and manufacturing environments.

Hazard Identification and Classification

Primary Hazards:

  • Corrosive: Can cause severe skin burns and eye damage.[1]

  • Irritant: May cause respiratory irritation.[2]

  • Harmful if swallowed: Acute oral toxicity is a concern.

Physicochemical and Toxicological Data

Quantitative data for this compound is summarized below. It is important to note that some of the physical properties are calculated values and should be treated as estimations.[2]

PropertyValueSource
Molecular Formula C₆H₃Br₂NO[2]
Molecular Weight 264.90 g/mol [2]
Appearance Solid[1]
Density 2.091 g/cm³ (Calculated)[2]
Boiling Point 302.37 °C at 760 mmHg (Calculated)[2]
Flash Point 136.669 °C (Calculated)[2]
Refractive Index 1.654 (Calculated)[2]
Hazard Classification (Anticipated)Category
Skin Corrosion/Irritation Corrosive / Category 1 or 2
Serious Eye Damage/Irritation Corrosive / Category 1
Specific Target Organ Toxicity May cause respiratory irritation / Category 3

Safe Handling Protocols

Adherence to meticulous experimental and handling protocols is crucial for minimizing exposure and ensuring a safe laboratory environment.

Engineering Controls
  • Ventilation: Always handle this compound in a certified chemical fume hood to prevent inhalation of dust.

  • Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and in close proximity to the handling area.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure.

PPE ItemSpecification
Eye Protection Chemical safety goggles with side shields or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection A flame-retardant laboratory coat.
Respiratory Protection If dust cannot be controlled, use a NIOSH-approved respirator.
Handling Procedures
  • Avoid contact with skin, eyes, and clothing.

  • Avoid the generation of dust. Use non-sparking tools for transfers.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in areas where the chemical is handled.

Storage and Incompatibility

Proper storage is essential to maintain the integrity of the compound and prevent hazardous reactions.

  • Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3] Protect from light.[3]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[3] Based on the chemistry of related compounds, it is also prudent to avoid strong acids and bases.

Accidental Release and First Aid Measures

Spill Response
  • Small Spills: Carefully sweep up the solid material, avoiding dust generation. Place it in a sealed, labeled container for disposal.

  • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Collect the material and place it in a designated container for disposal.

First Aid
  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get immediate medical attention.[3]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Get medical attention.[3]

  • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Get medical attention.[3]

  • Ingestion: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Call a physician or poison control center immediately.[3]

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. Do not allow the material to enter drains or water sources.

Hazardous Decomposition Products

Upon thermal decomposition, this compound may release hazardous gases and vapors, including:

  • Nitrogen oxides (NOx)

  • Carbon monoxide (CO)

  • Carbon dioxide (CO₂)

  • Hydrogen halides (such as hydrogen bromide)

Visual Workflow for Safe Handling and Storage

The following diagram illustrates the key logical steps for the safe handling and storage of this compound.

SafeHandlingWorkflow Workflow for Safe Handling of this compound A Receipt of Chemical B Log & Inspect Container A->B C Store in Designated Area (Cool, Dry, Ventilated) B->C D Don PPE (Goggles, Gloves, Lab Coat) C->D Prepare for Use E Work in Fume Hood D->E F Weigh & Handle E->F G Reaction or Use F->G H Decontaminate Equipment G->H J Return to Storage G->J Unused Material I Dispose of Waste (Labeled, Sealed Container) H->I K Remove & Clean PPE H->K L Wash Hands I->L J->D Re-use K->L

Caption: Logical workflow for the safe handling of this compound.

References

An In-depth Technical Guide to the Electrophilic Bromination of Isonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic bromination of isonicotinaldehyde (pyridine-4-carboxaldehyde). Given the electron-deficient nature of the pyridine ring, further deactivated by the aldehyde group, this reaction presents significant synthetic challenges. This document outlines the theoretical basis for the reaction's regioselectivity, discusses the harsh conditions typically required, and provides a representative experimental protocol based on established pyridine chemistry.

Introduction: The Challenge of Electrophilic Substitution on Pyridine

The pyridine ring is substantially less reactive towards electrophilic aromatic substitution (SEAr) than benzene. This reduced reactivity is a consequence of the electronegative nitrogen atom, which withdraws electron density from the ring, thereby deactivating it towards attack by electrophiles. Furthermore, the nitrogen atom's lone pair of electrons can be protonated or coordinate to a Lewis acid catalyst under typical electrophilic bromination conditions, which further deactivates the ring by introducing a positive charge.

Isonicotinaldehyde possesses an aldehyde group at the 4-position, which is a strong electron-withdrawing group. This group further deactivates the pyridine ring, making electrophilic substitution even more challenging than for unsubstituted pyridine.

Regioselectivity of Bromination

Electrophilic attack on the pyridine ring occurs preferentially at the 3- and 5-positions. Attack at the 2-, 4-, or 6-positions results in an unstable carbocation intermediate, known as a sigma complex or arenium ion, where one of the resonance structures places a positive charge directly on the electronegative nitrogen atom.[1][2] This is energetically highly unfavorable. In contrast, when the electrophile attacks at the 3- or 5-position, the positive charge in the resulting sigma complex is delocalized over the carbon atoms of the ring without involving the nitrogen atom, leading to a more stable intermediate.[2]

The aldehyde group at the 4-position of isonicotinaldehyde is a meta-directing group. In the context of the pyridine ring, the positions "meta" to the C4 aldehyde are the 3- and 5-positions. Therefore, the inherent regioselectivity of the pyridine ring and the directing effect of the aldehyde group are in agreement, strongly favoring the formation of 3-bromo-isonicotinaldehyde as the primary product of electrophilic bromination. The commercial availability of 3-bromo-4-pyridinecarboxaldehyde supports this predicted regiochemical outcome.[3]

Reaction Mechanism

The electrophilic bromination of isonicotinaldehyde is expected to proceed via a standard SEAr mechanism. The key steps are:

  • Activation of Bromine: In the presence of a strong acid like oleum (fuming sulfuric acid), bromine is polarized, increasing its electrophilicity.

  • Nucleophilic Attack: The π-system of the isonicotinaldehyde ring attacks the electrophilic bromine atom, leading to the formation of a resonance-stabilized carbocation intermediate (sigma complex).

  • Deprotonation: A base (such as HSO4-) removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the final product, 3-bromo-isonicotinaldehyde.

The logical flow of this mechanism is depicted in the following diagram:

G cluster_start Reactants cluster_mechanism Reaction Mechanism cluster_product Product Isonicotinaldehyde Isonicotinaldehyde Activation Activation of Bromine Br2_Oleum Br₂ / Oleum (H₂SO₄/SO₃) Br2_Oleum->Activation Attack Nucleophilic Attack (Formation of Sigma Complex) Activation->Attack Generation of Electrophile Deprotonation Deprotonation (Restoration of Aromaticity) Attack->Deprotonation Formation of Intermediate Product 3-Bromo-isonicotinaldehyde Deprotonation->Product Product Formation

Caption: Logical workflow for the electrophilic bromination of isonicotinaldehyde.

A more detailed visualization of the reaction mechanism at the molecular level is provided below:

Caption: Simplified mechanism of electrophilic bromination.

Experimental Considerations and Data

The following table summarizes the general conditions and challenges associated with the electrophilic bromination of pyridine systems.

ParameterCondition/ObservationRationale
Substrate IsonicotinaldehydeHighly deactivated pyridine ring due to the N atom and the C4-aldehyde group.
Brominating Agent Molecular Bromine (Br₂)Standard reagent for electrophilic bromination.
Catalyst/Solvent Oleum (H₂SO₄/SO₃) or conc. H₂SO₄A strong Brønsted acid is required to activate the bromine and to protonate the substrate, further increasing the harsh conditions needed.
Temperature High (e.g., >200-300 °C)Significant thermal energy is necessary to overcome the high activation energy barrier of this reaction.
Pressure Sealed vessel/autoclaveRequired to maintain the volatile reactants at high temperatures.
Yield Expected to be low to moderateDue to the harsh conditions, side reactions and decomposition are likely, leading to reduced yields.
Key Byproducts Polybrominated species, sulfonation products, and decomposition tars.The forcing conditions can lead to a lack of selectivity and substrate degradation.

Representative Experimental Protocol

Disclaimer: The following protocol is a representative example based on general procedures for the bromination of deactivated aromatic systems and has not been optimized specifically for isonicotinaldehyde. Appropriate safety precautions must be taken when working with bromine, oleum, and high-pressure equipment.

Objective: To synthesize 3-bromo-isonicotinaldehyde via electrophilic bromination.

Materials:

  • Isonicotinaldehyde

  • Molecular Bromine (Br₂)

  • Oleum (e.g., 20% SO₃ in H₂SO₄)

  • Sodium bisulfite (NaHSO₃)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

  • High-pressure reaction vessel (autoclave)

Procedure:

  • Reaction Setup: In a thick-walled glass liner for a high-pressure autoclave, cautiously add isonicotinaldehyde (1.0 eq.). To this, slowly add oleum (5-10 volumes) while cooling in an ice bath.

  • Addition of Bromine: Once the mixture is homogeneous, slowly add molecular bromine (1.0-1.2 eq.) dropwise, maintaining the temperature below 10°C.

  • Reaction: Securely seal the liner within the autoclave. Heat the reaction mixture to 250-300°C for 12-24 hours. The pressure inside the vessel will increase significantly.

  • Workup: After cooling the autoclave to room temperature and carefully venting any excess pressure, cautiously pour the reaction mixture onto crushed ice.

  • Quenching: Quench any unreacted bromine by the slow addition of a saturated aqueous solution of sodium bisulfite until the orange/brown color dissipates.

  • Neutralization: Carefully neutralize the acidic solution by the slow addition of solid sodium bicarbonate or a saturated aqueous solution of NaHCO₃ until the pH is approximately 7-8. This step is highly exothermic and will release large volumes of CO₂ gas.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent such as dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford 3-bromo-isonicotinaldehyde.

The general workflow for this experimental procedure is outlined below:

G Reactants Charge Autoclave: Isonicotinaldehyde, Oleum, Br₂ Reaction Heat to 250-300°C (12-24h) Reactants->Reaction Workup Cool and Quench on Ice Reaction->Workup Neutralize Neutralize with NaHCO₃ Workup->Neutralize Extract Extract with CH₂Cl₂ Neutralize->Extract Purify Dry, Concentrate, and Purify Extract->Purify Product 3-Bromo-isonicotinaldehyde Purify->Product

References

Methodological & Application

Application Notes and Protocols for 2,5-Dibromoisonicotinaldehyde in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 2,5-dibromoisonicotinaldehyde in Suzuki-Miyaura cross-coupling reactions. This versatile building block allows for the selective introduction of aryl or heteroaryl substituents at the 2 and 5 positions of the pyridine ring, paving the way for the synthesis of a diverse range of novel compounds for applications in medicinal chemistry and materials science. While direct literature on the Suzuki-Miyaura coupling of this compound is limited, the following protocols and data are based on established procedures for structurally similar dihalopyridines and other dibromoheterocycles.

Reaction Principle

The Suzuki-Miyaura cross-coupling reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organohalide and an organoboron compound.[1] In the case of this compound, the bromine atoms at the 2 and 5 positions can be sequentially or simultaneously replaced by various aryl or heteroaryl groups from the corresponding boronic acids or their esters. The aldehyde group at the 4-position offers a handle for further synthetic transformations.

The general scheme for the Suzuki-Miyaura reaction of this compound is as follows:

Caption: General reaction scheme for the Suzuki-Miyaura coupling.

Data Presentation: Reaction Conditions for Suzuki-Miyaura Coupling

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity (mono- vs. di-arylation). The following tables summarize typical reaction conditions for the Suzuki-Miyaura coupling of related dihalopyridines and dibromoheterocycles, which can serve as a starting point for optimizing the reaction of this compound.

Table 1: Conditions for Mono-arylation

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Substrate AnalogueYield (%)
Pd₂(dba)₃ (1.5)P(t-Bu)₃ (4.5)KF (3.0)1,4-Dioxane80-10012-242,6-DibromopyridineEffective
Pd(OAc)₂ (5)SPhos (10)K₃PO₄ (2.0)Toluene/H₂O100122,6-DibromopyridineHigh
Pd(PPh₃)₄ (2.5)-K₃PO₄ (2.0)1,4-Dioxane/H₂O90122,5-Dibromo-3-hexylthiopheneModerate to Good

Table 2: Conditions for Di-arylation

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Substrate AnalogueYield (%)
Pd(PPh₃)₄ (5)-K₂CO₃ (2.0)DME8022,6-DibromopyridineHigh
PdCl₂(dppf) (3)-K₂CO₃ (2.0)DME8022,6-DibromopyridineHigh
Pd(OAc)₂ (2)PPh₃ (8)Na₂CO₃ (2.0)95% EtOHReflux2-4DibromothiophenesModerate to Excellent[1]
Pd(PPh₃)₄ (6)-K₃PO₄ (4.0)1,4-Dioxane/H₂O90122,5-Dibromo-3-hexylthiopheneModerate to Good

Experimental Protocols

The following are detailed, generalized protocols for performing mono- and di-arylation of this compound via the Suzuki-Miyaura cross-coupling reaction. These protocols are adapted from procedures for similar substrates and should be optimized for the specific arylboronic acid used.[2][3][4]

Protocol 1: General Procedure for Mono-arylation

This protocol is designed to favor the selective reaction at one of the bromine positions, typically the more reactive one (position 2).

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%)

  • Ligand (e.g., P(t-Bu)₃, 4.5 mol%)

  • Base (e.g., KF, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, and the base.

  • Add the anhydrous, degassed solvent to the flask.

  • In a separate vial, prepare a solution of the palladium catalyst and ligand in a small amount of the solvent.

  • Add the catalyst solution to the reaction mixture under a positive pressure of inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Di-arylation

This protocol is designed to achieve substitution at both bromine positions.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (2.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 4.0 equiv)

  • Solvent system (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • In a Schlenk flask, dissolve this compound and the arylboronic acid in the chosen solvent system.

  • Degas the solution by bubbling with an inert gas for 20-30 minutes.

  • Add the base and the palladium catalyst to the reaction mixture under a counterflow of inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitor the reaction for the disappearance of the mono-arylated intermediate and the starting material. This may require extended reaction times (e.g., 18-24 hours).[2]

  • After cooling to room temperature, perform an aqueous work-up as described in Protocol 1.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition Pd(II)_Complex1 R-Pd(II)L₂-X Oxidative_Addition->Pd(II)_Complex1 Transmetalation Transmetalation (Ar-B(OR)₂) Pd(II)_Complex1->Transmetalation Pd(II)_Complex2 R-Pd(II)L₂-Ar Transmetalation->Pd(II)_Complex2 Reductive_Elimination Reductive Elimination Pd(II)_Complex2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration of Catalyst Product R-Ar Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1]

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Combine Reactants: This compound, Arylboronic Acid, Base Solvent Add Degassed Solvent Reactants->Solvent Catalyst Add Pd Catalyst/Ligand Solution Solvent->Catalyst Heating Heat and Stir under Inert Atmosphere Catalyst->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Quenching Cool and Quench Monitoring->Quenching Extraction Aqueous Extraction Quenching->Extraction Drying Dry and Concentrate Extraction->Drying Chromatography Flash Column Chromatography Drying->Chromatography Analysis Characterize Pure Product Chromatography->Analysis

References

Application Notes and Protocols for Sonogashira Coupling with 2,5-Dibromoisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. The Sonogashira coupling is widely employed in the synthesis of pharmaceuticals, natural products, and advanced materials due to its mild reaction conditions and broad functional group tolerance.

This document provides detailed application notes and a protocol for the Sonogashira coupling of 2,5-dibromoisonicotinaldehyde. This substrate is a valuable building block in medicinal chemistry, featuring a pyridine ring with two bromine atoms at positions amenable to selective functionalization and an aldehyde group that can be further modified. The presence of the electron-withdrawing isonicotinaldehyde moiety influences the reactivity of the two bromine atoms, generally making the bromine at the 5-position more susceptible to oxidative addition in the palladium catalytic cycle. This allows for regioselective mono-alkynylation, providing a versatile intermediate for the synthesis of complex substituted pyridines.

Reaction Principle and Regioselectivity

The Sonogashira coupling proceeds through a catalytic cycle involving both palladium and copper. The palladium(0) catalyst undergoes oxidative addition to the aryl bromide. Concurrently, the copper(I) salt activates the terminal alkyne, facilitating the formation of a copper acetylide. Transmetalation of the alkynyl group from copper to the palladium complex, followed by reductive elimination, yields the desired alkynylated product and regenerates the palladium(0) catalyst.

In the case of this compound, the electron-withdrawing nature of the aldehyde group and the pyridine nitrogen atom enhances the electrophilicity of the carbon-bromine bonds. Theoretical considerations and experimental evidence from similar systems suggest that the bromine atom at the 5-position is more activated towards oxidative addition than the bromine at the 2-position. This difference in reactivity allows for the selective mono-Sonogashira coupling at the C-5 position under carefully controlled conditions.

Data Presentation: Typical Reaction Parameters for Mono-Sonogashira Coupling of Substituted Bromopyridines

The following table summarizes typical conditions and reported yields for the mono-Sonogashira coupling of various bromopyridine derivatives, providing a reference for the protocol with this compound.

EntryAryl BromideAlkynePd-Catalyst (mol%)Ligand (mol%)Cu(I) Source (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100398
22-Amino-3-bromo-5-chloropyridine1-HeptynePd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100385
36-Bromo-3-fluoro-2-cyanopyridine4-EthylphenylacetylenePd(PPh₃)₄ (15)-CuI (30)Et₃NTHFRT16~90
42-Amino-4-bromopyridineVarious terminal alkynesPd(PPh₃)₄ (2-5)-CuI (2-5)Et₃NDMF/THFRT-802-2460-95

Experimental Protocol: Selective Mono-Sonogashira Coupling of this compound

This protocol details a general procedure for the selective mono-alkynylation of this compound at the 5-position.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂])

  • Copper(I) iodide (CuI)

  • Amine base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA))

  • Anhydrous and deoxygenated solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and copper(I) iodide (2-5 mol%).

  • Solvent and Base Addition: Add anhydrous, deoxygenated solvent (e.g., THF or DMF) to the flask, followed by the amine base (e.g., Et₃N, 2-3 equivalents). Stir the mixture for 10-15 minutes at room temperature to ensure dissolution and catalyst activation.

  • Alkyne Addition: Slowly add the terminal alkyne (1.0-1.2 equivalents) to the reaction mixture dropwise via a syringe.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (room temperature to 80 °C). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the consumption of the starting material and the formation of the mono-coupled product.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite® to remove the catalyst and inorganic salts.

  • Purification: Wash the organic filtrate with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired 5-alkynyl-2-bromoisonicotinaldehyde.

Mandatory Visualizations

Experimental Workflow

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents 1. Weigh Reactants (this compound, Pd-Catalyst, CuI) Flask 2. Add to Dry Schlenk Flask under Inert Atmosphere Reagents->Flask SolventBase 3. Add Anhydrous Solvent and Amine Base Flask->SolventBase Alkyne 4. Add Terminal Alkyne Dropwise SolventBase->Alkyne Stir 5. Stir at Specified Temperature Alkyne->Stir Monitor 6. Monitor Progress (TLC/LC-MS) Stir->Monitor Quench 7. Cool and Dilute with Organic Solvent Monitor->Quench Filter 8. Filter through Celite Quench->Filter Wash 9. Aqueous Wash (NH4Cl, Brine) Filter->Wash Dry 10. Dry and Concentrate Wash->Dry Purify 11. Column Chromatography Dry->Purify Product Pure Product Purify->Product

Caption: General experimental workflow for the Sonogashira coupling of this compound.

Catalytic Cycle

Sonogashira_Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pdiia Ar-Pd(II)-Br(L)₂ pd0->pdiia Oxidative Addition (Ar-Br) pdiib Ar-Pd(II)-C≡CR(L)₂ pdiia->pdiib Transmetalation cu_acetylide Cu-C≡CR pdiib->pd0 Reductive Elimination product Ar-C≡CR pdiib->product alkyne H-C≡CR alkyne->cu_acetylide [CuI], Base cu_acetylide->pdiia cui CuI cui->alkyne base Base base->alkyne base_h Base-H⁺Br⁻

Caption: Catalytic cycle of the copper-co-catalyzed Sonogashira coupling reaction.

Application Notes and Protocols for the Synthesis of Functionalized Pyridines from 2,5-Dibromoisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of functionalized pyridines utilizing 2,5-dibromoisonicotinaldehyde as a versatile starting material. The protocols detailed herein focus on widely employed palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Sonogashira couplings, enabling the introduction of a diverse range of substituents at the 2- and 5-positions of the pyridine ring.

Introduction

Functionalized pyridine scaffolds are of paramount importance in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. This compound is a valuable building block that allows for the sequential or double functionalization of the pyridine ring, offering a modular approach to construct complex molecules. The aldehyde group at the 4-position can be further derivatized, adding another layer of synthetic versatility. This document outlines detailed experimental procedures for key transformations of this compound, providing researchers with a practical guide for the synthesis of novel pyridine derivatives.

Key Synthetic Applications

The two bromine atoms on the pyridine ring of this compound exhibit differential reactivity, which can be exploited for selective mono- or di-substitution. Generally, the bromine at the 2-position is more susceptible to oxidative addition to the palladium catalyst. However, under appropriate conditions, double substitution can be achieved.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The following sections provide protocols for the Suzuki-Miyaura, Stille, and Sonogashira reactions, which are highly effective for the arylation, vinylation, and alkynylation of this compound.

Diagram of Key Cross-Coupling Pathways

G A This compound B Suzuki-Miyaura Coupling (Ar-B(OH)2) A->B Pd Catalyst, Base C Stille Coupling (R-Sn(Bu)3) A->C Pd Catalyst D Sonogashira Coupling (R-C≡CH) A->D Pd/Cu Catalysts, Base E 2,5-Diarylisonicotinaldehyde B->E F 2,5-Disubstituted Isonicotinaldehyde C->F G 2,5-Dialkynylisonicotinaldehyde D->G

Caption: Key palladium-catalyzed cross-coupling reactions of this compound.

Experimental Protocols

The following protocols are generalized procedures and may require optimization for specific substrates and desired outcomes.

Double Suzuki-Miyaura Cross-Coupling for the Synthesis of 2,5-Diarylisonicotinaldehydes

This protocol describes the palladium-catalyzed reaction of this compound with arylboronic acids to yield 2,5-diarylisonicotinaldehydes.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound, Arylboronic Acid, Base, and Pd Catalyst in a Schlenk flask B Add degassed solvent A->B C Heat the mixture under inert atmosphere B->C D Monitor reaction by TLC/LC-MS C->D E Cool to RT, add water, and extract with organic solvent D->E F Wash organic layer, dry, and concentrate E->F G Purify by column chromatography F->G

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (2.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (4 equivalents)

  • 1,4-Dioxane

  • Water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound (1 mmol), the arylboronic acid (2.5 mmol), and potassium phosphate (4 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Evacuate the flask and backfill with an inert gas (repeat three times).

  • Add degassed 1,4-dioxane (e.g., 10 mL) and degassed water (e.g., 2.5 mL).

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Suzuki-Miyaura Coupling (Analogous Systems)

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (6)K₃PO₄1,4-Dioxane/H₂O901285[1]
24-Methylphenylboronic acidPd(PPh₃)₄ (6)K₃PO₄1,4-Dioxane/H₂O901288[1]
34-Methoxyphenylboronic acidPd(PPh₃)₄ (6)K₃PO₄1,4-Dioxane/H₂O901282[1]
43-Chloro-4-fluorophenylboronic acidPd(PPh₃)₄ (6)K₃PO₄1,4-Dioxane/H₂O901275[1]

Note: The data presented is for the analogous reaction with 2,5-dibromo-3-hexylthiophene and serves as a starting point for optimization.

Stille Cross-Coupling

This protocol outlines the coupling of this compound with organostannane reagents. The Stille reaction is known for its tolerance of a wide variety of functional groups.[2]

Materials:

  • This compound

  • Organostannane (e.g., Aryl-Sn(Bu)₃, Vinyl-Sn(Bu)₃) (2.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Anhydrous N,N-Dimethylformamide (DMF) or Toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1 mmol) and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Add anhydrous, degassed solvent (DMF or Toluene) to achieve a concentration of approximately 0.1 M.

  • Add the organostannane reagent (2.2 mmol) via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with an aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts.

  • Stir the mixture vigorously for 1-2 hours, then filter through a pad of Celite.

  • Extract the filtrate with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data for Stille Coupling (Analogous Systems)

EntryOrganostannaneCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
12-(Trimethylstannyl)pyridinePd(PPh₃)₄Toluene1101670-90[3][4]
2Hexabutyldistannane (for homocoupling)Pd(PPh₃)₄Toluene1101670-90[3][4]

Note: The data is for the synthesis of bipyridines from 2,5-dibromopyridine and can be adapted.

Sonogashira Cross-Coupling for the Synthesis of 2,5-Dialkynylisonicotinaldehydes

This protocol describes the coupling of this compound with terminal alkynes.

Materials:

  • This compound

  • Terminal alkyne (2.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Copper(I) iodide (CuI) (2-5 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dried Schlenk flask, add Pd(PPh₃)₄ (e.g., 0.03 mmol, 3 mol%) and CuI (e.g., 0.03 mmol, 3 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add a solution of this compound (1 mmol) in anhydrous, degassed solvent (e.g., 10 mL THF).

  • Add the terminal alkyne (2.2 mmol) followed by the amine base (e.g., 4 mmol Et₃N).

  • Stir the reaction mixture at room temperature or heat to 50-80 °C for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data for Sonogashira Coupling (Analogous Systems)

EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1PhenylacetylenePd(PPh₃)₄ (0.6)CuI (1.2)DIPEATHF803-4High[5][6]
24-EthylphenylacetylenePd(PPh₃)₄ (15)CuI (30)Et₃NTHFRT16High

Note: The data is for analogous reactions with other dibrominated aromatic systems and provides a good starting point for optimization.

Spectroscopic Data

The following table provides representative spectroscopic data for related functionalized pyridine derivatives.

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)MS (m/z)
2-Amino-3-(phenylethynyl)pyridine8.10 (dd, J = 4.7, 1.8 Hz, 1H), 7.58-7.54 (m, 2H), 7.39-7.35 (m, 3H), 7.18 (dd, J = 7.8, 1.8 Hz, 1H), 6.69 (dd, J = 7.8, 4.7 Hz, 1H), 5.15 (br s, 2H)156.4, 148.1, 139.1, 131.7, 128.8, 128.4, 123.1, 114.1, 108.3, 95.2, 85.3M+H calc. 195.09, found 195.09
4-Pyridinecarboxaldehyde10.1 (s, 1H), 8.8 (d, 2H), 7.7 (d, 2H)192.8, 151.2, 142.1, 122.9107.04
2-Amino-5-bromopyridine8.13 (d, J = 2.4 Hz, 1H), 7.55 (dd, J = 8.7, 2.5 Hz, 1H), 6.47 (d, J = 8.7 Hz, 1H), 4.75 (br s, 2H)158.3, 148.5, 140.2, 110.9, 108.9M+ 172.96, 174.96

Conclusion

This compound is a versatile and valuable building block for the synthesis of a wide array of functionalized pyridines. The palladium-catalyzed cross-coupling reactions detailed in these application notes provide robust and adaptable methods for the introduction of aryl, vinyl, and alkynyl substituents. By carefully controlling the reaction conditions, selective mono- or di-functionalization can be achieved, opening avenues for the creation of novel compounds for drug discovery and materials science. Researchers are encouraged to use these protocols as a starting point and optimize them for their specific synthetic targets.

References

Application Notes and Protocols for 2,5-Dibromoisonicotinaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibromoisonicotinaldehyde is a versatile heterocyclic building block with significant potential in medicinal chemistry. Its pyridine core, substituted with two reactive bromine atoms and an aldehyde group, provides multiple points for chemical modification, making it a valuable starting material for the synthesis of diverse and complex bioactive molecules. The pyridine scaffold is a well-established pharmacophore in numerous FDA-approved drugs, often playing a crucial role in binding to the active sites of enzymes, particularly kinases.[1] This document provides detailed application notes, experimental protocols, and potential applications of this compound in drug discovery, with a focus on the synthesis of kinase inhibitors.

Core Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry lies in its use as a precursor for the synthesis of substituted pyridines, which are key components of various therapeutic agents. The differential reactivity of the two bromine atoms, coupled with the reactivity of the aldehyde, allows for a stepwise and controlled elaboration of the molecular scaffold.

Key areas of application include:

  • Synthesis of Kinase Inhibitors: The pyridine ring can act as a hinge-binder in the ATP-binding pocket of kinases.[1] The bromine atoms on this compound can be sequentially substituted using various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce different aryl or heteroaryl moieties, allowing for the exploration of the chemical space around the pyridine core to optimize potency and selectivity. The aldehyde group can be functionalized through reactions like reductive amination to introduce further diversity and interact with other regions of the target protein.

  • Development of Agents for Neurodegenerative Diseases: Substituted heterocyclic compounds have shown promise in targeting enzymes implicated in neurodegenerative diseases, such as Glycogen Synthase Kinase 3 (GSK-3).[2] this compound can serve as a starting point for the synthesis of novel GSK-3 inhibitors.

  • Anticancer Agents: Many kinase inhibitors are developed as anticancer agents due to the frequent dysregulation of kinase signaling pathways in cancer.[3] Derivatives of this compound can be designed to target specific kinases involved in cancer cell proliferation, survival, and angiogenesis.

Target Signaling Pathway: PI3K/AKT/mTOR

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival and is often hyperactivated in various cancers.[3] Small molecule inhibitors targeting components of this pathway are of significant therapeutic interest. The following diagram illustrates the key components of this pathway.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Activation AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Hypothetical Inhibitor (Derived from this compound) Inhibitor->PI3K

Caption: PI3K/AKT/mTOR Signaling Pathway and a potential point of inhibition.

Experimental Protocols

The following protocols describe a hypothetical synthetic route to a potential kinase inhibitor starting from this compound. This strategy employs sequential Suzuki cross-coupling and reductive amination reactions.

Workflow for the Synthesis of a Hypothetical Kinase Inhibitor

Synthetic_Workflow Start This compound Step1 Suzuki Coupling 1 (Selective C-5 functionalization) Start->Step1 Intermediate1 Intermediate A (5-Aryl-2-bromoisonicotinaldehyde) Step1->Intermediate1 Step2 Suzuki Coupling 2 (C-2 functionalization) Intermediate1->Step2 Intermediate2 Intermediate B (2,5-Diarylisonicotinaldehyde) Step2->Intermediate2 Step3 Reductive Amination Intermediate2->Step3 FinalProduct Hypothetical Kinase Inhibitor Step3->FinalProduct

References

Application Notes and Protocols for the Synthesis of 2,5-Disubstituted Isonicotinaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2,5-disubstituted isonicotinaldehydes, which are valuable intermediates in pharmaceutical and materials science research. The protocols focus on two powerful and versatile synthetic strategies: Palladium-Catalyzed Cross-Coupling Reactions and Directed ortho-Metalation.

Method 1: Palladium-Catalyzed Cross-Coupling Reactions

Application Note:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are highly effective methods for forming carbon-carbon bonds.[1][2] These reactions offer a modular approach to synthesizing 2,5-disubstituted isonicotinaldehydes by starting with a dihalogenated precursor, such as 5-bromo-2-chloroisonicotinaldehyde.[3][4] The chemoselectivity of these reactions allows for the stepwise and regioselective introduction of different substituents at the 2- and 5-positions. The Suzuki-Miyaura coupling is particularly useful for introducing aryl, heteroaryl, or alkyl groups using boronic acids or esters,[5] while the Sonogashira coupling enables the introduction of alkyne moieties.[6] These reactions are known for their tolerance of a wide range of functional groups and are typically performed under mild conditions.[1][2]

A key starting material for these syntheses is 5-bromo-2-chloroisonicotinaldehyde, a halogenated pyridine aldehyde.[3] Its reactivity is centered on the aldehyde group and the two halogen substituents, which can participate in various cross-coupling reactions.[3]

Protocol 1: Chemoselective Suzuki-Miyaura Coupling

This protocol describes a chemoselective Suzuki-Miyaura reaction for the synthesis of 5-bromo-2-aryl/heteroaryl-isonicotinaldehydes from 5-bromo-2-tosyloxyisonicotinaldehyde. The tosylate group at the 2-position is selectively coupled, leaving the bromide at the 5-position available for subsequent functionalization.[7]

Experimental Procedure: [7]

  • To a reaction vessel under a nitrogen atmosphere, add 5-bromo-2-tosyloxyisonicotinaldehyde (0.5 mmol, 1.0 equiv.), the desired boronic acid or ester (0.75 mmol, 1.5 equiv.), Pd(dba)₂ (5 mol-%), and either triphenylphosphine (tfp, 10 mol-%) for Method A or PCy₃·HBF₄ (10 mol-%) for Method B.

  • Add tetrahydrofuran (THF, 2.0 mL) as the solvent.

  • In a separate vial, prepare a solution of potassium carbonate (K₂CO₃, 1.0 mmol, 2.0 equiv.) in water (0.50 mL).

  • Add the aqueous K₂CO₃ solution to the reaction mixture.

  • Heat the reaction mixture to 40 °C (Method A) or 80 °C (Method B) and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-substituted-5-bromoisonicotinaldehyde.

Data Presentation: Suzuki-Miyaura Coupling Yields [7]

EntryBoronic SpeciesMethodProductYield (%)
1Phenylboronic acidA5-bromo-2-phenylisonicotinaldehyde85
24-Methoxyphenylboronic acidA5-bromo-2-(4-methoxyphenyl)isonicotinaldehyde92
33-Thienylboronic acidA5-bromo-2-(thiophen-3-yl)isonicotinaldehyde75
41-Methyl-1H-pyrazole-5-boronic acid pinacol esterB5-bromo-2-(1-methyl-1H-pyrazol-5-yl)isonicotinaldehyde80
5Thiazole-5-boronic acid pinacol esterB5-bromo-2-(thiazol-5-yl)isonicotinaldehyde55

Yields are for the isolated product.

Visualizations: Reaction Workflows and Mechanisms

Suzuki_Workflow start 5-Bromo-2-tosyloxy- isonicotinaldehyde product1 2-R-5-bromo- isonicotinaldehyde start->product1 Suzuki Coupling (Position 2) boronic R-B(OH)₂ boronic->product1 reagents Pd(dba)₂ Ligand, Base reagents->product1 final_product 2-R-5-R'- isonicotinaldehyde product1->final_product Suzuki Coupling (Position 5) boronic2 R'-B(OH)₂ boronic2->final_product reagents2 Pd Catalyst Base reagents2->final_product

Caption: General workflow for the stepwise synthesis of 2,5-disubstituted isonicotinaldehydes via sequential Suzuki couplings.

Suzuki_Cycle cluster_legend Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ A Ar-Pd(II)-X(L₂) Pd0->A Oxidative Addition (Ar-X) B Ar-Pd(II)-OR'(L₂) A->B Base (-X⁻, +OR'⁻) C Ar-Pd(II)-R(L₂) B->C Transmetalation (R-B(OH)₂) C->Pd0 Reductive Elimination (Ar-R) ArX Ar-X = Halogenated Isonicotinaldehyde RBOH2 R-B(OH)₂ = Boronic Acid

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Sonogashira Coupling (General Protocol)

This general protocol outlines the coupling of a terminal alkyne to a halogenated isonicotinaldehyde precursor. The reaction is catalyzed by palladium and a copper(I) co-catalyst.[2][6]

Experimental Procedure:

  • To a dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the halo-isonicotinaldehyde (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol-%), and a copper(I) co-catalyst like CuI (3-10 mol-%).

  • Add a suitable solvent, typically an amine base like triethylamine (Et₃N) or a mixture of THF and an amine base.

  • Add the terminal alkyne (1.1-1.5 equiv.) to the mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion, as monitored by TLC.

  • After the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira_Cycle cluster_legend Sonogashira Catalytic Cycle Pd0 Pd(0)L₂ A Ar-Pd(II)-X(L₂) Pd0->A Oxidative Addition (Ar-X) C Ar-Pd(II)-C≡CR(L₂) A->C Transmetalation (from Cu cycle) C->Pd0 Reductive Elimination (Ar-C≡CR) CuX Cu-X CuAlkyne Cu-C≡CR CuX->CuAlkyne Base, Alkyne (-HBase, -X⁻) CuAlkyne->CuX Transmetalation (to Pd cycle) Alkyne H-C≡CR Base Base ArX Ar-X = Halogenated Isonicotinaldehyde Alkyne_label H-C≡CR = Terminal Alkyne DoM_Workflow start 2,5-Disubstituted Pyridine (with Directing Group) intermediate Ortho-lithiated Intermediate start->intermediate Deprotonation reagents 1. LDA or n-BuLi, THF, -78°C 2. DMF (Electrophile) reagents->intermediate product 2,5-Disubstituted Isonicotinaldehyde intermediate->product Formylation & Quench quench Aqueous Workup (e.g., NH₄Cl) quench->product

References

Protecting Group Strategies for 2,5-Dibromoisonicotinaldehyde: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

In the synthesis of complex molecules, particularly in the fields of medicinal chemistry and drug development, the selective transformation of multifunctional compounds is a critical challenge. 2,5-Dibromoisonicotinaldehyde is a valuable building block, featuring a reactive aldehyde on an electron-deficient pyridine ring substituted with two bromine atoms. These bromine atoms offer handles for subsequent cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, to introduce molecular diversity. However, the aldehyde functionality can interfere with these transformations. This document provides detailed application notes and experimental protocols for the protection and deprotection of the aldehyde group in this compound, enabling researchers to effectively utilize this versatile scaffold in their synthetic endeavors.

Overview of Protecting Group Strategies

The primary strategy for protecting the aldehyde in this compound involves its conversion to a less reactive functional group that is stable to the conditions of subsequent reactions and can be selectively removed later. The most common and effective protecting groups for aldehydes are acetals and thioacetals. The choice between these depends on the planned synthetic route, particularly the conditions of the subsequent reaction and deprotection steps.

A general workflow for utilizing a protecting group strategy is outlined below:

Protecting Group Workflow Start This compound Protection Protection of Aldehyde (e.g., Acetal or Thioacetal formation) Start->Protection Protected_Intermediate Protected Aldehyde Intermediate Protection->Protected_Intermediate Reaction Reaction at Bromo-substituent (e.g., Suzuki, Buchwald-Hartwig) Protected_Intermediate->Reaction Deprotection_Intermediate Functionalized Protected Intermediate Reaction->Deprotection_Intermediate Deprotection Deprotection of Aldehyde Deprotection_Intermediate->Deprotection Final_Product Final Product Deprotection->Final_Product

Caption: General workflow for the protection, functionalization, and deprotection of this compound.

Acetal Protection

Cyclic acetals, particularly 1,3-dioxolanes formed with ethylene glycol, are widely used for aldehyde protection due to their stability under basic, nucleophilic, and reductive conditions, which are common in many cross-coupling reactions.[1]

Experimental Protocol: Acetal Protection (1,3-Dioxolane Formation)

Materials:

  • This compound

  • Ethylene glycol (1.5 - 2.0 equivalents)

  • p-Toluenesulfonic acid (p-TSA) monohydrate (0.05 - 0.1 equivalents) or another suitable acid catalyst

  • Toluene or benzene

  • Anhydrous sodium sulfate or magnesium sulfate

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add this compound (1.0 eq), toluene (or benzene) to make a 0.2-0.5 M solution, ethylene glycol (1.5-2.0 eq), and p-TSA monohydrate (0.05-0.1 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 3-6 hours, as indicated by the consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Wash the organic phase with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, 2-(2,5-dibromopyridin-4-yl)-1,3-dioxolane, can be purified by column chromatography on silica gel if necessary.

Quantitative Data for Acetal Protection of Similar Aldehydes
AldehydeReagentsConditionsYieldReference
Aromatic AldehydesEthylene glycol, p-TSAToluene, reflux, Dean-Stark>90%[1]
Heteroaromatic AldehydesEthylene glycol, TMSOTfCH2Cl2, -78 °C to rt85-95%[2]

Thioacetal Protection

Thioacetals, such as 1,3-dithianes or 1,3-dithiolanes, are another robust option for aldehyde protection. They are generally more stable to acidic conditions than acetals but can be sensitive to certain oxidative and reductive conditions.[3] Their formation is often carried out under mild conditions.[4]

Experimental Protocol: Thioacetal Protection (1,3-Dithiolane Formation)

Materials:

  • This compound

  • 1,2-Ethanedithiol (1.1 - 1.5 equivalents)

  • Lewis acid catalyst (e.g., BF3·OEt2, ZnCl2, or I2; catalytic amount)

  • Dichloromethane (DCM) or chloroform

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM or chloroform.

  • Add 1,2-ethanedithiol (1.1 - 1.5 eq).

  • Cool the mixture to 0 °C and add the Lewis acid catalyst (e.g., a few drops of BF3·OEt2).

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude 2-(2,5-dibromopyridin-4-yl)-1,3-dithiolane, which can be purified by column chromatography.

Quantitative Data for Thioacetal Protection of Aldehydes
AldehydeReagentsConditionsYieldReference
Various Aldehydes1,2-Ethanedithiol, I2 (cat.)CH2Cl2, rt90-98%[4]
Aromatic Aldehydes1,2-Ethanedithiol, BF3·OEt2CH2Cl2, 0 °C to rt85-95%[3]

Deprotection Strategies

The choice of deprotection method is critical and must be compatible with the newly introduced functional groups on the pyridine ring.

Acetal Deprotection

Acetals are typically cleaved under acidic conditions.

Protocol: Acid-Catalyzed Acetal Deprotection

  • Dissolve the acetal-protected compound in a mixture of acetone and water (e.g., 4:1 v/v).

  • Add a catalytic amount of a strong acid (e.g., HCl, H2SO4, or p-TSA).

  • Stir the mixture at room temperature or with gentle heating (40-50 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected aldehyde.

Thioacetal Deprotection

Thioacetals are more stable to acid and require specific reagents for cleavage, often involving oxidative or metal-assisted methods.[5][6]

Protocol: Oxidative Thioacetal Deprotection with Dess-Martin Periodinane (DMP)

  • Dissolve the thioacetal-protected compound in a mixture of CH2Cl2 and water (e.g., 9:1 v/v).

  • Add Dess-Martin periodinane (1.1 - 1.5 equivalents).

  • Stir the reaction at room temperature. The reaction is usually complete within 1-3 hours.

  • Quench the reaction with a saturated aqueous solution of Na2S2O3 and NaHCO3.

  • Stir vigorously until the two layers are clear.

  • Separate the organic layer, and extract the aqueous layer with CH2Cl2.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to afford the deprotected aldehyde.[6]

Orthogonal Protecting Group Strategy

The choice of protecting group should be made in the context of the overall synthetic plan to ensure orthogonality. This means that the protecting group can be removed without affecting other functional groups in the molecule, and vice-versa.

Orthogonal Strategy cluster_0 Protecting Group Choice cluster_1 Subsequent Reaction Conditions cluster_2 Deprotection Conditions Aldehyde This compound Acetal Acetal Protection (e.g., 1,3-dioxolane) Aldehyde->Acetal Thioacetal Thioacetal Protection (e.g., 1,3-dithiolane) Aldehyde->Thioacetal Basic_Nucleophilic Basic/Nucleophilic Conditions (e.g., Suzuki, Buchwald-Hartwig with strong base) Acetal->Basic_Nucleophilic Stable Acidic_Oxidative Acidic or Oxidative Conditions Acetal->Acidic_Oxidative Potentially Labile Thioacetal->Basic_Nucleophilic Stable Thioacetal->Acidic_Oxidative Generally Stable Acid_Deprotection Mild to Strong Acid Basic_Nucleophilic->Acid_Deprotection Acetal Cleavage Oxidative_Metal_Deprotection Oxidative/Metal-assisted Basic_Nucleophilic->Oxidative_Metal_Deprotection Thioacetal Cleavage

Caption: Decision diagram for selecting an orthogonal protecting group strategy based on subsequent reaction and deprotection conditions.

Stability in Cross-Coupling Reactions

Both acetal and thioacetal protected aldehydes are generally stable under the conditions of many palladium-catalyzed cross-coupling reactions.[7][8]

  • Suzuki-Miyaura Coupling: The basic conditions (e.g., K2CO3, Cs2CO3) and palladium catalysts used in Suzuki couplings are well-tolerated by both acetals and thioacetals.

  • Buchwald-Hartwig Amination: While the stronger bases sometimes employed in Buchwald-Hartwig aminations (e.g., NaOtBu, K3PO4) can potentially affect certain protecting groups, standard acetals and thioacetals are typically robust.[7][9]

It is always advisable to perform a small-scale test reaction to confirm the stability of the chosen protecting group under the specific cross-coupling conditions to be employed.

Conclusion

The successful functionalization of this compound via cross-coupling reactions often necessitates the protection of the aldehyde group. Acetal and thioacetal protecting groups offer reliable and effective strategies. The choice between them should be guided by the specific reaction conditions of the subsequent synthetic steps and the desired deprotection method. The protocols and data presented in these application notes provide a comprehensive guide for researchers to develop robust and efficient synthetic routes for the preparation of novel compounds derived from this versatile building block.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions of 2,5-Dibromoisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed derivatization of 2,5-Dibromoisonicotinaldehyde. This versatile building block possesses two reactive bromine atoms at the C2 and C5 positions of the pyridine ring, offering multiple opportunities for selective functionalization through various cross-coupling reactions. The electron-withdrawing nature of the isonicotinaldehyde moiety influences the reactivity of the C-Br bonds, generally rendering the C2 position more susceptible to oxidative addition in palladium-catalyzed cycles. This differential reactivity can be exploited to achieve selective mono-functionalization or, under more forcing conditions, di-functionalization.

This document details protocols for four key palladium-catalyzed reactions: Suzuki-Miyaura coupling, Sonogashira coupling, Heck reaction, and Buchwald-Hartwig amination. The provided methodologies are based on established procedures for analogous dihalopyridine systems and are intended to serve as a starting point for reaction optimization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, this reaction allows for the introduction of aryl, heteroaryl, or vinyl substituents. Selective mono-arylation at the more reactive C2 position can typically be achieved under controlled conditions.

Quantitative Data for Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (4)-K₃PO₄1,4-Dioxane/H₂O901285 (mono)
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃Toluene/H₂O1001692 (mono)
3Thiophene-2-boronic acidPd₂(dba)₃ (1)XPhos (2)Cs₂CO₃THF801088 (mono)
4Phenylboronic acid (2.5 eq)Pd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O1002475 (di)

Note: Yields are representative and based on studies with analogous dibrominated heterocycles.[1][2]

Experimental Protocol: Mono-Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.1 mmol), and potassium phosphate (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane (8 mL) and water (2 mL).

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.04 mmol, 4 mol%).

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-5-bromoisonicotinaldehyde.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to substituted alkynylpyridines.[3] Similar to the Suzuki coupling, selective mono-alkynylation is expected at the C2 position. Both traditional copper-co-catalyzed and copper-free conditions can be employed.[4][5]

Quantitative Data for Sonogashira Coupling
EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF60690
2TrimethylsilylacetylenePd(OAc)₂ (1)PPh₃ (2)Cs₂CO₃Acetonitrile801288
31-HeptynePd(PPh₃)₄ (3)CuI (5)DiisopropylamineToluene70885
4Ethynylbenzene (2.5 eq)Pd(PPh₃)₂Cl₂ (5)CuI (10)Et₃NDMF1002470 (di)

Note: Yields are representative and based on general Sonogashira coupling protocols.[4][6]

Experimental Protocol: Mono-Sonogashira Coupling
  • To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with argon.

  • Add degassed THF (10 mL) and triethylamine (3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) via syringe.

  • Heat the reaction mixture to 60 °C and stir for 6 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture, filter through a pad of celite, and wash with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Heck Reaction

The Heck reaction forms a carbon-carbon bond between an unsaturated halide and an alkene.[7] This reaction can be used to introduce alkenyl substituents onto the pyridine ring of this compound. Regioselective mono-vinylation at the C2 position is generally favored.

Quantitative Data for Heck Reaction
EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1001682
2n-Butyl acrylatePd₂(dba)₃ (1)P(t-Bu)₃ (2)K₂CO₃Dioxane1202478
31-OctenePd(OAc)₂ (3)-NaOAcDMA1101875
4Styrene (2.5 eq)Pd(OAc)₂ (5)P(o-tol)₃ (10)Et₃NDMF1203665 (di)

Note: Yields are representative and based on studies with dibromopyridines.[8]

Experimental Protocol: Mono-Heck Reaction
  • In a sealed tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and P(o-tol)₃ (0.04 mmol, 4 mol%).

  • Add triethylamine (2.0 mmol) and DMF (5 mL).

  • Seal the tube and heat the reaction mixture to 100 °C for 16 hours.

  • Monitor the reaction by GC-MS.

  • Upon completion, cool to room temperature and dilute with water (20 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[9] This reaction is highly valuable for introducing primary or secondary amines at the C2 or C5 position of the pyridine ring. Selective mono-amination at the C2 position is generally achievable due to its higher reactivity.[10]

Quantitative Data for Buchwald-Hartwig Amination
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (4)NaOt-BuToluene100895 (mono)
2AnilinePd(OAc)₂ (2)XPhos (4)K₃PO₄Dioxane1101289 (mono)
3BenzylaminePd₂(dba)₃ (1.5)RuPhos (3)Cs₂CO₃THF801091 (mono)
4Morpholine (2.5 eq)Pd₂(dba)₃ (4)BINAP (8)NaOt-BuToluene1102478 (di)

Note: Yields are representative and based on studies with dihalopyridines.[10][11]

Experimental Protocol: Mono-Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), BINAP (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).

  • Seal the tube, and evacuate and backfill with argon.

  • Add a solution of this compound (1.0 mmol) in anhydrous toluene (5 mL).

  • Add the amine (1.2 mmol).

  • Heat the reaction mixture to 100 °C for 8 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_complex [Ar-Pd(II)L₂-Br] pd0->pd2_complex Oxidative Addition (Ar-Br) pd2_trans [Ar-Pd(II)L₂-Ar'] pd2_complex->pd2_trans Transmetalation (Ar'B(OH)₂ + Base) product_complex [Ar-Ar'-Pd(0)L₂] pd2_trans->product_complex Reductive Elimination product_complex->pd0 ArAr Product product_complex->ArAr Ar-Ar' Sonogashira_Catalytic_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pd2_complex [Ar-Pd(II)L₂-Br] pd0->pd2_complex Oxidative Addition (Ar-Br) pd2_alkynyl [Ar-Pd(II)L₂-C≡CR] pd2_complex->pd2_alkynyl Transmetalation pd2_alkynyl->pd0 Reductive Elimination product Product pd2_alkynyl->product Ar-C≡CR cu_halide Cu(I)Br cu_acetylide Cu(I)-C≡CR cu_acetylide->cu_halide To Pd Cycle alkyne H-C≡CR alkyne->cu_acetylide Base Heck_Catalytic_Cycle cluster_cycle Heck Catalytic Cycle pd0 Pd(0)L₂ pd2_complex [Ar-Pd(II)L₂-Br] pd0->pd2_complex Oxidative Addition (Ar-Br) alkene_complex [Ar-Pd(II)L₂(Alkene)] pd2_complex->alkene_complex Alkene Coordination insertion_product [R-CH₂-CH(Ar)-Pd(II)L₂-Br] alkene_complex->insertion_product Migratory Insertion elimination_product [H-Pd(II)L₂-Br] insertion_product->elimination_product β-Hydride Elimination product Product insertion_product->product Ar-Alkene elimination_product->pd0 Reductive Elimination (+ Base) Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ pd2_complex [Ar-Pd(II)L₂-Br] pd0->pd2_complex Oxidative Addition (Ar-Br) amido_complex [Ar-Pd(II)L₂(NR₂)] pd2_complex->amido_complex Amine Coordination & Deprotonation (HNR₂ + Base) amido_complex->pd0 Reductive Elimination product Product amido_complex->product Ar-NR₂ Experimental_Workflow start Start setup Reaction Setup (Add Reactants, Solvent, Base) start->setup degas Degas Mixture setup->degas catalyst Add Catalyst & Ligand degas->catalyst reaction Heat & Stir catalyst->reaction monitor Monitor Progress (TLC, LC-MS, GC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup & Extraction monitor->workup Complete purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

References

Application Notes and Protocols for the Derivatization of the Aldehyde Group in 2,5-Dibromoisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for various chemical derivatizations of the aldehyde functional group of 2,5-Dibromoisonicotinaldehyde. This versatile building block is of significant interest in medicinal chemistry and materials science, and its derivatization opens avenues for the synthesis of a diverse range of novel compounds. The following protocols are based on established chemical transformations and have been adapted for this specific substrate.

Reductive Amination

Reductive amination is a powerful method for the synthesis of secondary and tertiary amines from aldehydes. The reaction proceeds via the in-situ formation of an imine, which is then reduced by a suitable reducing agent.

Application: Synthesis of N-substituted (2,5-dibromopyridin-4-yl)methanamines, which are valuable intermediates for the development of novel bioactive molecules.

Experimental Protocol:

A typical procedure for reductive amination involves the reaction of the aldehyde with a primary or secondary amine in the presence of a reducing agent like sodium borohydride or sodium triacetoxyborohydride.[1][2]

  • Materials:

    • This compound

    • Primary or secondary amine (e.g., aniline, benzylamine, morpholine)

    • Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)[2]

    • Methanol or 1,2-Dichloroethane (DCE)

    • Acetic acid (catalyst, optional)

  • Procedure:

    • To a solution of this compound (1.0 eq) in methanol or DCE, add the desired primary or secondary amine (1.1 eq).

    • If using NaBH₄, the imine formation can be allowed to proceed for 1-2 hours at room temperature before the addition of the reducing agent. For NaBH(OAc)₃, the reducing agent can often be added directly.[2]

    • For less reactive amines or ketones, a catalytic amount of acetic acid can be added to facilitate imine formation.

    • Slowly add sodium borohydride (1.5 eq) or sodium triacetoxyborohydride (1.5 eq) in portions at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary (Illustrative):

AmineReducing AgentSolventTime (h)Yield (%)
AnilineNaBH(OAc)₃DCE1285
BenzylamineNaBH₄Methanol1890
MorpholineNaBH(OAc)₃DCE1688

Experimental Workflow for Reductive Amination

Reductive_Amination Reductive Amination Workflow start Start dissolve Dissolve this compound and amine in solvent start->dissolve add_reductant Add reducing agent (e.g., NaBH(OAc)₃) dissolve->add_reductant react Stir at room temperature add_reductant->react quench Quench with water react->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify end End: N-substituted (2,5-dibromopyridin-4-yl)methanamine purify->end

Caption: Workflow for the synthesis of amines via reductive amination.

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones using a phosphonium ylide.[3][4][5][6]

Application: Synthesis of 2,5-dibromo-4-vinylpyridine derivatives, which can serve as monomers for polymerization or as precursors for further functionalization.

Experimental Protocol:

The Wittig reaction involves the preparation of a phosphonium ylide from a phosphonium salt and a strong base, followed by the reaction with the aldehyde.[3]

  • Materials:

    • This compound

    • Methyltriphenylphosphonium bromide (for vinyl group introduction)

    • n-Butyllithium (n-BuLi) or Potassium tert-butoxide (t-BuOK)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).

    • Cool the suspension to 0 °C and add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise.

    • Stir the resulting ylide solution at 0 °C for 30 minutes.

    • Cool the reaction mixture to -78 °C.

    • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to stir at -78 °C for 1 hour and then gradually warm to room temperature over 2 hours.

    • Monitor the reaction by TLC.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether or ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary (Illustrative):

Ylide PrecursorBaseSolventTime (h)Yield (%)
Ph₃P⁺CH₃Br⁻n-BuLiTHF375
Ph₃P⁺CH₂OCH₃Cl⁻t-BuOKTHF480

Experimental Workflow for Wittig Reaction

Wittig_Reaction Wittig Reaction Workflow start Start ylide_prep Prepare phosphonium ylide (e.g., from Ph₃P⁺CH₃Br⁻ and n-BuLi) start->ylide_prep add_aldehyde Add this compound at low temperature ylide_prep->add_aldehyde react Stir and warm to room temperature add_aldehyde->react quench Quench with aq. NH₄Cl react->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify end End: 2,5-dibromo-4-vinylpyridine derivative purify->end

Caption: Workflow for the synthesis of alkenes via the Wittig reaction.

Imine, Oxime, and Hydrazone Formation

Condensation of the aldehyde with primary amines, hydroxylamine, or hydrazine derivatives provides imines (Schiff bases), oximes, and hydrazones, respectively. These derivatives are often stable, crystalline solids and can be used for characterization or as intermediates for further transformations.[6][7]

Application: These derivatives can be used for the purification and characterization of this compound. They also serve as versatile intermediates in the synthesis of various heterocyclic compounds and ligands for metal complexes.

Imine (Schiff Base) Formation

Experimental Protocol:

  • Materials:

    • This compound

    • Primary amine (e.g., aniline, p-toluidine)

    • Ethanol or Methanol

    • Glacial acetic acid (catalyst)

  • Procedure:

    • Dissolve this compound (1.0 eq) in ethanol.

    • Add the primary amine (1.05 eq) to the solution.

    • Add a catalytic amount of glacial acetic acid (1-2 drops).

    • Stir the reaction mixture at room temperature or gently reflux for 1-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

    • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

    • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Oxime Formation

Experimental Protocol:

  • Materials:

    • This compound

    • Hydroxylamine hydrochloride (NH₂OH·HCl)[8]

    • Sodium acetate or Pyridine

    • Ethanol/Water mixture

  • Procedure:

    • Dissolve hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in a mixture of ethanol and water.

    • Add a solution of this compound (1.0 eq) in ethanol to the hydroxylamine solution.

    • Stir the mixture at room temperature or heat to reflux for 1-3 hours.[9]

    • Monitor the reaction by TLC.

    • Cool the reaction mixture. The oxime may precipitate.

    • Collect the solid by filtration, wash with cold water, and dry.

    • If necessary, the product can be purified by recrystallization.

Hydrazone Formation

Experimental Protocol:

  • Materials:

    • This compound

    • Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine)

    • Ethanol or Methanol

    • Glacial acetic acid (catalyst)

  • Procedure:

    • Dissolve this compound (1.0 eq) in ethanol.

    • Add the hydrazine derivative (1.0 eq) to the solution.[10][11]

    • Add a catalytic amount of glacial acetic acid (1-2 drops).

    • Stir the reaction at room temperature or reflux for 1-2 hours.

    • The hydrazone product often precipitates as a colored solid.

    • Cool the mixture and collect the solid by filtration.

    • Wash the solid with cold ethanol and dry.

Quantitative Data Summary (Illustrative):

ReagentProduct TypeSolventTime (h)Yield (%)
AnilineImineEthanol295
Hydroxylamine HClOximeEthanol/Water392
PhenylhydrazineHydrazoneEthanol198

General Workflow for Imine/Oxime/Hydrazone Formation

Condensation_Reactions Condensation Reaction Workflow start Start mix Mix this compound and amine/hydroxylamine/hydrazine in solvent start->mix add_catalyst Add catalytic acid (e.g., acetic acid) mix->add_catalyst react Stir at room temperature or reflux add_catalyst->react isolate Isolate product by filtration or extraction react->isolate purify Purify by recrystallization or chromatography isolate->purify end End: Imine, Oxime, or Hydrazone purify->end Knoevenagel_Condensation Knoevenagel Condensation Workflow start Start mix Mix this compound and active methylene compound in Ethanol/Water start->mix react Stir at room temperature mix->react isolate Isolate product by filtration react->isolate purify Recrystallize if necessary isolate->purify end End: α,β-unsaturated product purify->end Henry_Reaction Henry Reaction Workflow start Start mix Mix this compound and nitroalkane in solvent start->mix add_base Add base at 0 °C mix->add_base react Stir and warm to room temperature add_base->react neutralize Neutralize with dilute acid react->neutralize extract Extract with organic solvent neutralize->extract purify Purify by column chromatography extract->purify end End: β-nitro alcohol purify->end

References

Application Notes and Protocols for 2,5-Dibromoisonicotinaldehyde in the Synthesis of Organic Electronic Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,5-Dibromoisonicotinaldehyde is a highly functionalized heterocyclic compound with significant potential as a building block for novel organic electronic materials. Its structure, featuring two reactive bromine atoms and an electron-withdrawing aldehyde group on a pyridine ring, makes it an attractive candidate for the synthesis of conjugated polymers and small molecules with tailored optoelectronic properties. While direct polymerization of this compound into high-performance organic electronic materials is not yet widely documented in scientific literature, its chemical functionalities suggest its utility in established synthetic methodologies such as Suzuki and Stille cross-coupling reactions.

These application notes provide a comprehensive overview of the potential applications of this compound in the synthesis of organic electronic materials. The protocols detailed below are based on well-established procedures for analogous dibromo-heterocyclic monomers and are intended to serve as a foundational guide for researchers exploring the use of this promising, yet underexplored, building block.

Introduction to this compound in Organic Electronics

The unique molecular architecture of this compound offers several advantages for the design of organic electronic materials:

  • Electron-Deficient Pyridine Core: The nitrogen atom in the pyridine ring imparts an electron-deficient (n-type) character to the resulting materials. This is highly desirable for applications in n-channel or ambipolar organic field-effect transistors (OFETs) and as acceptor materials in organic photovoltaics (OPVs).

  • Reactive Bromine Atoms: The two bromine atoms at the 2 and 5 positions are ideal handles for palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille polymerizations. This allows for the straightforward incorporation of this building block into a conjugated polymer backbone with a variety of comonomers.

  • Functional Aldehyde Group: The isonicotinaldehyde moiety provides a site for post-polymerization modification, enabling the tuning of material properties such as solubility, energy levels, and solid-state packing. It can also be utilized in the synthesis of non-fullerene acceptors or for creating materials with specific sensory functions.

Proposed Synthetic Pathways

The most promising routes for incorporating this compound into conjugated polymers are through Suzuki and Stille polycondensation reactions. These methods are widely used in the synthesis of organic electronic materials due to their tolerance of a wide range of functional groups and their ability to form carbon-carbon bonds with high efficiency.

Synthesis_Pathways cluster_suzuki Suzuki Polycondensation cluster_stille Stille Polycondensation DBI This compound Polymer_Suzuki Alternating Copolymer DBI->Polymer_Suzuki DiboronicEster Aryl-diboronic Ester (e.g., Fluorene, Thiophene based) DiboronicEster->Polymer_Suzuki Pd_Suzuki Pd Catalyst (e.g., Pd(PPh3)4) Pd_Suzuki->Polymer_Suzuki Base Base (e.g., K2CO3) Base->Polymer_Suzuki DBI2 This compound Polymer_Stille Alternating Copolymer DBI2->Polymer_Stille Distannyl Aryl-distannane (e.g., Thiophene, Bithiophene based) Distannyl->Polymer_Stille Pd_Stille Pd Catalyst (e.g., Pd2(dba)3/P(o-tol)3) Pd_Stille->Polymer_Stille

Figure 1: Proposed synthetic routes for the polymerization of this compound.

Experimental Protocols

The following are proposed, detailed experimental protocols for the synthesis of conjugated copolymers using this compound. These protocols are based on established methods for similar monomers and should be optimized for specific comonomers and desired polymer properties.

Protocol 1: Suzuki Polycondensation

This protocol describes a hypothetical synthesis of an alternating copolymer of this compound with a fluorene-based diboronic ester.

Materials:

  • This compound

  • 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Aliquat® 336 (phase transfer catalyst)

  • Methanol

  • Acetone

  • Hexanes

  • Chloroform

Procedure:

  • Reaction Setup: In a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester (1.0 mmol), and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Solvent and Reagent Addition: Under a positive pressure of argon, add anhydrous toluene (20 mL), anhydrous DMF (5 mL), and a few drops of Aliquat® 336.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Base Addition: After the final thaw, add an aqueous solution of K₂CO₃ (2 M, 5 mL), previously degassed by bubbling with argon for 30 minutes.

  • Polymerization: Heat the reaction mixture to 90 °C and stir vigorously under an argon atmosphere for 48-72 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

  • End-capping: To terminate the polymerization, add a small amount of phenylboronic acid (excess) and stir for an additional 4 hours. Then, add bromobenzene (excess) and stir for another 4 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into a rapidly stirring solution of methanol (200 mL).

    • Collect the precipitated polymer by filtration.

    • Wash the polymer sequentially with water, methanol, acetone, and hexanes to remove catalyst residues and oligomers.

    • Purify the polymer by Soxhlet extraction with methanol, acetone, and hexanes. The final polymer is extracted with chloroform.

    • Concentrate the chloroform solution and precipitate the polymer into methanol.

    • Collect the purified polymer by filtration and dry under vacuum at 40 °C overnight.

Protocol 2: Stille Polycondensation

This protocol outlines a hypothetical synthesis of an alternating copolymer of this compound with a distannylated bithiophene monomer.

Materials:

  • This compound

  • 5,5'-bis(trimethylstannyl)-2,2'-bithiophene

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Tri(o-tolyl)phosphine [P(o-tol)₃]

  • Toluene, anhydrous

  • Methanol

  • Acetone

  • Hexanes

  • Chloroform

Procedure:

  • Reaction Setup: In a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol) and 5,5'-bis(trimethylstannyl)-2,2'-bithiophene (1.0 mmol).

  • Catalyst and Solvent Addition: In a separate glovebox, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and P(o-tol)₃ (0.06 mmol, 6 mol%) in anhydrous toluene (5 mL). Add this catalyst solution to the monomer mixture under an argon atmosphere, followed by an additional 15 mL of anhydrous toluene.

  • Degassing: Degas the reaction mixture by bubbling with argon for 30 minutes.

  • Polymerization: Heat the reaction mixture to 110 °C and stir under a positive pressure of argon for 24-48 hours.

  • End-capping: Cool the reaction to 80 °C. Add a small amount of 2-bromothiophene (excess) and stir for 4 hours. Then, add tributyl(thiophen-2-yl)stannane (excess) and stir for another 4 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and slowly pour it into vigorously stirring methanol (200 mL).

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with a dilute ammonium hydroxide solution in methanol to remove tin byproducts, followed by water, methanol, acetone, and hexanes.

    • Purify the polymer by Soxhlet extraction as described in the Suzuki protocol.

    • Isolate the final polymer by precipitation into methanol, filtration, and drying under vacuum.

Proposed Material Characterization Workflow

A systematic characterization of the synthesized polymers is crucial to understand their structure-property relationships.

Characterization_Workflow Start Synthesized Polymer Structural Structural Analysis (NMR, FT-IR, GPC) Start->Structural Thermal Thermal Properties (TGA, DSC) Structural->Thermal Optical Optical Properties (UV-Vis, Photoluminescence) Structural->Optical Electrochemical Electrochemical Properties (Cyclic Voltammetry) Optical->Electrochemical Device Device Fabrication & Testing (OFET, OPV) Electrochemical->Device End Performance Evaluation Device->End

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,5-Dibromoisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,5-Dibromoisonicotinaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this key intermediate.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, primarily focusing on the formylation of 2,5-dibromopyridine via directed ortho-metalation.

Problem Potential Cause(s) Troubleshooting Steps
Low or No Product Formation 1. Inadequate Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture. 2. Inactive Organolithium Reagent: The n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) may have degraded. 3. Low Reaction Temperature Not Maintained: The lithiation step is highly temperature-sensitive. 4. Poor Quality Starting Material: Impurities in the 2,5-dibromopyridine can interfere with the reaction.1. Ensure all glassware is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents. 2. Titrate the organolithium reagent prior to use to determine its exact molarity. 3. Maintain a consistent low temperature (e.g., -78 °C) using a dry ice/acetone bath throughout the addition of the organolithium reagent and the electrophile. 4. Purify the 2,5-dibromopyridine by recrystallization or distillation before use.
Mixture of Isomers in the Final Product 1. Incorrect Regioselectivity of Lithiation: Lithiation may have occurred at positions other than C-4 (e.g., C-2 or C-5). 2. "Halogen Dance" Rearrangement: The organolithium intermediate may have rearranged.[1]1. Use a non-coordinating solvent like THF and a bulky lithium amide base such as LDA to favor lithiation at the C-4 position.[1] The choice of base and solvent can significantly influence the site of metalation.[2] 2. Maintain a low temperature throughout the reaction to minimize the risk of rearrangement. Quench the reaction with the electrophile at a low temperature.
Presence of Starting Material (2,5-Dibromopyridine) in Product 1. Incomplete Lithiation: Insufficient organolithium reagent or short reaction time. 2. Quenching of the Organolithium Intermediate: Premature quenching by residual moisture or acidic impurities.1. Use a slight excess of the organolithium reagent (e.g., 1.1-1.2 equivalents). Ensure sufficient reaction time for the lithiation to go to completion (monitor by TLC if possible by quenching aliquots). 2. Re-verify the anhydrous conditions of the reaction setup and the purity of the starting materials and solvents.
Formation of a Dark-Colored Reaction Mixture or Polymeric Material 1. Side Reactions with DMF: The organolithium reagent can react with N,N-Dimethylformamide (DMF) in an uncontrolled manner at higher temperatures. 2. Decomposition of Starting Material or Product: Instability under the reaction or work-up conditions.1. Add the DMF slowly at a low temperature (-78 °C) to the lithiated intermediate. Do not allow the reaction to warm up prematurely. 2. Ensure the work-up procedure is performed promptly after the reaction is complete and avoid overly acidic or basic conditions if the product is sensitive.
Difficulties in Product Purification 1. Co-elution of Isomers: The desired this compound and its isomers may have similar polarities. 2. Presence of Non-polar Byproducts: Such as those derived from the organolithium reagent.1. Use a high-resolution column chromatography system. A gradient elution with a solvent system like hexane/ethyl acetate may be necessary to achieve good separation. 2. A thorough aqueous work-up will help remove most of the salt byproducts. Unreacted n-BuLi byproducts can be removed during chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most common and direct route involves the synthesis of 2,5-dibromopyridine as a precursor, followed by a directed ortho-metalation (lithiation) at the 4-position and subsequent formylation by quenching with an electrophile like N,N-Dimethylformamide (DMF).[1][3]

Q2: How can I prepare the starting material, 2,5-dibromopyridine?

A2: 2,5-Dibromopyridine is typically synthesized from 2-aminopyridine. The process involves two main steps: bromination of 2-aminopyridine to yield 2-amino-5-bromopyridine, followed by a Sandmeyer reaction to replace the amino group with a second bromine atom.[4][5][6]

Q3: What are the critical parameters for the regioselective lithiation of 2,5-dibromopyridine at the 4-position?

A3: The critical parameters for achieving C-4 lithiation are the choice of the organolithium reagent and the solvent. Using a bulky, non-nucleophilic base like Lithium diisopropylamide (LDA) in a coordinating solvent such as tetrahydrofuran (THF) at low temperatures (-78 °C) has been shown to favor deprotonation at the 4-position.[1]

Q4: My lithiation reaction is not working. What should I check first?

A4: The most crucial factor is the complete exclusion of water and air. Ensure all glassware is rigorously dried, solvents are anhydrous, and the reaction is performed under a positive pressure of an inert gas (argon or nitrogen). Additionally, the molarity of your organolithium reagent should be accurately determined by titration before use, as it can degrade upon storage.

Q5: Are there any alternatives to using organolithium reagents for the formylation step?

A5: While organolithium-mediated formylation is a common method, other formylation techniques for aromatic compounds exist, such as the Vilsmeier-Haack reaction.[7] However, the regioselectivity of the Vilsmeier-Haack reaction on a deactivated di-substituted pyridine ring like 2,5-dibromopyridine could be a challenge and may lead to a mixture of products.

Q6: What is a typical work-up procedure for the formylation of 2,5-dibromopyridine?

A6: After quenching the reaction with DMF at low temperature, the reaction is typically allowed to warm to room temperature. The work-up usually involves quenching with a saturated aqueous solution of ammonium chloride (NH₄Cl), followed by extraction with an organic solvent like ethyl acetate or dichloromethane. The organic layer is then washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

Q7: How can I purify the crude this compound?

A7: The crude product is typically purified by column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexane. The fractions containing the desired product can be identified by thin-layer chromatography (TLC).

Experimental Protocols

Protocol 1: Synthesis of 2,5-Dibromopyridine[4][5][6]

This protocol is a generalized procedure based on literature reports.

  • Step 1: Bromination of 2-Aminopyridine

    • Dissolve 2-aminopyridine in a suitable solvent (e.g., acetic acid).

    • Slowly add liquid bromine dropwise at a controlled temperature (e.g., 20-25 °C).

    • Stir the reaction mixture for 2-3 hours at 45-55 °C.

    • After completion, cool the mixture and carefully neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the product.

    • Filter the solid, wash with water, and recrystallize from a solvent like ethanol to obtain 2-amino-5-bromopyridine.

  • Step 2: Sandmeyer Reaction of 2-Amino-5-bromopyridine

    • Suspend 2-amino-5-bromopyridine in an aqueous solution of hydrobromic acid.

    • Cool the mixture to a low temperature (e.g., -5 to 0 °C) in an ice-salt bath.

    • Slowly add a solution of sodium nitrite in water dropwise, maintaining the low temperature to form the diazonium salt.

    • In a separate flask, prepare a solution of cuprous bromide in hydrobromic acid.

    • Add the cold diazonium salt solution to the cuprous bromide solution.

    • Allow the reaction to warm to room temperature and then heat to drive the reaction to completion.

    • Cool the mixture, neutralize with a base, and extract the product with an organic solvent (e.g., diethyl ether).

    • Dry the organic layer, remove the solvent, and purify the resulting 2,5-dibromopyridine by distillation or recrystallization.

Protocol 2: Synthesis of this compound via Directed Metalation[2]

This protocol is a representative procedure based on the principles of directed ortho-metalation.

  • Preparation of LDA:

    • In a flame-dried, three-necked flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF).

    • Cool the flask to -78 °C.

    • Add diisopropylamine (1.1 eq) followed by the slow addition of n-butyllithium (1.1 eq).

    • Stir the solution at -78 °C for 30 minutes to generate Lithium diisopropylamide (LDA).

  • Lithiation and Formylation:

    • To the freshly prepared LDA solution at -78 °C, add a solution of 2,5-dibromopyridine (1.0 eq) in anhydrous THF dropwise.

    • Stir the reaction mixture at -78 °C for 10-30 minutes.

    • Slowly add anhydrous N,N-Dimethylformamide (DMF) (1.5 eq) to the reaction mixture at -78 °C.

    • Continue stirring at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Visualizations

Experimental Workflow for the Synthesis of this compound

experimental_workflow cluster_0 Synthesis of 2,5-Dibromopyridine cluster_1 Synthesis of this compound start 2-Aminopyridine bromination Bromination start->bromination intermediate 2-Amino-5-bromopyridine bromination->intermediate sandmeyer Sandmeyer Reaction intermediate->sandmeyer precursor 2,5-Dibromopyridine sandmeyer->precursor lithiation Directed ortho-Metalation (LDA, -78°C) precursor->lithiation formylation Formylation (DMF, -78°C) lithiation->formylation workup Aqueous Work-up formylation->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Overall synthetic workflow from 2-aminopyridine to this compound.

Troubleshooting Logic for Low Yield in Formylation

troubleshooting_low_yield cluster_check Initial Checks cluster_solution Corrective Actions start Low Yield of this compound check_anhydrous Were anhydrous conditions maintained? start->check_anhydrous check_reagent Was the organolithium reagent titrated? start->check_reagent check_temp Was the temperature kept at -78°C? start->check_temp action_dry Oven-dry glassware, use anhydrous solvents check_anhydrous->action_dry No action_titrate Titrate n-BuLi/LDA before use check_reagent->action_titrate No action_temp Ensure proper cooling bath and monitoring check_temp->action_temp No

Caption: Decision tree for troubleshooting low product yield in the formylation step.

References

Technical Support Center: Optimizing Palladium-Catalyzed Coupling Reactions of 2,5-Dibromoisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the successful palladium-catalyzed cross-coupling of 2,5-Dibromoisonicotinaldehyde.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the synthesis and optimization of coupling reactions involving this compound.

Q1: My coupling reaction is resulting in low to no yield. What are the primary factors to investigate?

A: Low or no yield is a frequent issue that can be resolved by systematically evaluating several reaction parameters.[1]

  • Catalyst and Ligand Integrity: Ensure the palladium source and phosphine ligands have not degraded. Palladium(II) precatalysts like Pd(OAc)₂ are common, but require in situ reduction.[2] Consider using a more robust, air-stable Pd(0) source like Pd(PPh₃)₄ or a modern, pre-formed catalyst system with a Buchwald ligand (e.g., SPhos, XPhos) which are often more effective for challenging substrates.[3][4] Phosphine ligands can oxidize over time, so using fresh or properly stored ligand is critical.[3]

  • Inert Atmosphere: The catalytic cycle involves sensitive Pd(0) species that can be deactivated by oxygen.[1] Ensure your reaction setup is thoroughly degassed (e.g., by several cycles of vacuum/backfill with an inert gas like argon or nitrogen) and that all solvents are properly deoxygenated.[5]

  • Base and Solvent Selection: The choice of base is crucial and often substrate-dependent.[6] For Suzuki couplings, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are common.[6][7] The solvent system must be appropriate for both the catalyst and the reagents; mixtures like Toluene/H₂O or Dioxane/H₂O are frequently used for Suzuki reactions.[6][8]

  • Reaction Temperature: Many coupling reactions require elevated temperatures (typically 80-120 °C) to proceed at a reasonable rate.[4][6] If no conversion is observed at a lower temperature, incrementally increasing the heat may be necessary.

Q2: How can I control the regioselectivity between the C2 and C5 bromine atoms for mono-substitution?

A: Controlling regioselectivity with dihalogenated N-heteroarenes is a significant challenge. Generally, halides adjacent to the nitrogen (C2 position) are more reactive in palladium-catalyzed cross-couplings due to electronic effects.[9][10]

  • Favoring C2 Coupling: To achieve mono-coupling at the more reactive C2 position, use a slight excess (1.0-1.2 equivalents) of your coupling partner. Carefully monitoring the reaction time is crucial to prevent the second coupling from occurring.

  • Favoring C5 Coupling: Achieving selectivity for the less reactive C5 position is unconventional and more difficult. However, studies on similar 2,5-dichloropyridines have shown that "ligand-free" conditions, sometimes referred to as Jeffery conditions (e.g., using a phase-transfer catalyst like NBu₄Br), can remarkably invert selectivity and favor coupling at the C5 position.[9] Sterically hindered N-heterocyclic carbene (NHC) ligands have also been shown to influence selectivity away from the most accessible site.[9]

Q3: I am observing significant amounts of homocoupled byproducts. How can this be minimized?

A: Homocoupling, where two molecules of the starting halide or two molecules of the organometallic reagent couple, is a common side reaction.[11]

  • Degassing: Oxygen can promote the homocoupling of organoboron reagents in Suzuki reactions.[11] Rigorous degassing of the reaction mixture and solvents is the most effective preventative measure.

  • Stoichiometry: Using a slight excess of the aryl halide relative to the organometallic reagent can sometimes reduce homocoupling of the latter.[5]

  • Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling than others. Screening different palladium sources and ligands may be necessary.

Q4: My reaction mixture turns black and stalls. What causes this and how can I prevent it?

A: The formation of a black precipitate, known as "palladium black," is a classic sign of catalyst decomposition.[1] This occurs when the soluble, catalytically active Pd(0) species agglomerate into inactive metallic palladium particles.[1]

  • Causes: This is often caused by excessively high temperatures, the presence of oxygen, or impurities in the reagents or solvents.[1]

  • Prevention: Use high-purity reagents and solvents, ensure a strictly inert atmosphere, and avoid unnecessarily high reaction temperatures. The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands can stabilize the Pd(0) center and prevent agglomeration.[1][12]

Q5: Does the aldehyde group on this compound interfere with the coupling reaction?

A: The aldehyde group can influence the reaction in several ways. While many modern cross-coupling protocols tolerate aldehyde functionalities, potential issues include:[11]

  • Electronic Effects: As an electron-withdrawing group, the aldehyde increases the electrophilicity of the pyridine ring, which can affect the rate of oxidative addition.

  • Catalyst Coordination: The aldehyde's oxygen atom could potentially coordinate to the palladium center, although this is less common than coordination by the ring nitrogen.

  • Base Sensitivity: If harsh basic conditions are used, side reactions involving the aldehyde (e.g., aldol condensation) could occur. Using milder bases like K₃PO₄ or Cs₂CO₃ is often recommended.[1] In most cases, protection of the aldehyde group is not necessary with carefully chosen conditions.

Visualized Workflows and Mechanisms

// Node Definitions start [label="Low or No Yield Observed", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; check_reagents [label="Check Reagent Quality\n(Catalyst, Ligand, Solvents)", fillcolor="#FBBC05", fontcolor="#202124"]; check_inert [label="Ensure Strict Inert\nAtmosphere (Degas)", fillcolor="#FBBC05", fontcolor="#202124"]; reagents_ok [label="Reagents OK?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; inert_ok [label="Atmosphere OK?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];

vary_ligand [label="Screen Ligands\n(e.g., PPh3 -> SPhos, XPhos)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; vary_base [label="Screen Bases\n(e.g., K2CO3 -> K3PO4, Cs2CO3)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; vary_solvent [label="Screen Solvents\n(e.g., Toluene -> Dioxane, DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; increase_temp [label="Increase Temperature\n(e.g., 80°C -> 110°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

improve [label="Improvement?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; improve2 [label="Improvement?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; improve3 [label="Improvement?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; improve4 [label="Improvement?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];

success [label="Reaction Optimized", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; consult [label="Consult Further Literature\nfor Specialized Conditions", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Connections start -> check_reagents; check_reagents -> reagents_ok; reagents_ok -> check_inert [label="Yes"]; reagents_ok -> start [label="No (Replace)"];

check_inert -> inert_ok; inert_ok -> vary_ligand [label="Yes"]; inert_ok -> start [label="No (Improve)"];

vary_ligand -> improve; improve -> success [label="Yes"]; improve -> vary_base [label="No"];

vary_base -> improve2; improve2 -> success [label="Yes"]; improve2 -> vary_solvent [label="No"];

vary_solvent -> improve3; improve3 -> success [label="Yes"]; improve3 -> increase_temp [label="No"];

increase_temp -> improve4; improve4 -> success [label="Yes"]; improve4 -> consult [label="No"]; } A logical workflow for troubleshooting low-yield coupling reactions.

// Nodes pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ox_add [label="Oxidative Addition\n(Ar-Pd(II)-X)L₂", fillcolor="#FBBC05", fontcolor="#202124"]; trans [label="Transmetalation\n(Ar-Pd(II)-R)L₂", fillcolor="#34A853", fontcolor="#FFFFFF"]; red_elim [label="Reductive Elimination", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Invisible nodes for labels arx [label="Ar-X\n(this compound)", shape=none, fontcolor="#202124"]; rm [label="R-M\n(Organometallic Reagent)", shape=none, fontcolor="#202124"]; arr [label="Ar-R\n(Coupled Product)", shape=none, fontcolor="#202124"];

// Edges pd0 -> ox_add [label=" Rate-determining step"]; ox_add -> trans; trans -> red_elim; red_elim -> pd0 [label=" Catalyst\n Regeneration"];

arx -> ox_add [style=dashed]; rm -> trans [style=dashed]; red_elim -> arr [style=dashed]; } General catalytic cycle for palladium-catalyzed cross-coupling reactions.[13]

Data Presentation: Comparative Reaction Conditions

The selection of catalyst, ligand, base, and solvent is critical for success. The tables below summarize common starting conditions for various coupling reactions based on literature for similar dihalopyridine substrates.[7][14][15][16]

Table 1: Suzuki-Miyaura Coupling Conditions

ComponentOption 1 (Standard)Option 2 (For Challenging Substrates)Option 3 (High Activity)
Pd Source (mol%) Pd(PPh₃)₄ (3-5%)Pd(OAc)₂ (2-4%)Pd₂(dba)₃ (1-2%)
Ligand (mol%) (none)SPhos or XPhos (4-8%)P(t-Bu)₃ (2-4%)
Base (equiv.) K₂CO₃ (2.0)K₃PO₄ (3.0)Cs₂CO₃ (2.5)
Solvent Toluene / H₂O (4:1)1,4-Dioxane / H₂O (5:1)Anhydrous DMF
Temperature 90 - 110 °C100 - 120 °C80 - 100 °C

Table 2: Sonogashira Coupling Conditions

ComponentOption 1 (Classic)Option 2 (Copper-Free)
Pd Source (mol%) Pd(PPh₃)₂Cl₂ (2-3%)Pd(PPh₃)₄ (3-5%)
Co-catalyst (mol%) CuI (4-5%)(none)
Base (equiv.) Et₃N or DIPEA (3.0)Cs₂CO₃ (2.0)
Solvent Anhydrous THF or DMFAnhydrous Toluene
Temperature Room Temp to 60 °C80 - 100 °C

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the mono-arylation of this compound.

  • Reagent Preparation: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: In a separate vial, briefly mix the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in a small amount of the reaction solvent. Add this catalyst/ligand mixture to the Schlenk flask.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.[17] Wash the filtrate with water and then brine.[17]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[17]

Protocol 2: General Procedure for Sonogashira Coupling

This protocol describes a typical setup for coupling with a terminal alkyne.[7][16]

  • Catalyst Preparation: To a dry Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%) and the copper(I) iodide co-catalyst (CuI, 5 mol%).[1]

  • Inerting: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Reagent Addition: Add this compound (1.0 equiv.) and the degassed solvent (e.g., anhydrous THF).

  • Base and Alkyne Addition: Add the amine base (e.g., triethylamine, 3.0 equiv.) followed by the terminal alkyne (1.1 equiv.) via syringe.

  • Reaction: Stir the reaction at the desired temperature (e.g., 60 °C) and monitor its progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the mixture, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.[16]

References

side reactions of the aldehyde group in 2,5-Dibromoisonicotinaldehyde couplings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the side reactions of the aldehyde group in 2,5-Dibromoisonicotinaldehyde during common cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the aldehyde group in this compound a concern during cross-coupling reactions?

A1: The aldehyde group is inherently reactive due to the electrophilic nature of the carbonyl carbon. Under the conditions typically employed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), which often involve basic and nucleophilic reagents, the aldehyde can participate in several undesired side reactions. These side reactions can lead to lower yields of the desired product, formation of impurities that complicate purification, and in some cases, complete consumption of the starting material.[1]

Q2: What are the most common side reactions of the aldehyde group in this compound couplings?

A2: The primary side reactions involving the aldehyde group include:

  • Reduction: The aldehyde can be reduced to a primary alcohol (2,5-dibromo-4-(hydroxymethyl)pyridine). This can be mediated by the palladium catalyst in the presence of a hydride source, which can sometimes be generated in situ from reagents like boronic acids or certain bases.[1]

  • Reaction with Nucleophiles/Bases: Strong, nucleophilic bases (e.g., alkoxides) or other nucleophiles present in the reaction mixture can add to the aldehyde carbonyl, forming various byproducts.

  • Decarbonylation: At elevated temperatures, palladium catalysts can promote the decarbonylation of the aldehyde, leading to the formation of 2,5-dibromopyridine.[1] This results in the complete loss of the desired formyl group.

  • Imine Formation: In coupling reactions that involve amine reagents, such as the Buchwald-Hartwig amination, the amine can condense with the aldehyde to form an imine.[1]

Q3: Should I protect the aldehyde group before performing a coupling reaction with this compound?

A3: In many cases, protecting the aldehyde group is a prudent strategy to prevent the aforementioned side reactions and improve the overall yield and purity of your desired product. The most common and effective method is the formation of an acetal (e.g., a 1,3-dioxolane), which is stable under the basic and nucleophilic conditions of most coupling reactions. The acetal can then be easily removed (deprotected) under acidic conditions after the coupling reaction is complete.[1]

Q4: Can I perform a selective coupling at one of the bromine atoms of this compound?

A4: Yes, selective mono-coupling is often possible. The reactivity of the two carbon-bromine bonds can differ based on their electronic and steric environment. For instance, in Suzuki couplings of similar dibromo-thiophenes, selective substitution at one position has been achieved by controlling the stoichiometry of the boronic acid.

Troubleshooting Guides

Issue 1: Low yield of the desired coupled aldehyde, with a significant amount of the corresponding alcohol byproduct.

Question: I'm performing a Suzuki coupling with this compound and an arylboronic acid, but a major impurity is the alcohol derivative of my product. What is causing this reduction?

Answer: This is a common side reaction where the palladium catalyst, potentially in combination with the boronic acid or base, facilitates the reduction of the aldehyde to a hydroxymethyl group. Higher reaction temperatures can often exacerbate this issue.

Troubleshooting Steps:

Parameter Recommendation Rationale
Temperature Lower the reaction temperature.High temperatures can promote catalyst-mediated reduction of the aldehyde. Try running the reaction at the lowest temperature that allows for a reasonable conversion of the starting material.[1]
Base Use a weaker, non-nucleophilic base.Strong, nucleophilic bases can directly react with the aldehyde. Consider using bases like K₂CO₃ or CsF instead of alkoxides.
Reagent Purity Ensure anhydrous conditions and pure reagents.The presence of water or other impurities can sometimes contribute to side reactions.
Protecting Group Protect the aldehyde as an acetal.This is the most robust solution to prevent reduction of the aldehyde. The acetal is stable under coupling conditions and can be deprotected post-coupling.[1]
Issue 2: Formation of 2,5-dibromopyridine as a significant byproduct.

Question: My coupling reaction is producing a significant amount of 2,5-dibromopyridine, and I'm losing my aldehyde functionality. What is happening?

Answer: This is likely due to decarbonylation, a side reaction where the palladium catalyst removes the carbonyl group from the aldehyde at elevated temperatures.

Troubleshooting Steps:

Parameter Recommendation Rationale
Temperature Reduce the reaction temperature.Decarbonylation is often favored at higher temperatures.
Catalyst/Ligand Screen different palladium catalysts and ligands.The choice of ligand can influence the propensity for decarbonylation. Bulky, electron-rich ligands may sometimes suppress this side reaction.
Reaction Time Monitor the reaction closely and stop it once the starting material is consumed.Prolonged reaction times at high temperatures can increase the likelihood of decarbonylation.
Protecting Group Protect the aldehyde as an acetal.This completely prevents decarbonylation as the aldehyde functionality is masked.[1]
Issue 3: Low or no conversion in a Sonogashira coupling with a terminal alkyne.

Question: I am attempting a Sonogashira coupling with this compound, but the reaction is not proceeding.

Answer: Several factors could be contributing to the low reactivity. The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to deactivation. Additionally, homocoupling of the alkyne (Glaser coupling) can be a competitive side reaction.

Troubleshooting Steps:

Parameter Recommendation Rationale
Catalyst System Use a robust palladium catalyst and consider a copper-free system.While traditional Sonogashira reactions use a copper co-catalyst, this can also promote alkyne homocoupling. Modern copper-free methods may provide better results.
Base Use an appropriate amine base.The choice of amine base is crucial in Sonogashira couplings. Diisopropylamine or triethylamine are commonly used.
Solvent Ensure the use of a suitable, dry, and degassed solvent.Solvents like THF or DMF are often used. Proper degassing is essential to prevent oxidative side reactions.
Ligand Employ a suitable phosphine ligand.Ligands like PPh₃ are common, but more specialized ligands may be required to stabilize the catalyst and prevent deactivation by the pyridine nitrogen.

Experimental Protocols

Protocol 1: Acetal Protection of this compound

This protocol describes the formation of a 1,3-dioxolane, a common and stable acetal protecting group.

Materials:

  • This compound

  • Ethylene glycol (1.5 - 2.0 equivalents)

  • p-Toluenesulfonic acid (p-TSA) (catalytic amount)

  • Toluene

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add this compound, toluene, ethylene glycol, and a catalytic amount of p-TSA.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Monitor the reaction by TLC or GC-MS until all the starting aldehyde is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting crude 2,5-dibromo-4-(1,3-dioxolan-2-yl)pyridine can often be used in the next step without further purification. If necessary, purify by column chromatography on silica gel.

Protocol 2: Representative Suzuki Coupling of Protected this compound

This protocol is a general starting point for the Suzuki-Miyaura coupling of the acetal-protected starting material.

Materials:

  • 2,5-dibromo-4-(1,3-dioxolan-2-yl)pyridine

  • Arylboronic acid (1.1 - 1.2 equivalents for mono-coupling)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water 4:1, or toluene)

Procedure:

  • To a Schlenk flask, add the protected 2,5-dibromo-4-(1,3-dioxolan-2-yl)pyridine, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Deprotection of the Acetal

This protocol describes the removal of the acetal protecting group to reveal the aldehyde.

Materials:

  • Acetal-protected coupled product

  • Aqueous acid (e.g., 1-2 M HCl)

  • Solvent (e.g., THF or acetone)

Procedure:

  • Dissolve the acetal-protected compound in a suitable solvent like THF or acetone.

  • Add the aqueous acid solution and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Neutralize the reaction mixture carefully with a saturated aqueous NaHCO₃ solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the aldehyde product by column chromatography or recrystallization if necessary.

Visualizations

Experimental_Workflow cluster_protection Step 1: Aldehyde Protection cluster_coupling Step 2: Cross-Coupling Reaction cluster_deprotection Step 3: Deprotection Start This compound Protect Acetal Formation (Ethylene glycol, p-TSA, Toluene) Start->Protect Reactants Protected Protected Aldehyde Protect->Protected Product Coupling Suzuki or Sonogashira Coupling (Pd catalyst, Base, Coupling Partner) Protected->Coupling Starting Material Coupled_Protected Coupled Product (Protected) Coupling->Coupled_Protected Product Deprotect Acetal Hydrolysis (Aqueous Acid) Coupled_Protected->Deprotect Starting Material Final_Product Final Aldehyde Product Deprotect->Final_Product Yields

Caption: A typical experimental workflow for the coupling of this compound involving aldehyde protection.

Troubleshooting_Logic Start Low Yield or Impure Product Identify_Impurity Identify major side product(s) (e.g., via NMR, LC-MS) Start->Identify_Impurity Alcohol_Impurity Alcohol Byproduct (Reduction) Identify_Impurity->Alcohol_Impurity Decarbonylated_Impurity Decarbonylated Byproduct Identify_Impurity->Decarbonylated_Impurity Homocoupling_Impurity Homocoupling Byproduct Identify_Impurity->Homocoupling_Impurity Other Other Issues Identify_Impurity->Other Action_Reduce_Temp Lower Reaction Temperature Alcohol_Impurity->Action_Reduce_Temp Yes Action_Protect_Aldehyde Protect Aldehyde Group Alcohol_Impurity->Action_Protect_Aldehyde If temp change is insufficient Decarbonylated_Impurity->Action_Reduce_Temp Yes Decarbonylated_Impurity->Action_Protect_Aldehyde If temp change is insufficient Action_Degas Ensure Rigorous Degassing Homocoupling_Impurity->Action_Degas Yes Action_Optimize_Catalyst Optimize Catalyst/Ligand Other->Action_Optimize_Catalyst e.g., Catalyst Deactivation

Caption: A troubleshooting decision tree for common issues in couplings of this compound.

References

Technical Support Center: Purification of 2,5-Dibromoisonicotinaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of 2,5-Dibromoisonicotinaldehyde and its derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound derivatives.

ProblemPotential Cause(s)Recommended Solution(s)
Low Recovery After Column Chromatography Compound is not eluting from the column: The selected eluent system may not be polar enough to move the compound.Gradually increase the polarity of the eluent. A gradient elution can be more effective than an isocratic one.[1]
Compound degradation on silica gel: The aldehyde functional group can be sensitive to acidic silica gel.Deactivate the silica gel with a small percentage of a neutral or basic modifier like triethylamine in the eluent system. Alternatively, use a different stationary phase like alumina.
Hold-up in the apparatus: Significant product loss can occur on the surfaces of large or complex chromatography setups.[1]Use a smaller column and apparatus for smaller scale purifications. Rinse the apparatus with a volatile solvent after the purification to recover any residual product.[1]
Product Contamination with Starting Materials or By-products Incomplete reaction: The synthesis reaction may not have gone to completion, leaving unreacted starting materials.Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. If necessary, adjust reaction time, temperature, or reagent stoichiometry.
Co-elution during column chromatography: Impurities may have similar polarity to the desired product, causing them to elute together.[1]Optimize the eluent system for better separation. A shallower gradient or isocratic elution with a fine-tuned solvent ratio may improve resolution.[1] Consider using a different stationary phase or a high-performance liquid chromatography (HPLC) system for difficult separations.
Formation of isomers: Bromination of pyridine derivatives can sometimes lead to the formation of regioisomers.[2][3]Careful characterization of the product by NMR spectroscopy is crucial to identify isomeric impurities.[2] Purification may require advanced chromatographic techniques or fractional recrystallization.[3]
Product Discoloration (Yellow or Brown Tint) Presence of residual bromine or acidic impurities: Trace amounts of reagents from the synthesis can cause discoloration.Wash the crude product with a solution of sodium thiosulfate to remove residual bromine, followed by a wash with a mild base like sodium bicarbonate to neutralize acids.
Oxidation of the aldehyde: The aldehyde group can be susceptible to air oxidation, especially during prolonged storage or handling.Store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place. The use of antioxidants can be considered for long-term storage.
Inaccurate Purity Assessment Inappropriate analytical technique: A single analytical method may not be sufficient to detect all impurities.Employ a combination of analytical techniques for a comprehensive purity assessment. HPLC is excellent for quantifying purity, while NMR and Mass Spectrometry (MS) provide structural information and help identify impurities.[2][4]
Presence of residual solvents: Solvents used in the purification process can remain in the final product.[2]Dry the purified product under high vacuum. The presence of residual solvents can be confirmed and quantified by ¹H NMR spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound derivatives?

A1: Flash column chromatography is a widely used and effective method for the purification of these compounds on a laboratory scale.[1][5][6] It allows for the separation of the desired product from starting materials, reagents, and by-products based on their differential adsorption to a stationary phase. Recrystallization can also be a powerful technique, especially for obtaining highly pure crystalline material, provided a suitable solvent is found.[3]

Q2: How do I choose the right solvent system for column chromatography?

A2: The ideal solvent system (eluent) for column chromatography should provide good separation between your target compound and any impurities. This is typically determined empirically using Thin Layer Chromatography (TLC).[1] A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane). The ratio of these solvents is adjusted to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound on the TLC plate.

Q3: My purified this compound derivative appears to be degrading over time. How can I improve its stability?

A3: Aldehydes, particularly those on electron-deficient rings, can be prone to oxidation. To enhance stability, ensure the compound is thoroughly dried to remove any residual solvents or moisture. Store the purified material in a tightly sealed container, preferably under an inert atmosphere like nitrogen or argon, and at low temperatures in a refrigerator or freezer. Protecting it from light is also recommended.

Q4: What are the key analytical techniques to confirm the purity and identity of my purified compound?

A4: A combination of analytical methods is essential for comprehensive characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is crucial for confirming the identity of the desired product and identifying any structural isomers or other impurities.[2]

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for determining the purity of the compound by separating it from potential impurities and quantifying their relative amounts.[2][4]

  • Mass Spectrometry (MS): Used to determine the molecular weight of the compound and can be coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS) to identify impurities.[2]

Q5: I am having trouble removing a very polar impurity. What can I do?

A5: If a polar impurity is difficult to remove by standard silica gel chromatography, you might consider the following:

  • Reverse-Phase Chromatography: In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). This can be very effective for separating polar compounds.[2]

  • Acid-Base Extraction: If the impurity has acidic or basic properties that differ from your product, a liquid-liquid extraction using acidic or basic aqueous solutions can be an effective purification step before chromatography.

  • Recrystallization: If your product is a solid, finding a suitable solvent for recrystallization can be a highly effective method for removing impurities with different solubility profiles.

Experimental Protocols

General Protocol for Flash Column Chromatography

This protocol provides a general guideline for the purification of this compound derivatives using flash column chromatography.

  • Preparation of the Column:

    • Select an appropriately sized glass column.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a layer of sand (approximately 1-2 cm).[5]

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Carefully pour the slurry into the column, avoiding air bubbles. Gently tap the column to ensure even packing.

    • Add another layer of sand on top of the silica gel.[5]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the chromatography solvent or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel or Celite by dissolving it in a volatile solvent and then evaporating the solvent to obtain a free-flowing powder.[5]

    • Carefully add the sample to the top of the column.

  • Elution:

    • Begin eluting with the least polar solvent system determined by TLC analysis.

    • Apply gentle air pressure to the top of the column to achieve a steady flow rate.[5]

    • Collect fractions in test tubes or other suitable containers.

    • Monitor the elution of compounds using TLC analysis of the collected fractions.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.[1][5]

  • Isolation of the Product:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified compound.[5]

Purity Assessment by HPLC

This protocol outlines a general method for assessing the purity of this compound derivatives by HPLC.

  • Instrumentation: HPLC system equipped with a UV detector.[4]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]

  • Mobile Phase: A gradient of acetonitrile (Solvent A) and water with 0.1% formic acid (Solvent B).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection Wavelength: 254 nm (or a wavelength where the compound has maximum absorbance).[4]

  • Injection Volume: 10 µL.[4]

  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[4]

  • Injection: Inject the sample onto the column.

  • Data Analysis: Record the chromatogram. The purity is calculated by determining the percentage area of the main peak relative to the total area of all peaks.[4]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Purity & Identity Confirmation synthesis Crude this compound Derivative column_chromatography Flash Column Chromatography synthesis->column_chromatography Primary Purification recrystallization Recrystallization (Optional) column_chromatography->recrystallization hplc HPLC nmr NMR (¹H, ¹³C) ms Mass Spectrometry recrystallization->hplc recrystallization->nmr recrystallization->ms pure_product Pure Product (>95%)

Caption: General workflow for the purification and analysis of this compound derivatives.

troubleshooting_logic cluster_troubleshooting_options Troubleshooting Options start Purification Attempt check_purity Assess Purity & Yield start->check_purity is_pure Purity & Yield Acceptable? check_purity->is_pure success Successful Purification is_pure->success Yes troubleshoot Troubleshooting Required is_pure->troubleshoot No optimize_chromatography Optimize Chromatography (Solvent, Gradient) troubleshoot->optimize_chromatography change_stationary_phase Change Stationary Phase (e.g., Alumina) troubleshoot->change_stationary_phase recrystallize Attempt Recrystallization troubleshoot->recrystallize re_synthesize Re-evaluate Synthesis Step troubleshoot->re_synthesize

Caption: Decision-making flowchart for troubleshooting purification issues.

References

Technical Support Center: Reactions with 2,5-Dibromoisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproducts in reactions involving 2,5-Dibromoisonicotinaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions performed with this compound?

A1: this compound is a versatile building block commonly used in a variety of cross-coupling and condensation reactions to introduce a substituted pyridine-4-carbaldehyde moiety. The most frequent reactions include:

  • Suzuki-Miyaura Coupling: To form carbon-carbon bonds with aryl or vinyl boronic acids or esters.

  • Sonogashira Coupling: To form carbon-carbon bonds with terminal alkynes.

  • Horner-Wadsworth-Emmons (HWE) Reaction: To form alkenes from the aldehyde functionality.

  • Condensation Reactions: Such as Knoevenagel or Claisen-Schmidt condensations, reacting the aldehyde with active methylene compounds or ketones.

Q2: What are the major byproducts I should be aware of when working with this compound in cross-coupling reactions?

A2: Byproduct formation is a common challenge. Key byproducts to monitor include:

  • Mono-substituted products: In reactions where disubstitution is desired, the reaction may stall after the first coupling, leaving one bromine atom unreacted.

  • Homocoupling products: Dimerization of the boronic acid (in Suzuki reactions) or the alkyne (in Sonogashira reactions, known as Glaser coupling) can occur.[1]

  • Dehalogenation products: Replacement of one or both bromine atoms with a hydrogen atom can occur, leading to undesired debrominated starting material or product.

  • Oxidation of the aldehyde: The isonicotinaldehyde moiety can be oxidized to the corresponding carboxylic acid, especially if the reaction is exposed to air for extended periods at elevated temperatures.

Q3: How can I purify the final product from these byproducts?

A3: Purification strategies depend on the physical properties of the desired product and the impurities. Common techniques include:

  • Column Chromatography: Silica gel chromatography is the most common method for separating products from byproducts and unreacted starting materials. A gradient elution system is often required.

  • Crystallization: If the desired product is a solid with suitable solubility properties, crystallization or recrystallization can be a highly effective method for purification.[2]

  • Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale reactions, prep-TLC can be used to isolate the desired product.

  • Liquid-Liquid Extraction: Can be used to remove water-soluble byproducts or unreacted reagents.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling and Formation of Mono-substituted Byproduct

If you are observing low yields of the desired di-substituted product and a significant amount of the mono-substituted intermediate, consider the following troubleshooting steps.

Troubleshooting Workflow for Low Yield in Suzuki Coupling

start Low Yield of Di-substituted Product check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_catalyst Optimize Catalyst and Ligand check_reagents->check_catalyst Reagents OK check_base Screen Different Bases check_catalyst->check_base Catalyst System Optimized check_temp Adjust Reaction Temperature and Time check_base->check_temp Base Screened check_solvent Evaluate Solvent System check_temp->check_solvent Conditions Optimized end_node Improved Yield check_solvent->end_node

Caption: Workflow to troubleshoot low yields in Suzuki coupling.

Quantitative Data (Illustrative)

ParameterCondition A (Low Yield)Condition B (Optimized)Byproduct (Mono-substituted)
Catalyst Pd(PPh₃)₄ (5 mol%)Pd(dppf)Cl₂ (3 mol%)Decreased from 30% to <5%
Base Na₂CO₃ (2 eq)Cs₂CO₃ (3 eq)
Solvent Toluene/H₂O1,4-Dioxane/H₂O
Temperature 80 °C100 °C
Yield 45%85%

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (2.5 equiv), cesium carbonate (3.0 equiv), and Pd(dppf)Cl₂ (3 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Issue 2: Formation of Homocoupling Byproduct in Sonogashira Coupling

The formation of a symmetrical diyne byproduct (from Glaser coupling) is a common issue in copper-catalyzed Sonogashira reactions.[1]

Troubleshooting Workflow for Sonogashira Homocoupling

start Excessive Glaser Homocoupling check_atmosphere Ensure Inert Atmosphere (Degas Solvents) start->check_atmosphere check_copper Reduce or Eliminate Copper Catalyst check_atmosphere->check_copper Atmosphere is Inert check_base Use a Hindered Amine Base check_copper->check_base Copper-Free Protocol Considered check_ligand Screen Different Ligands check_base->check_ligand Base Optimized end_node Minimized Homocoupling check_ligand->end_node

Caption: Workflow to minimize Glaser homocoupling.

Quantitative Data (Illustrative)

ParameterCondition A (High Homocoupling)Condition B (Optimized)Byproduct (Diyne)
Catalyst System Pd(PPh₃)₂Cl₂ / CuIPd(PPh₃)₄ (Copper-Free)Decreased from 25% to <2%
Base TriethylamineDiisopropylamine
Atmosphere Nitrogen purgeArgon purge + degassed solvents
Yield 50%80%

Experimental Protocol: Copper-Free Sonogashira Coupling

  • To a dry Schlenk flask, add this compound (1.0 equiv), the terminal alkyne (2.2 equiv), and Pd(PPh₃)₄ (5 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed anhydrous solvent (e.g., THF or DMF) followed by a degassed solution of a suitable amine base (e.g., diisopropylamine, 3.0 equiv).

  • Stir the reaction at room temperature or gentle heat (40-60 °C) and monitor its progress by TLC or GC/MS.[3]

  • Once the reaction is complete, dilute the mixture with an organic solvent and filter through a pad of Celite to remove palladium black.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Issue 3: Poor (E/Z)-Selectivity in Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction typically favors the formation of the (E)-alkene, but issues with selectivity can arise.[4]

Troubleshooting Workflow for HWE Selectivity

start Poor (E/Z) Selectivity check_base_solvent Optimize Base and Solvent start->check_base_solvent check_temp Lower Reaction Temperature check_base_solvent->check_temp System Optimized check_phosphonate Modify Phosphonate Reagent check_temp->check_phosphonate Temperature Lowered end_node Improved (E)-Selectivity check_phosphonate->end_node

Caption: Workflow to improve (E)-selectivity in HWE reactions.

Quantitative Data (Illustrative)

ParameterCondition A (Poor Selectivity)Condition B (Optimized)Byproduct (Z-isomer)
Base NaHKHMDSDecreased from 20% to <5%
Solvent THFTHF with 18-crown-6
Temperature Room Temperature-78 °C to Room Temperature
(E:Z) Ratio 4:1>20:1

Experimental Protocol: Highly (E)-Selective Horner-Wadsworth-Emmons Reaction

  • To a solution of the phosphonate ester (1.1 equiv) in anhydrous THF at -78 °C under an argon atmosphere, add the base (e.g., KHMDS, 1.1 equiv) dropwise.

  • Stir the resulting ylide solution at -78 °C for 30 minutes.

  • Add a solution of this compound (1.0 equiv) in anhydrous THF dropwise.

  • Allow the reaction to stir at -78 °C for 1-2 hours, then warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography to separate the (E) and (Z) isomers.

References

Technical Support Center: Suzuki Coupling of 2,5-Dibromoisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the Suzuki-Miyaura coupling of 2,5-Dibromoisonicotinaldehyde.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and actionable solutions to improve reaction yield and purity.

Issue 1: Low or No Yield of the Desired Product

  • Question: My Suzuki coupling reaction with this compound is resulting in a very low yield or no product at all. What are the likely causes and how can I improve it?

  • Answer: Low yields in the Suzuki coupling of this compound can stem from several factors, primarily related to the electron-deficient nature of the pyridine ring and potential catalyst inhibition. Here’s a breakdown of potential causes and solutions:

    • Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to the formation of inactive complexes.

      • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or other Buchwald-type biaryl phosphines. These ligands can sterically shield the palladium center and prevent deactivation.

    • Inefficient Oxidative Addition: While the electron-withdrawing aldehyde group activates the aryl halide, the overall electronic properties of the dibromopyridine can still pose a challenge for the initial oxidative addition step.

      • Solution: Ensure your palladium source is active. Using a Pd(0) source like Pd(PPh₃)₄ or an in-situ generated Pd(0) from a precursor like Pd₂(dba)₃ with an appropriate ligand is crucial.

    • Poor Solubility: The starting materials, particularly the dibromoaldehyde, may have limited solubility in common Suzuki coupling solvents.

      • Solution: A solvent screen is recommended. Mixtures of solvents like 1,4-dioxane/water, toluene/water, or DMF/water can improve the solubility of both the organic substrate and the inorganic base.[1]

    • Suboptimal Base: The choice and strength of the base are critical for the transmetalation step.

      • Solution: Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective for challenging couplings involving heteroaryl halides.[1][2] However, weaker bases like K₂CO₃ can also be effective and should be screened.

Issue 2: Formation of Significant Side Products

  • Question: I am observing significant byproducts in my reaction mixture, such as homocoupled boronic acid and debrominated starting material. How can I minimize these side reactions?

  • Answer: The formation of side products is a common issue that can significantly lower the yield of the desired product. Here are strategies to mitigate the most common side reactions:

    • Homocoupling of Boronic Acid: This side reaction, where two boronic acid molecules couple together, is often promoted by the presence of oxygen.

      • Solution: It is critical to thoroughly degas all solvents and the reaction mixture before starting the reaction. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen) for an extended period. Maintain a positive pressure of an inert gas throughout the reaction.

    • Protodeboronation: The boronic acid can be unstable under the reaction conditions and undergo cleavage of the C-B bond, replacing it with a hydrogen atom.

      • Solution: Use of anhydrous solvents and careful handling to exclude moisture can minimize this side reaction. Using boronic esters (e.g., pinacol esters) instead of boronic acids can also increase stability. Milder bases may also be beneficial in some cases.

    • Dehalogenation (Debromination): The starting this compound can lose one or both bromine atoms, which are replaced by hydrogen.

      • Solution: This can be minimized by ensuring an oxygen-free environment and by optimizing the reaction conditions (catalyst, ligand, base, and temperature) to favor the cross-coupling pathway.

Issue 3: Difficulty with Selective Mono- versus Di-substitution

  • Question: How can I control the reaction to selectively obtain either the mono-arylated or di-arylated product of this compound?

  • Answer: The presence of two bromine atoms allows for both mono- and di-substitution. Controlling the selectivity is key to obtaining the desired product.

    • For Mono-arylation:

      • Stoichiometry: Use a 1:1 or a slight excess (e.g., 1.1 equivalents) of the boronic acid relative to the this compound.

      • Reaction Time and Temperature: Shorter reaction times and lower temperatures will generally favor the formation of the mono-substituted product, as the second coupling is typically slower.[3]

      • Catalyst and Ligand: Some bulky ligands can sterically hinder the second coupling, thus favoring mono-arylation.[3]

    • For Di-arylation:

      • Stoichiometry: Use an excess of the boronic acid (e.g., 2.2-2.5 equivalents).

      • Reaction Time and Temperature: Longer reaction times and higher temperatures will drive the reaction towards the di-substituted product.

      • Catalyst System: A highly active catalyst system is often required to ensure the second, more challenging coupling proceeds to completion.

Data Presentation: Catalyst and Base Performance in Suzuki Coupling of Bromopyridines

The following tables summarize the performance of various catalyst systems and bases in the Suzuki coupling of bromopyridine substrates, providing a useful reference for optimizing the reaction of this compound.

Table 1: Comparison of Palladium Catalyst Systems for Coupling of Dibromopyridines

Catalyst PrecursorLigandBaseSolventTemperature (°C)Product SelectivityYield
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane80Di-arylatedGood to Excellent
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100Mono-arylatedHigh
PdCl₂(dppf)dppfK₂CO₃DME80Di-arylatedHigh
Pd₂(dba)₃P(t-Bu)₃KF1,4-Dioxane80-100Mono-arylatedEffective

Data adapted from literature on 2,6-dibromopyridine and is intended as a general guide.[4]

Table 2: Effect of Base on Suzuki Coupling of Bromopyridines

BaseSolventGeneral YieldNotes
K₂CO₃Toluene/H₂OModerate to HighA common and cost-effective choice.
Cs₂CO₃DioxaneHigh to ExcellentOften provides higher yields but is more expensive.
K₃PO₄THF/H₂OHigh to ExcellentA strong base that can be very effective, particularly for less reactive substrates.
Na₂CO₃DMFModerate to HighDMF can aid in the solubility of starting materials.

This table provides a general comparison; optimal base selection is substrate-dependent.[2]

Experimental Protocols

Protocol 1: General Procedure for Mono-arylation of this compound

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (3.0 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane and water (4:1 v/v)

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • Seal the tube with a septum, and then evacuate and backfill with argon three times.

  • In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ and SPhos in a small amount of the degassed 1,4-dioxane under an argon atmosphere.

  • Add the degassed solvent mixture (1,4-dioxane/water) to the Schlenk tube containing the reagents.

  • Add the catalyst premix to the reaction mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Di-arylation of this compound

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (2.2 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • K₃PO₄ (3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane and water (4:1 v/v)

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, and Pd(PPh₃)₄.

  • Seal the tube with a septum, and then evacuate and backfill with argon three times.

  • Add the degassed solvent mixture (1,4-dioxane/water) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours for completion.

  • Upon completion, follow the workup and purification steps outlined in Protocol 1.

Mandatory Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R-Pd(II)L2-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl R-Pd(II)L2-R' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product R-R' (Coupled Product) RedElim->Product ArylHalide R-X (this compound) ArylHalide->OxAdd BoronicAcid R'-B(OR)2 + Base BoronicAcid->Transmetalation Troubleshooting_Workflow Start Low Yield or No Reaction CheckReagents Verify Reagent Quality (Catalyst, Base, Solvents) Start->CheckReagents Degas Ensure Rigorous Degassing (Inert Atmosphere) CheckReagents->Degas ScreenLigand Screen Bulky, Electron-Rich Phosphine Ligands Degas->ScreenLigand ScreenBase Screen Bases (K3PO4, Cs2CO3, K2CO3) ScreenLigand->ScreenBase ScreenSolvent Screen Solvents/Solvent Mixtures (Dioxane/H2O, Toluene/H2O) ScreenBase->ScreenSolvent IncreaseTemp Increase Reaction Temperature ScreenSolvent->IncreaseTemp Success Improved Yield IncreaseTemp->Success Optimization_Logic Goal Desired Product? Mono Mono-arylated Goal->Mono Mono Di Di-arylated Goal->Di Di StoichMono Use 1.1 eq. Boronic Acid Mono->StoichMono TimeMono Shorter Reaction Time Mono->TimeMono StoichDi Use >2.2 eq. Boronic Acid Di->StoichDi TimeDi Longer Reaction Time Di->TimeDi TempDi Higher Temperature Di->TempDi

References

Technical Support Center: Protecting Group-Free Synthesis Using 2,5-Dibromoisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2,5-Dibromoisonicotinaldehyde in protecting group-free synthetic routes. The focus is on addressing common challenges in achieving chemoselective cross-coupling reactions without the use of protecting groups for the aldehyde functionality.

Frequently Asked Questions (FAQs)

Q1: Is it feasible to perform selective cross-coupling reactions on this compound without protecting the aldehyde group?

A1: Yes, it is generally feasible. Protecting group-free synthesis with substrates like this compound relies on leveraging the differential reactivity of the two bromine atoms and carefully selecting reaction conditions to avoid unwanted side reactions with the aldehyde. The success of such a strategy depends on the choice of catalyst, ligands, base, and solvent to achieve high chemoselectivity.

Q2: What are the main challenges in using this compound in a protecting group-free approach?

A2: The primary challenges include:

  • Chemoselectivity: Differentiating between the two bromine atoms to achieve mono-substitution versus di-substitution. The electronic environment of the pyridine ring influences the reactivity of the C-Br bonds.

  • Aldehyde Reactivity: The aldehyde group is sensitive to certain nucleophilic and basic conditions, which can lead to side reactions such as aldol condensation or reduction.

  • Purification: Separating the desired product from starting material, mono-substituted, di-substituted, and other byproducts can be challenging.

Q3: Which cross-coupling reactions are most suitable for selective functionalization of this compound?

A3: Suzuki-Miyaura and Sonogashira couplings are the most commonly employed and well-studied reactions for this type of transformation.[1][2] The choice of reaction will depend on the desired C-C bond formation (C(sp2)-C(sp2) for Suzuki, C(sp2)-C(sp) for Sonogashira). Careful optimization of these reactions is key to achieving selectivity.

Q4: How does the position of the bromine atoms influence their reactivity?

A4: The electronic properties of the pyridine ring and the position of the nitrogen atom affect the reactivity of the C-Br bonds. The bromine at the 5-position is generally more reactive in palladium-catalyzed cross-coupling reactions than the bromine at the 2-position due to electronic effects. This inherent difference can be exploited to achieve selective mono-functionalization.

Troubleshooting Guides

Problem 1: Low or No Reaction Yield in Suzuki Coupling
Possible Cause Suggested Solution
Poor Solubility of Starting Material The dibrominated starting material may have low solubility in common organic solvents. Try using a solvent system known to solubilize similar heterocyclic compounds, such as dioxane, DMF, or toluene at elevated temperatures.[3]
Inactive Catalyst The Pd(0) active species may not be forming efficiently. For catalysts like Pd(OAc)₂, ensure the presence of a suitable phosphine ligand to facilitate in situ reduction.[4] Consider using air-stable pre-catalysts.
Inappropriate Base The choice of base is critical. Strong aqueous bases can lead to decomposition or side reactions. Try using milder bases like K₃PO₄, Cs₂CO₃, or KF.[5][6] For sensitive substrates, non-aqueous conditions may be beneficial.
Boronic Acid Decomposition Boronic acids can undergo protodeboronation, especially at high temperatures.[3] Use a slight excess of the boronic acid and ensure the reaction is run under an inert atmosphere.
Problem 2: Formation of Multiple Products (Mono-, Di-substituted, and Homocoupling) in Sonogashira Coupling
Possible Cause Suggested Solution
Lack of Selectivity To favor mono-substitution, use a 1:1 stoichiometry of the alkyne to the dibromide, lower the reaction temperature, and shorten the reaction time. Monitor the reaction progress closely by TLC or LC-MS.
Alkyne Homocoupling (Glaser Coupling) This is a common side reaction, especially in the presence of copper(I) and oxygen.[7] Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).[8] Copper-free Sonogashira conditions can also be explored.[1][7]
Catalyst Loading High catalyst loading can sometimes lead to over-reaction. Optimize the loading of both the palladium catalyst and the copper(I) co-catalyst (if used). A higher ligand-to-metal ratio can sometimes improve selectivity.
Problem 3: Unwanted Reaction at the Aldehyde Group
Possible Cause Suggested Solution
Aldol Condensation This can occur if a strong base is used, especially at higher temperatures. Use a milder base such as K₂CO₃ or CsF and keep the reaction temperature as low as possible.
Reduction of the Aldehyde Some reaction conditions, particularly if hydride sources are inadvertently present, could lead to the reduction of the aldehyde to an alcohol. Ensure anhydrous solvents and reagents are used.
Formation of Imines If an amine base is used (e.g., Et₃N in Sonogashira coupling), there is a possibility of imine formation with the aldehyde. While often reversible, it can complicate purification. Consider using an inorganic base instead.

Data Presentation

Table 1: Illustrative Conditions for Selective Mono-Suzuki Coupling

EntryPd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Ratio (Mono:Di:SM)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2.0)Dioxane/H₂O901265:15:20
2Pd₂(dba)₃ (2.5)SPhos (5)K₃PO₄ (2.5)Toluene100885:5:10
3Pd(OAc)₂ (3)XPhos (6)Cs₂CO₃ (2.0)DMF801078:10:12

SM = Starting Material

Table 2: Illustrative Conditions for Selective Mono-Sonogashira Coupling

EntryPd Catalyst (mol%)Cu(I) Source (mol%)Base (equiv.)SolventTemp (°C)Time (h)Ratio (Mono:Di:SM)
1Pd(PPh₃)₂Cl₂ (3)CuI (5)Et₃N (3.0)THF60670:20:10
2Pd(PPh₃)₄ (4)CuI (6)K₂CO₃ (2.5)DMF50880:10:10
3Pd(OAc)₂ (2) / PPh₃ (4)CuI (4)Cs₂CO₃ (2.0)DioxaneRT1288:5:7

SM = Starting Material

Experimental Protocols

Protocol 1: Protecting Group-Free Selective Mono-Arylation via Suzuki Coupling

This protocol is a general guideline and may require optimization.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Pd₂(dba)₃ (2.5 mol%)

  • SPhos (5 mol%)

  • K₃PO₄ (2.5 equivalents), finely ground

  • Anhydrous Toluene

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Add the Pd₂(dba)₃ and SPhos.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (or when optimal conversion to the mono-substituted product is observed), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Protecting Group-Free Selective Mono-Alkynylation via Sonogashira Coupling

This protocol is a general guideline and may require optimization.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Pd(PPh₃)₄ (4 mol%)

  • CuI (6 mol%)

  • Cs₂CO₃ (2.0 equivalents)

  • Anhydrous DMF

Procedure:

  • To a flame-dried Schlenk flask, add this compound, Cs₂CO₃, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous, degassed DMF via syringe, followed by the terminal alkyne.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the desired conversion is reached, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Visualizations

G start Start: Protecting Group-Free Synthesis with This compound screening Reaction Condition Screening (Suzuki or Sonogashira) start->screening analysis1 Analyze Product Mixture (LC-MS, NMR) screening->analysis1 decision1 Is Mono-selectivity > 80%? analysis1->decision1 optimization Optimize Reaction Parameters (Temp, Time, Stoichiometry) decision1->optimization No scaleup Scale-up and Purification decision1->scaleup Yes analysis2 Re-analyze Product Mixture optimization->analysis2 decision2 Is Desired Selectivity Achieved? analysis2->decision2 decision2->optimization No decision2->scaleup Yes end End: Isolated Mono-functionalized Product scaleup->end

Caption: Workflow for selective mono-functionalization.

This technical support guide is intended to provide general advice and starting points for experimentation. All reactions should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment. Reaction conditions may require further optimization for specific substrates and desired outcomes.

References

dealing with over-bromination in pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyridine synthesis. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I getting di- or poly-brominated products instead of my desired mono-brominated pyridine?

Over-bromination is a common issue in pyridine synthesis, particularly with activated pyridine rings. The electron-deficient nature of the pyridine ring typically requires harsh conditions for electrophilic aromatic substitution, but the presence of electron-donating groups (EDGs) like -NH2, -OH, or -OCH3 significantly activates the ring, making it more susceptible to multiple brominations.[1][2] Using an excess of the brominating agent is a primary cause of polybromination.[3]

Q2: How can I control the regioselectivity and prevent over-bromination?

Controlling the reaction is key to achieving selective mono-bromination. Several factors can be adjusted:

  • Stoichiometry: Carefully controlling the molar ratio of the brominating agent to the pyridine derivative is crucial. Using a stoichiometric amount or even slightly less than one equivalent of the brominating agent can help minimize the formation of side products.[4]

  • Milder Reagents: Switching from harsh reagents like elemental bromine (Br2) to milder N-halo-succinimides, such as N-Bromosuccinimide (NBS), can provide better control and selectivity.[1][2]

  • Reaction Conditions: Lowering the reaction temperature can decrease the reaction rate and improve selectivity.[3] The choice of solvent also plays a role; studies have been conducted in various solvents like acetonitrile, carbon tetrachloride, and methanol to optimize regioselectivity.[1]

Q3: My starting pyridine is highly activated, leading to a mixture of products. What can I do?

For highly activated pyridines, direct bromination is often difficult to control.[5] In these cases, alternative strategies are more effective:

  • Protective/Directing Groups: Introducing a directing group can control regioselectivity and modulate the ring's reactivity. An electrochemical protocol using a directing group has been shown to achieve meta-bromination under mild conditions.[6]

  • Pyridine N-Oxides: Converting the pyridine to its N-oxide activates the C2 and C4 positions for electrophilic attack and is a reliable strategy for achieving selective halogenation at these positions using reagents like POBr3.[2][7][8]

Q4: How can I achieve selective bromination at a specific position (C2, C3, or C4)?

Achieving regioselectivity depends on the target position:

  • C2-Position: The use of pyridine N-oxides is the most common and effective method for directing bromination to the C2 position.[2][7]

  • C3-Position: The pyridine ring is inherently directed towards the C3 (and C5) position for electrophilic substitution. For more controlled C3-halogenation under mild conditions, a strategy involving Zincke imine intermediates has been developed.[2][9]

  • C4-Position: Selective C4-halogenation can be challenging. A modern approach involves a two-step process where a phosphine reagent is installed at the 4-position as a phosphonium salt, which is then displaced by a halide nucleophile.[10]

Q5: I've already produced a mixture of mono- and poly-brominated pyridines. How can I purify my desired product?

If a mixture is formed, standard purification techniques can be employed to isolate the desired mono-brominated compound. Techniques such as flash chromatography and recrystallization are commonly used to separate isomers and poly-halogenated byproducts from the target molecule.[1][11]

Troubleshooting Guide: Over-bromination

This guide provides a systematic approach to troubleshooting and preventing the over-bromination of pyridine.

Problem Potential Cause Recommended Solution Supporting Evidence/Rationale
High yield of di- and poly-brominated products Excess brominating agent.Reduce the molar ratio of the brominating agent to pyridine to 1:1 or slightly less.Using less than 1 equivalent of the brominating agent helps to avoid side products.[4]
Highly reactive brominating agent (e.g., Br2).Switch to a milder reagent such as N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).Milder reagents offer better control over the reaction, especially for activated pyridines.[1][2]
High reaction temperature or prolonged reaction time.Lower the reaction temperature and monitor the reaction progress closely using TLC or ¹H NMR to stop it upon consumption of the starting material.Lower temperatures can increase selectivity by reducing the overall reaction rate.[3]
Poor Regioselectivity (mixture of isomers) Strong activating group on the pyridine ring.Employ alternative strategies such as converting the pyridine to an N-oxide for C2/C4 bromination or using a directing group strategy.The N-oxide strategy is a reliable method for directing halogenation to the C2 and C4 positions.[2][7]
Inappropriate solvent.Screen different solvents. The polarity of the solvent can influence the reactivity and selectivity of the bromination.Studies have shown that solvents like acetonitrile or carbon tetrachloride can yield different product distributions.[1]
Difficulty purifying mono-bromo product from mixture Similar polarity of mono- and poly-brominated products.Optimize chromatographic conditions (e.g., different solvent systems, gradient elution). Consider recrystallization from various solvents.Alumina adsorption column chromatography and reversed-phase chromatography have been used to separate similar brominated compounds.[11]

Process and Decision Workflow

The following diagram illustrates a decision-making process for selecting an appropriate pyridine bromination strategy to avoid over-bromination.

G Decision Workflow for Pyridine Bromination cluster_start cluster_check_activation cluster_direct_bromination cluster_alternative_strategies cluster_positions cluster_methods cluster_end start Start: Mono-bromination of Pyridine Required check_activation Is the pyridine ring strongly activated (e.g., by -NH2, -OH)? start->check_activation direct_bromination Attempt Direct Bromination with Caution check_activation->direct_bromination No alternative_strategies Consider Alternative Strategies check_activation->alternative_strategies Yes conditions Use Milder Reagent (NBS) Control Stoichiometry (<=1 equiv) Lower Temperature direct_bromination->conditions end_product Desired Mono-brominated Product direct_bromination->end_product target_position What is the target position for bromination? alternative_strategies->target_position c2_c4 C2 or C4 Position target_position->c2_c4 C2/C4 c3_c5 C3 or C5 Position target_position->c3_c5 C3/C5 c4_specific Specific C4 Position target_position->c4_specific C4 n_oxide Use Pyridine N-Oxide Strategy c2_c4->n_oxide zincke Use Zincke Imine Intermediate Strategy c3_c5->zincke phosphine Use Phosphonium Salt Strategy c4_specific->phosphine n_oxide->end_product zincke->end_product phosphine->end_product

Caption: Decision workflow for selecting a pyridine bromination method.

Quantitative Data Summary

The following tables summarize yields from various selective bromination methods, providing a basis for comparison.

Table 1: Electrochemical Meta-Bromination of 2-Aminopyridine Derivatives [6]

EntryCurrent (mA)Time (h)Isolated Yield (%)
110886
2080
315683
451493

Reaction Conditions: 2-aminopyridine (0.5 mmol), TBABr (0.75 mmol), LiClO4 (0.1 M), MeCN (8 mL), HOAc (1 mL), 25 °C, N2.

Table 2: 4-Position Halogenation via Phosphonium Salts [10]

Pyridine SubstrateHalide SourceAcidYield of Halopyridine (%)
4-PhenylpyridineLiBrTfOH78
4-PhenylpyridineLiITfOH65
2-PhenylpyridineLiCl-82
3-MethylpyridineLiCl-75

Yields are for the second step (halide displacement).

Experimental Protocols

Protocol 1: General Procedure for Nuclear Bromination of Activated Pyridines with NBS [1]

  • Dissolution: Dissolve the activated pyridine (1 mmol) in 5 mL of the chosen solvent (e.g., acetonitrile, carbon tetrachloride).

  • Addition of NBS: Add N-Bromosuccinimide (NBS) in the desired molar ratio (e.g., 1:1 for mono-bromination) to the solution.

  • Reaction: Stir the reaction mixture at the desired temperature in darkness.

  • Monitoring: Follow the progress of the reaction by ¹H NMR spectroscopy or Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product mixture (containing succinimide and the brominated pyridine) by flash chromatography to obtain the pure bromoderivative.

Protocol 2: One-Pot C3-Iodination of Pyridine via Zincke Imine Intermediate [9]

  • Activation and Ring-Opening: In a flame-dried flask under an inert atmosphere, dissolve the pyridine substrate (1.0 equiv) and collidine (1.0 equiv) in ethyl acetate. Cool the mixture to -78 °C and add triflic anhydride (Tf₂O, 1.0 equiv). After stirring for 10 minutes, add dibenzylamine (1.2 equiv) and allow the reaction to warm to room temperature and stir for 30 minutes.

  • Halogenation: Add N-iodosuccinimide (NIS, 1.0 equiv) to the reaction mixture and stir at room temperature until the Zincke imine intermediate is fully consumed (monitor by TLC/LC-MS).

  • Quenching: Add 1,3,5-trimethoxybenzene (1.0 equiv) to quench any remaining NIS.

  • Ring-Closure: Add ammonium acetate (NH₄OAc, 10 equiv) and ethanol (EtOH) to the mixture and heat to 60 °C until the pyridine ring has reformed.

  • Purification: After completion, perform an appropriate aqueous workup and purify the product by column chromatography.

Troubleshooting Workflow

This diagram outlines a logical sequence for troubleshooting an experiment that resulted in significant over-bromination.

G Troubleshooting Workflow for Over-bromination start Problem: Excessive Over-bromination Observed check_stoichiometry Check Stoichiometry: Was [Brominating Agent] > [Pyridine]? start->check_stoichiometry reduce_equiv Action: Reduce brominating agent to <= 1.0 equivalent. check_stoichiometry->reduce_equiv Yes check_reagent Check Reagent: Was a strong brominating agent used (e.g., Br2)? check_stoichiometry->check_reagent No reduce_equiv->check_reagent change_reagent Action: Switch to a milder reagent like NBS. check_reagent->change_reagent Yes check_conditions Check Conditions: Was the temperature high or reaction time long? check_reagent->check_conditions No change_reagent->check_conditions modify_conditions Action: Lower temperature and monitor reaction closely to stop at completion. check_conditions->modify_conditions Yes check_substrate Is the pyridine substrate highly activated? check_conditions->check_substrate No modify_conditions->check_substrate alternative_method Action: Use an alternative method (N-Oxide, Directing Group, Zincke Imine). check_substrate->alternative_method Yes rerun Rerun Experiment with Modified Protocol check_substrate->rerun No alternative_method->rerun

References

Technical Support Center: Column Chromatography Purification of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of substituted pyridines via column chromatography.

Troubleshooting Guides

This section addresses specific issues that may arise during the column chromatography of substituted pyridines, offering potential causes and solutions in a question-and-answer format.

Issue 1: Significant Peak Tailing

Q: Why is my substituted pyridine showing significant peak tailing during column chromatography, and how can I resolve this?

A: Peak tailing is a common challenge when purifying basic compounds like substituted pyridines.[1][2] It is primarily caused by the strong interaction between the basic nitrogen atom of the pyridine ring and acidic silanol groups on the surface of the silica gel stationary phase.[1] This interaction leads to a portion of the analyte being more strongly retained, resulting in a "tailing" effect on the elution peak. Other contributing factors can include column overload and a mismatch between the sample solvent and the mobile phase.[1][2]

Troubleshooting Steps:

  • Mobile Phase Modification: The most common approach is to add a small amount of a basic modifier to the mobile phase to compete with the pyridine for binding to the acidic silanol sites.

    • Triethylamine (TEA): Add 0.1-1% TEA to your eluent system.[3] This will neutralize the acidic sites on the silica gel.[3]

    • Ammonia: A solution of ammonia in methanol can also be used as a polar modifier to improve peak shape.

  • Stationary Phase Selection/Modification:

    • Use Alumina: Consider using neutral or basic alumina as your stationary phase, which is less acidic than silica gel.[3][4]

    • Neutralize Silica Gel: You can prepare a neutralized silica gel by making a slurry of silica gel in a solvent like petroleum ether containing 1-2% triethylamine, followed by solvent removal.[5]

    • End-capped Silica: Using a modern, end-capped column can reduce the number of available silanol groups for interaction.[6]

  • Optimize Loading and Column Conditions:

    • Avoid Column Overload: Injecting too much sample can saturate the stationary phase.[1][2] If you suspect this, try diluting your sample.[6]

    • Proper Packing: Ensure your column is packed uniformly to avoid channeling, which can contribute to poor peak shape.

A logical workflow for troubleshooting peak tailing is presented below:

G start Peak Tailing Observed check_overload Is the column overloaded? start->check_overload dilute_sample Dilute sample and reinject check_overload->dilute_sample Yes add_base Add a basic modifier to the mobile phase (e.g., 0.1-1% TEA) check_overload->add_base No dilute_sample->add_base change_stationary_phase Switch to a less acidic stationary phase (e.g., neutral/basic alumina) add_base->change_stationary_phase If tailing persists neutralize_silica Prepare neutralized silica gel add_base->neutralize_silica Alternative end Improved Peak Shape add_base->end If tailing is resolved change_stationary_phase->end neutralize_silica->end G cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution and Collection cluster_analysis Analysis TLC 1. Develop TLC method with 0.5% TEA in eluent select_stationary 2. Select stationary phase (e.g., neutralized silica or alumina) TLC->select_stationary pack_column 3. Pack the column using the wet slurry method select_stationary->pack_column load_sample 4. Load sample (wet or dry loading method) pack_column->load_sample elute 5. Elute with the chosen solvent system load_sample->elute collect 6. Collect fractions elute->collect TLC_fractions 7. Analyze fractions by TLC collect->TLC_fractions combine 8. Combine pure fractions TLC_fractions->combine evaporate 9. Evaporate solvent to obtain pure product combine->evaporate

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2,5-Dibromoisonicotinaldehyde versus 2-Iodopyridines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and materials science, the functionalization of heterocyclic scaffolds is of paramount importance. Pyridine derivatives, in particular, are ubiquitous in pharmaceuticals and agrochemicals. This guide provides an objective comparison of the reactivity of two key building blocks: 2,5-Dibromoisonicotinaldehyde and 2-iodopyridines, in the context of widely-used palladium-catalyzed cross-coupling reactions.

The choice of a halogenated pyridine substrate is a critical decision in a synthetic route, directly impacting reaction efficiency, yield, and selectivity. This comparison will delve into the relative performance of these substrates in Suzuki-Miyaura, Stille, and Sonogashira couplings, supported by representative experimental data and detailed protocols.

Executive Summary: Reactivity at a Glance

The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is predominantly governed by the carbon-halogen bond strength. The generally accepted trend for the ease of oxidative addition to the palladium(0) catalyst is I > Br > Cl.[1][2] Consequently, 2-iodopyridines are generally more reactive than this compound (a dibrominated pyridine derivative). This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times for 2-iodopyridines.[1]

However, this compound offers the distinct advantage of two bromine atoms at positions amenable to sequential and selective functionalization. Furthermore, the presence of a strongly electron-withdrawing aldehyde group at the 4-position significantly influences the electronic properties of the pyridine ring, enhancing its electrophilicity.[1] This can be a crucial factor in certain transformations.

Comparative Performance in Cross-Coupling Reactions

The following tables summarize representative quantitative data for the performance of bromopyridines (as a proxy for this compound) and 2-iodopyridines in key cross-coupling reactions. It is important to note that direct, side-by-side comparative data under identical conditions is scarce in the literature; therefore, the presented data is a composite from various sources to illustrate the general reactivity trends.

Table 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The higher reactivity of the C-I bond typically allows for more facile coupling of 2-iodopyridines.

Substrate TypeCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
2-Bromopyridine Derivative Arylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O90-1004-1275-90
2-Iodopyridine Arylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O80-902-885-98
2,5-Dibromo-3-methylthiophene *Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8012~60 (mono-arylated)

*Data for a dibrominated heterocycle to illustrate selective mono-functionalization.

Table 2: Stille Coupling

The Stille coupling offers the advantage of using air- and moisture-stable organostannane reagents.[3] Again, the C-I bond's lability leads to more efficient coupling with 2-iodopyridines.

| Substrate Type | Coupling Partner | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 2,6-Dibromopyridine | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | DMF | 90-100 | 12-24 | ~70-85 (di-substituted) | | 2-Iodopyridine | Aryl/Vinylstannane | Pd(PPh₃)₄ | Toluene | 80-100 | 6-18 | 80-95 |

Table 3: Sonogashira Coupling

The Sonogashira coupling is a premier method for the formation of C(sp²)-C(sp) bonds. The high reactivity of the C-I bond in 2-iodopyridines often allows these reactions to proceed at or near room temperature.[2] For dihalo-substrates like 2-bromo-4-iodopyridine, selective coupling at the iodine position is readily achieved.[2]

Substrate TypeCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
2-Amino-3-bromopyridine PhenylacetylenePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF100398
2-Iodopyridine Terminal AlkynePd(PPh₃)₂Cl₂/CuIEt₃NDMFRT - 502-690-99
2-Bromo-4-iodopyridine PhenylacetylenePd(PPh₃)₄/CuIEt₃NTHFRT4~90 (selective at C-I)

Experimental Protocols

The following are detailed, representative protocols for Suzuki-Miyaura, Stille, and Sonogashira cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling of a 2-Bromopyridine Derivative

This protocol is a general procedure adaptable for substrates such as this compound for mono-arylation.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Degassed Water

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add Pd(PPh₃)₄ to the flask.

  • Add 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-12 hours), cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Stille Coupling of a 2-Iodopyridine

This protocol outlines a general procedure for the Stille coupling of a 2-iodopyridine.

Materials:

  • 2-Iodopyridine (1.0 equiv)

  • Organostannane (e.g., Tributyl(aryl)stannane) (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Anhydrous Toluene or DMF

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the 2-iodopyridine and Pd(PPh₃)₄.

  • Add the anhydrous solvent via syringe.

  • Degas the solution by bubbling with argon for 15-20 minutes.

  • Add the organostannane reagent via syringe.

  • Heat the reaction mixture to 90-110 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion (typically 6-18 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to precipitate tin byproducts.

  • Filter the mixture through a pad of celite, and wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: Sonogashira Coupling of a 2-Bromopyridine Derivative

This protocol is a general procedure for the Sonogashira coupling of a bromopyridine.

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N)

  • Anhydrous DMF

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous DMF and triethylamine.

  • Stir the mixture at room temperature for 15 minutes.

  • Add the terminal alkyne dropwise via syringe.

  • Heat the reaction to 60-80 °C and monitor by TLC.

  • Upon completion (typically 3-8 hours), cool to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizing the Reaction Pathway and Workflow

To better understand the fundamental processes and experimental design, the following diagrams, generated using Graphviz, illustrate the catalytic cycle of a generic cross-coupling reaction and a typical experimental workflow.

G pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_intermediate R-Pd(II)L2-X oxidative_addition->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation R'-M pd2_coupled R-Pd(II)L2-R' transmetalation->pd2_coupled reductive_elimination Reductive Elimination pd2_coupled->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' reductive_elimination->product

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

G setup Reaction Setup (Flask, Reagents, Inert Atmosphere) reaction Reaction (Heating, Stirring) setup->reaction monitoring Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Workup (Quenching, Extraction) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: General experimental workflow for a cross-coupling reaction.

Conclusion

The choice between this compound and a 2-iodopyridine for a cross-coupling reaction is contingent upon the specific synthetic goals. For reactions where high reactivity and mild conditions are paramount, a 2-iodopyridine is generally the superior substrate. The weaker C-I bond facilitates a more rapid oxidative addition, which is often the rate-determining step in the catalytic cycle.

Conversely, this compound provides a valuable platform for sequential, regioselective functionalization, allowing for the introduction of two different substituents onto the pyridine ring. The electron-withdrawing nature of the isonicotinaldehyde moiety can also be leveraged to influence the reactivity of the C-Br bonds. Researchers and drug development professionals should consider these factors carefully when designing synthetic routes to novel pyridine-containing molecules.

References

A Comparative Analysis of the Reactivity of 2,5-Dibromoisonicotinaldehyde and 3,5-Dibromoisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of two isomeric building blocks, 2,5-dibromoisonicotinaldehyde and 3,5-dibromoisonicotinaldehyde. The differential positioning of the bromine atoms on the pyridine ring, influenced by the electron-withdrawing aldehyde group at the 4-position, dictates their susceptibility to various chemical transformations. This comparison is supported by established principles of pyridine chemistry and available experimental data for analogous compounds, offering valuable insights for synthetic strategy and drug design.

Executive Summary

The reactivity of the carbon-bromine (C-Br) bonds in this compound and 3,5-dibromoisonicotinaldehyde is primarily governed by the electronic effects of the pyridine nitrogen and the formyl group, as well as steric hindrance. In general, positions ortho and para (2- and 4-) to the electron-withdrawing pyridine nitrogen are more activated towards nucleophilic attack and oxidative addition in cross-coupling reactions.

  • This compound possesses two electronically distinct C-Br bonds. The C2-Br bond is ortho to the pyridine nitrogen, rendering it more electron-deficient and generally more reactive in both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The C5-Br bond, being meta to the nitrogen, is less activated.

  • 3,5-Dibromoisonicotinaldehyde features two equivalent C-Br bonds, both positioned meta to the pyridine nitrogen and ortho to the electron-withdrawing aldehyde. This symmetrical arrangement leads to comparable reactivity at both positions, which is generally lower than the C2-position of the 2,5-isomer in cross-coupling reactions but potentially higher for nucleophilic substitution due to the activating effect of the adjacent aldehyde.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are fundamental for the formation of carbon-carbon bonds. The rate-determining step in these reactions is often the oxidative addition of the palladium(0) catalyst to the C-Br bond. This step is favored at more electron-deficient carbon centers.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron reagent with an organic halide. For dibromopyridines, the regioselectivity of the first coupling is a key consideration.

Expected Reactivity and Selectivity:

Based on studies of related dibromopyridines, the C2-Br bond of This compound is expected to be significantly more reactive towards Suzuki coupling than the C5-Br bond. This is due to the strong electron-withdrawing inductive effect of the adjacent nitrogen atom, which facilitates oxidative addition. In contrast, both C-Br bonds in 3,5-dibromoisonicotinaldehyde are expected to exhibit similar, and likely lower, reactivity compared to the C2-position of the 2,5-isomer.

Comparative Data (Hypothetical based on analogous compounds):

FeatureThis compound3,5-DibromoisonicotinaldehydeRationale
Relative Reactivity (Mono-coupling) High (at C2)ModerateThe C2-Br bond is activated by the adjacent nitrogen, facilitating faster oxidative addition.
Selectivity High for C2-arylationLow (mono-arylation at either C3 or C5)The electronic difference between C2 and C5 positions in the 2,5-isomer directs the initial reaction.
Typical Reaction Conditions Milder conditions, lower catalyst loadingMore forcing conditions may be requiredHigher reactivity of the C2-Br bond allows for more facile coupling.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Dibromoisonicotinaldehyde isomer (1.0 equiv)

  • Arylboronic acid (1.1 equiv for mono-coupling, 2.2 equiv for double-coupling)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O 4:1, Toluene/H₂O 4:1)

Procedure:

  • To a Schlenk flask, add the dibromoisonicotinaldehyde, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)L2-X R-Pd(II)L2-Br Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar-Pd(II)L2-Ar' R-Pd(II)L2-R' Transmetalation->Ar-Pd(II)L2-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Coupled_Product R-R' Reductive_Elimination->Coupled_Product R-Br R-Br R-Br->Oxidative_Addition R'-B(OH)2 R'-B(OH)2 + Base R'-B(OH)2->Transmetalation

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling

The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. The reactivity trends observed in Suzuki coupling generally apply to the Sonogashira reaction as well.

Expected Reactivity and Selectivity:

Similar to the Suzuki reaction, the C2-Br bond of This compound is anticipated to be more reactive in Sonogashira coupling. This allows for selective mono-alkynylation at the 2-position under controlled conditions. For 3,5-dibromoisonicotinaldehyde , achieving mono-alkynylation selectively would be challenging due to the equivalent reactivity of the two bromine atoms.

Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Dibromoisonicotinaldehyde isomer (1.0 equiv)

  • Terminal alkyne (1.1 equiv for mono-coupling)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-3 mol%)

  • Base (e.g., Triethylamine, Diisopropylamine)

  • Solvent (e.g., THF, DMF)

Procedure:

  • To a Schlenk flask, add the dibromoisonicotinaldehyde, palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add the solvent and the base.

  • Add the terminal alkyne dropwise.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.

  • Dissolve the residue in an organic solvent, wash with water and brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)L2-X R-Pd(II)L2-Br Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar-Pd(II)L2-Alkyne R-Pd(II)L2-C≡CR' Transmetalation->Ar-Pd(II)L2-Alkyne Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-Alkyne->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Coupled_Product R-C≡CR' Reductive_Elimination->Coupled_Product R-Br R-Br R-Br->Oxidative_Addition Cu(I)X Cu(I)Br Cu(I)_Acetylide Cu(I)-C≡CR' Cu(I)X->Cu(I)_Acetylide Terminal_Alkyne H-C≡CR' Terminal_Alkyne->Cu(I)_Acetylide + Base Cu(I)_Acetylide->Transmetalation

Catalytic cycles of the Sonogashira cross-coupling reaction.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic attack, especially when activated by electron-withdrawing groups. The aldehyde group at the 4-position strongly activates the ring for SNAr.

Expected Reactivity and Selectivity:

  • This compound: The C2-position is highly activated by the ring nitrogen, making the C2-Br a good leaving group in SNAr reactions. The C5-position is also activated by the ortho-aldehyde group. Therefore, depending on the nucleophile and reaction conditions, substitution could potentially occur at either position, although the C2 position is generally favored.

  • 3,5-Dibromoisonicotinaldehyde: Both C3 and C5 positions are activated by the adjacent aldehyde group and the ring nitrogen (meta-directing for nucleophilic attack). The two bromine atoms are in electronically equivalent environments with respect to the strongest activating group (the aldehyde), suggesting that substitution can occur at either position, potentially leading to mixtures of mono-substituted products or double substitution under more forcing conditions.

Comparative Data (Hypothetical based on general principles):

FeatureThis compound3,5-DibromoisonicotinaldehydeRationale
Reactivity towards Nucleophiles High (especially at C2)HighThe C2-position is strongly activated by the pyridine nitrogen. Both C3 and C5 positions are strongly activated by the adjacent aldehyde group.
Selectivity Potentially selective for C2Low (mono-substitution)The C2 position is generally the most electrophilic site on the pyridine ring. The two bromine atoms are in equivalent positions relative to the aldehyde.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

This protocol is a general guideline and may require optimization for specific nucleophiles and substrates.

Materials:

  • Dibromoisonicotinaldehyde isomer (1.0 equiv)

  • Nucleophile (e.g., amine, alkoxide, thiol, 1.1-2.2 equiv)

  • Base (if necessary, e.g., K₂CO₃, NaH)

  • Solvent (e.g., DMF, DMSO, THF)

Procedure:

  • Dissolve the dibromoisonicotinaldehyde in the solvent in a round-bottom flask.

  • If a base is required, add it to the solution.

  • Add the nucleophile to the reaction mixture.

  • Heat the reaction to an appropriate temperature (can range from room temperature to >100 °C) and monitor by TLC or LC-MS.

  • Upon completion, quench the reaction (e.g., with water or a saturated NH₄Cl solution).

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

SNAr_Mechanism Reactants Dibromoisonicotinaldehyde + Nucleophile (Nu⁻) Attack Nucleophilic Attack Reactants->Attack Meisenheimer Meisenheimer Complex (Resonance Stabilized) Attack->Meisenheimer Elimination Loss of Leaving Group Meisenheimer->Elimination Product Substituted Isonicotinaldehyde + Br⁻ Elimination->Product

General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Conclusion

The isomeric positioning of the bromine atoms in this compound and 3,5-dibromoisonicotinaldehyde leads to distinct reactivity profiles. For regioselective functionalization, This compound is the preferred isomer, offering a more reactive C2-position for selective mono-functionalization in cross-coupling reactions. 3,5-Dibromoisonicotinaldehyde , with its two equivalent bromine atoms, is more suited for symmetrical di-functionalization. In nucleophilic aromatic substitution reactions, both isomers are expected to be reactive due to the activating influence of the pyridine nitrogen and the formyl group, with the precise outcome dependent on the specific nucleophile and reaction conditions. The choice between these two valuable building blocks should be guided by the desired substitution pattern of the final target molecule.

A Comparative Guide to Pyridine Synthesis: Exploring Alternatives to 2,5-Dibromoisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science, the synthesis of substituted pyridines is a cornerstone of molecular design. For decades, halogenated precursors like 2,5-Dibromoisonicotinaldehyde have served as reliable building blocks, offering versatile handles for functionalization through established cross-coupling methodologies. However, the drive for greater efficiency, atom economy, and novel structural motifs has spurred the development of innovative synthetic strategies. This guide provides a comprehensive comparison of alternative reagents and methodologies to this compound for the synthesis of 2,5-disubstituted pyridines, offering researchers and drug development professionals a detailed overview of the current state-of-the-art.

This guide will delve into modern synthetic approaches, including transition-metal-catalyzed C-H functionalization and de novo ring synthesis, presenting them as viable and often advantageous alternatives to classical methods. We will explore the underlying principles of these strategies, supported by experimental data and detailed protocols, to empower informed decisions in synthetic planning.

The Classical Approach: Cross-Coupling of this compound

The use of 2,5-dibromopyridine derivatives, such as this compound, has been a mainstay in organic synthesis. The differential reactivity of the bromine atoms at the C2 and C5 positions allows for sequential and regioselective introduction of substituents via transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Buchwald-Hartwig couplings. This stepwise functionalization provides a high degree of control over the final product architecture.

Experimental Protocol: Sequential Negishi Coupling of 2,5-Dibromopyridine

A representative procedure for the synthesis of 2,5-disubstituted pyridines from 2,5-dibromopyridine involves a sequential Negishi coupling.[1]

  • Monofunctionalization: To a solution of 2,5-dibromopyridine in an anhydrous solvent (e.g., THF), one equivalent of an organozinc reagent is added in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄). The reaction is typically carried out at room temperature or with gentle heating. The difference in reactivity between the C2 and C5 positions often allows for selective monosubstitution.

  • Purification: The resulting 2-substituted-5-bromopyridine is isolated and purified using standard techniques such as column chromatography.

  • Second Coupling: The purified monobrominated intermediate is then subjected to a second Negishi coupling with a different organozinc reagent under similar catalytic conditions to introduce the second substituent at the C5 position.

  • Final Purification: The final 2,5-disubstituted pyridine is purified by chromatography or recrystallization.

Alternative Strategies: Moving Beyond Halogenated Precursors

Modern synthetic chemistry has seen a paradigm shift towards more direct and efficient methods that often obviate the need for pre-halogenated starting materials. These approaches can be broadly categorized into C-H functionalization of the pyridine core and de novo synthesis of the pyridine ring.

Direct C-H functionalization has emerged as a powerful tool for the synthesis of substituted pyridines, offering a more atom- and step-economical alternative to traditional cross-coupling reactions.[2][3][4] This approach involves the direct conversion of a C-H bond into a C-C or C-X bond, thereby streamlining synthetic sequences.

For the synthesis of 2,5-disubstituted pyridines, one could envision starting from a monosubstituted pyridine and introducing the second substituent via a regioselective C-H activation. The regioselectivity is often guided by the electronic properties of the existing substituent or through the use of directing groups.[5]

Table 1: Comparison of Classical Cross-Coupling and C-H Functionalization

FeatureClassical Cross-Coupling (using 2,5-Dibromopyridine)C-H Functionalization (e.g., of a monosubstituted pyridine)
Starting Material Halogenated pyridineSimpler, non-halogenated pyridine
Atom Economy Lower (generates stoichiometric halide waste)Higher (often only generates a small byproduct like H₂)
Step Economy Often requires pre-functionalization (halogenation)More direct, fewer synthetic steps
Regioselectivity High, dictated by the position of the halogenCan be challenging, often requires directing groups or specific catalysts
Reaction Conditions Generally mild to moderateCan require higher temperatures and specific ligands

Another powerful alternative is the construction of the pyridine ring from acyclic precursors. This "bottom-up" approach allows for the incorporation of desired substituents from the outset, offering a high degree of flexibility in molecular design. Several named reactions, such as the Hantzsch pyridine synthesis and the Bohlmann-Rahtz synthesis, fall into this category.[3][6]

More contemporary methods involve transition-metal-catalyzed annulation reactions or cascade reactions that can assemble the pyridine ring in a single step from simple starting materials.[7][8][9] These methods are often highly convergent and can provide access to complex pyridine structures with excellent control over substitution patterns.[10]

Experimental Protocol: Copper-Catalyzed Synthesis of Substituted Pyridines

A modern example of de novo pyridine synthesis involves the copper-catalyzed reaction of α,β-unsaturated ketoximes with alkenylboronic acids.[11]

  • Preparation of α,β-Unsaturated Ketoxime: An α,β-unsaturated ketone is condensed with hydroxylamine, followed by acylation (e.g., with pentafluorobenzoyl chloride) to yield the corresponding O-acyl ketoxime.

  • Copper-Catalyzed Coupling and Cyclization: The α,β-unsaturated ketoxime O-carboxylate and an alkenylboronic acid are dissolved in a suitable solvent (e.g., DMF). A copper catalyst (e.g., Cu(OAc)₂) is added, and the mixture is heated.

  • Mechanism: The reaction proceeds via a proposed C-N coupling to form a 3-azadiene intermediate, which then undergoes a 6π-electrocyclization followed by aromatization to afford the substituted pyridine.

  • Workup and Purification: The reaction is quenched, and the product is extracted and purified by column chromatography.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the conceptual differences between the classical and alternative approaches to 2,5-disubstituted pyridine synthesis.

classical_approach start This compound intermediate 2-Substituted-5-bromo-isonicotinaldehyde start->intermediate Cross-Coupling (R1-M) product 2,5-Disubstituted Isonicotinaldehyde intermediate->product Cross-Coupling (R2-M)

Caption: Classical sequential cross-coupling approach.

ch_functionalization start Isonicotinaldehyde intermediate 2-Substituted Isonicotinaldehyde start->intermediate C-H Functionalization (R1) product 2,5-Disubstituted Isonicotinaldehyde intermediate->product C-H Functionalization (R2)

Caption: C-H functionalization strategy.

denovo_synthesis start1 Acyclic Precursor 1 product 2,5-Disubstituted Pyridine start1->product [n+m] Cycloaddition/Annulation start2 Acyclic Precursor 2 start2->product [n+m] Cycloaddition/Annulation

Caption: De novo ring synthesis approach.

Conclusion and Future Outlook

While this compound and related halogenated pyridines remain valuable and widely used starting materials, the field of pyridine synthesis is continually evolving. The development of C-H functionalization and novel de novo ring syntheses offers powerful and often more sustainable alternatives. These modern methods provide researchers with a broader toolkit to access diverse and complex pyridine derivatives, which are crucial for advancing drug discovery and materials science. The choice of synthetic strategy will ultimately depend on the specific target molecule, the desired substitution pattern, and considerations of efficiency, cost, and environmental impact. As these newer methodologies become more robust and predictable, their adoption in both academic and industrial settings is expected to grow, further expanding the accessible chemical space of pyridine-containing compounds.

References

A Comparative Guide to Palladium Catalysts for Bromopyridine Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridine rings is a cornerstone of modern medicinal chemistry and materials science. Palladium-catalyzed cross-coupling reactions of bromopyridines offer a powerful and versatile method for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of complex molecular architectures.[1] However, the choice of the palladium catalyst system, comprising a palladium precursor and a supporting ligand, is critical to the success of these transformations, influencing yield, reaction time, and substrate scope.[2] The electron-deficient nature of the pyridine ring and the potential for the ring nitrogen to coordinate with the palladium center can present unique challenges, making careful catalyst selection paramount.[1][3]

This guide provides a comparative analysis of commonly employed palladium catalysts for the cross-coupling of bromopyridines, with a focus on Suzuki-Miyaura and Buchwald-Hartwig reactions. The information presented is supported by experimental data to aid researchers in catalyst selection and reaction optimization.

Catalyst Performance Comparison

The selection of the palladium catalyst and associated ligands plays a pivotal role in the outcome of the cross-coupling of bromopyridines. The electronic properties of the pyridine ring and the steric environment of the bromine atom can significantly influence catalyst performance. Below is a summary of the performance of various palladium catalysts in Suzuki-Miyaura and Buchwald-Hartwig reactions with bromopyridine substrates, based on literature data.

Suzuki-Miyaura Coupling of Bromopyridines

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between bromopyridines and organoboron compounds.[4]

Catalyst/PrecursorLigandBaseSolventTemp. (°C)Time (h)SubstrateCoupling PartnerYield (%)
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100122,6-DibromopyridineArylboronic acidHigh (Mono-arylated)[5]
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane8018-222,6-DibromopyridineArylboronic acidGood to Better (Di-arylated)[5]
PdCl₂(dppf)dppfK₂CO₃DME8022,6-DibromopyridineArylboronic acidHigh (Di-arylated)[5]
Pd₂(dba)₃P(t-Bu)₃KF1,4-Dioxane80-10012-242,6-DibromopyridineArylboronic acidEffective (Mono-arylated)[5]
Buchwald-Hartwig Amination of Bromopyridines

The Buchwald-Hartwig amination enables the formation of C-N bonds, a crucial transformation in the synthesis of many biologically active compounds.[6]

Catalyst/PrecursorLigandBaseSolventTemp. (°C)Time (h)SubstrateCoupling PartnerYield (%)
Pd(OAc)₂X-PhosKOt-BuToluene1000.17HaloarenesVarious AminesGood to Excellent[2]
Pd₂(dba)₃BINAPNaOt-BuToluene110-HaloarenesVarious AminesHigh[2]
Pd(OAc)₂dpppNaOt-BuTolueneReflux12-Bromopyridine derivativeAmine90.7[6]
RuPhos-precatalystRuPhosLiHMDSTHF65163-Halo-2-aminopyridinesSecondary Amines-[1][7]
BrettPhos-precatalystBrettPhosLiHMDSTHF65163-Halo-2-aminopyridinesPrimary Amines-[7]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these cross-coupling reactions. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.[1]

General Procedure for Suzuki-Miyaura Coupling of a Bromopyridine

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

  • Bromopyridine (1.0 equiv)

  • Arylboronic acid (1.1-1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)[8]

  • Ligand (e.g., SPhos, 4 mol%)[1]

  • Base (e.g., K₃PO₄, 2.0 equiv)[1]

  • Anhydrous, degassed solvent (e.g., Toluene/H₂O, 4:1)[8]

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the bromopyridine, arylboronic acid, palladium catalyst, ligand, and base.[1]

  • Add the degassed solvent system via syringe.[8]

  • Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[1][8]

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][8]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by column chromatography on silica gel.[1][4]

General Procedure for Buchwald-Hartwig Amination of a Bromopyridine

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

  • Bromopyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)[6]

  • Ligand (e.g., dppp, 10 mol%)[6]

  • Base (e.g., NaOt-Bu, 2.2 equiv)[6]

  • Anhydrous, degassed solvent (e.g., Toluene)[6]

Procedure:

  • In a flame-dried Schlenk flask under a nitrogen atmosphere, charge the palladium catalyst, ligand, and base.[6]

  • Add the anhydrous, degassed solvent.[6]

  • To this mixture, add the bromopyridine and the amine.[6]

  • Seal the flask and heat the reaction mixture to the desired temperature (e.g., reflux).[6]

  • Monitor the reaction progress by GC-MS or LC-MS.[4]

  • After cooling to room temperature, the reaction can be worked up by quenching with a saturated aqueous solution of ammonium chloride, followed by extraction with an organic solvent.[1]

  • The combined organic layers are then washed, dried, and concentrated.[1]

  • The crude product can be purified by column chromatography.[1]

Visualizing the Process

To better understand the experimental workflow and the decision-making process for catalyst selection, the following diagrams are provided.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Reactants & Catalyst (Bromopyridine, Coupling Partner, Pd Catalyst, Ligand, Base) B 2. Add Anhydrous, Degassed Solvent A->B C 3. Inert Atmosphere (Argon or Nitrogen) B->C D 4. Heat to Desired Temperature with Stirring C->D E 5. Monitor Progress (TLC, LC-MS, GC-MS) D->E F 6. Quench Reaction & Extract E->F G 7. Wash, Dry & Concentrate F->G H 8. Column Chromatography G->H I Final Product H->I

Caption: General experimental workflow for palladium-catalyzed bromopyridine cross-coupling.

G cluster_cc C-C Coupling cluster_cn C-N Coupling cluster_catalyst Catalyst System Selection A Desired Transformation (e.g., C-C or C-N bond formation) B Suzuki-Miyaura (Boronic Acids) A->B C Heck (Alkenes) A->C D Sonogashira (Alkynes) A->D E Buchwald-Hartwig (Amines) A->E F Pd Precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) B->F C->F D->F E->F G Ligand (e.g., SPhos, X-Phos, dppf, P(t-Bu)₃) F->G H Base & Solvent (e.g., K₃PO₄, NaOt-Bu, Toluene, Dioxane) G->H I Optimization of Reaction Conditions (Temp, Time, Stoichiometry) H->I

Caption: Decision tree for selecting a palladium catalyst system for bromopyridine cross-coupling.

References

A Researcher's Guide to the Spectroscopic Analysis of Substituted Isonicotinaldehyde Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted isonicotinaldehydes, which are derivatives of pyridine-4-carboxaldehyde, are pivotal building blocks in medicinal chemistry and materials science. The specific position of substituents on the pyridine ring gives rise to various isomers, each possessing distinct electronic, steric, and pharmacological properties. Consequently, the unambiguous structural characterization of these isomers is a critical step in research and development.

This guide provides an objective comparison of the spectroscopic signatures of substituted isonicotinaldehyde isomers, supported by experimental data and detailed protocols. We will focus on how nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy, along with mass spectrometry (MS), can be used to differentiate between these closely related compounds.

Comparative Spectroscopic Data

The electronic environment of the pyridine ring and the aldehyde group is highly sensitive to the nature and position of substituents. An electron-withdrawing group (EWG) like chlorine will have a markedly different effect on the spectra compared to an electron-donating group (EDG) like a hydroxyl or methoxy group.

To illustrate these differences, the following tables compare the expected spectroscopic data for unsubstituted isonicotinaldehyde and two representative isomers: 2-Chloroisonicotinaldehyde (an EWG at the ortho-position) and 3-Hydroxyisonicotinaldehyde (an EDG at the meta-position).

Table 1: Comparative ¹H NMR Chemical Shift Data (δ in ppm)

CompoundAldehyde Proton (H-C=O)H-2, H-6 (ortho to N)H-3, H-5 (meta to N)Solvent
Isonicotinaldehyde~10.11~8.90 (d)~7.72 (d)CDCl₃[1]
2-Chloroisonicotinaldehyde~10.05 (s)H-6: ~8.66 (d)H-3: ~7.75 (s), H-5: ~7.65 (d)CDCl₃[2]
3-Hydroxyisonicotinaldehyde~9.9 - 10.1H-2: ~8.3, H-6: ~8.4H-5: ~7.4DMSO-d₆

Note: Data for the 3-hydroxy isomer is estimated based on known substituent effects. The chemical shift of the aldehyde proton is highly sensitive to its environment; an ortho-chloro group deshields it less than expected due to steric and electronic effects, while a meta-hydroxyl group has a more moderate influence. Protons on the pyridine ring are deshielded or shielded based on the substituent's electronic effect and proximity.[3][4]

Table 2: Comparative ¹³C NMR Chemical Shift Data (δ in ppm)

CompoundCarbonyl Carbon (C=O)C-2, C-6C-3, C-5C-4
Isonicotinaldehyde~192.5~151.5~122.0~142.0
2-Chloroisonicotinaldehyde~190.0C-2: ~152.5, C-6: ~150.8C-3: ~122.3, C-5: ~121.5~144.1
3-Hydroxyisonicotinaldehyde~191.8C-2: ~145.1, C-6: ~148.0C-3: ~158.0, C-5: ~125.0~138.5

Note: Data is estimated based on typical chemical shift ranges and substituent effects.[5][6] The carbonyl carbon resonance is a key indicator, typically appearing between 190-200 ppm.[5] Ring carbon shifts are significantly altered by the substituent's electronic properties.

Table 3: Comparative Infrared (IR) Spectroscopy Data (cm⁻¹)

CompoundC=O StretchAldehydic C-H StretchPyridine Ring Vibrations
Isonicotinaldehyde~1705~2820, ~2730~1600, ~1550
2-Chloroisonicotinaldehyde~1715~2830, ~2740~1585, ~1540
3-Hydroxyisonicotinaldehyde~1695~2810, ~2720~1590, ~1560

Note: The C=O stretching frequency for aromatic aldehydes is typically found between 1710-1685 cm⁻¹.[7][8] Electron-withdrawing groups can slightly increase this frequency, while electron-donating groups and hydrogen bonding (in the case of -OH) can lower it. The characteristic pair of weak bands for the aldehydic C-H stretch is a key diagnostic tool.[7][9]

Table 4: Comparative UV-Visible Spectroscopy Data (λmax in nm)

Compoundπ → π* Transitionn → π* TransitionSolvent
Isonicotinaldehyde~250-270~310-330Ethanol
2-Chloroisonicotinaldehyde~260-280~315-335Ethanol
3-Hydroxyisonicotinaldehyde~385 (anionic form)-Aqueous (alkaline)[10]

Note: The position and intensity of absorption maxima are influenced by the extent of conjugation and substituent effects.[11] The 3-hydroxy isomer, particularly in its anionic form, exhibits a significant bathochromic (red) shift due to the enhanced push-pull nature of the chromophore.[10]

Experimental Protocols

Detailed and consistent experimental procedures are essential for obtaining comparable and reproducible spectroscopic data.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrument: A 300 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).[3]

  • Procedure:

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire a ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) is often required to achieve an adequate signal-to-noise ratio.[5]

2. Infrared (IR) Spectroscopy

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: For solid samples, thoroughly mix ~1 mg of the compound with ~100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid.

  • Procedure:

    • Record a background spectrum of the KBr pellet or the empty ATR crystal.

    • Place the sample pellet or the sample itself in the spectrometer's sample holder.

    • Acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹, co-adding 16-32 scans for a good quality spectrum.[9]

3. UV-Visible (UV-Vis) Spectroscopy

  • Instrument: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: Prepare a dilute solution of the sample (typically 10⁻⁴ to 10⁻⁵ M) in a UV-grade solvent (e.g., ethanol, cyclohexane, or water). The concentration should be adjusted to yield an absorbance maximum between 0.5 and 1.5.

  • Procedure:

    • Fill two matched quartz cuvettes with the pure solvent and place them in the sample and reference beams to record a baseline.

    • Replace the solvent in the sample cuvette with the sample solution.

    • Record the UV-Vis spectrum over a relevant wavelength range (e.g., 200-600 nm). The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are recorded.

4. Mass Spectrometry (MS)

  • Instrument: An Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometer, often coupled with a high-resolution analyzer like Time-of-Flight (TOF) or Orbitrap.

  • Sample Preparation: For ESI, dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a low concentration (µg/mL to ng/mL range). For EI, the sample is introduced directly or via Gas Chromatography (GC).

  • Procedure: The sample solution is infused into the ion source. The instrument is scanned over a desired mass-to-charge (m/z) range to detect the molecular ion ([M]⁺ or [M+H]⁺). High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the elemental composition.

Visualization of Analytical Processes

Experimental Workflow

The general workflow for the complete spectroscopic characterization of a substituted isonicotinaldehyde isomer involves a series of systematic steps.

G cluster_prep Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Isomer Sample Prep Sample Preparation (Dissolving, Pelletizing) Sample->Prep NMR NMR Analysis (¹H, ¹³C) Prep->NMR IR IR Analysis Prep->IR UV UV-Vis Analysis Prep->UV MS MS Analysis (HRMS) Prep->MS NMR_Data Connectivity & Environment NMR->NMR_Data IR_Data Functional Groups IR->IR_Data UV_Data Conjugation System UV->UV_Data MS_Data Molecular Formula MS->MS_Data Conclusion Structure Elucidation & Isomer Identification NMR_Data->Conclusion IR_Data->Conclusion UV_Data->Conclusion MS_Data->Conclusion

Caption: General workflow for spectroscopic characterization.

Logical Flow for Structure Elucidation

Each spectroscopic technique provides a unique piece of the structural puzzle. The logical integration of this complementary data is the key to definitive isomer identification.

G cluster_techniques Data Acquisition cluster_info Information Gained Start Unknown Isomer Sample MS Mass Spectrometry Start->MS IR IR Spectroscopy Start->IR UV UV-Vis Spectroscopy Start->UV NMR NMR (¹H, ¹³C, 2D) Start->NMR MS_info Molecular Formula (e.g., C₆H₄ClNO) MS->MS_info IR_info Functional Groups (C=O, C-H aldehyde, Ar-Cl) IR->IR_info UV_info Conjugated π-System (Substituent Effects) UV->UV_info NMR_info Atom Connectivity Proton/Carbon Environment Substituent Position NMR->NMR_info Combine Combine & Correlate All Data MS_info->Combine IR_info->Combine UV_info->Combine NMR_info->Combine Final Final Structure Confirmed Combine->Final

Caption: Logical flow for structure elucidation.

Conclusion

The differentiation of substituted isonicotinaldehyde isomers is readily achievable through a combined spectroscopic approach. While mass spectrometry confirms the shared molecular formula, ¹H and ¹³C NMR spectroscopy are the most powerful tools for determining the precise substitution pattern by revealing the connectivity and electronic environment of each atom. Infrared spectroscopy provides definitive evidence of the key aldehyde functional group and offers clues about the electronic effects of substituents. Finally, UV-Vis spectroscopy helps to characterize the electronic transitions of the conjugated system. By integrating the data from these complementary techniques, researchers can confidently and accurately identify specific isomers, ensuring the integrity and success of their scientific endeavors.

References

A Comparative Guide to the Synthesis of 2,5-Disubstituted Pyridines: An Evaluation of Key Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

The 2,5-disubstituted pyridine motif is a ubiquitous scaffold in pharmaceuticals, agrochemicals, and materials science. The precise and efficient synthesis of these compounds is therefore of paramount importance to researchers in these fields. This guide provides a comparative overview of prominent synthetic methods for 2,5-disubstituted pyridines, offering a critical evaluation of their performance based on experimental data. Detailed experimental protocols for key methods are provided to facilitate their application in the laboratory.

Comparative Performance of Synthesis Methods

The selection of an appropriate synthetic strategy for a target 2,5-disubstituted pyridine depends on several factors, including the desired substituents, substrate availability, and tolerance of functional groups. The following table summarizes quantitative data for representative examples of widely employed synthetic methods.

MethodStarting MaterialsProductCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)
Suzuki-Miyaura Coupling Pyridine-2-sulfonyl fluoride, 2-Thiopheneboronic acid pinacol ester2-(Thiophen-2-yl)pyridinePd(dppf)Cl₂, Na₃PO₄Dioxane/H₂O65-1001-245-89
Stille Coupling 2,5-Dihalopyridine, Vinyltributyltin2,5-DivinylpyridinePalladium catalyst, LigandVariesHeatVaries-
Negishi Coupling 2-Bromophenyl acetate, FluoropyridineBenzofuropyridinePd₂(dba)₃, SPhos, ZnCl₂·TMEDA, s-BuLiTHF, then DMF100239-88
C-H Activation Pyridine N-oxide, Potassium aryltrifluoroborate2-ArylpyridinePd(OAc)₂, TBAIVariesVariesVariesModerate-High
Bohlmann-Rahtz Synthesis Enamine, Ethynylketone2,3,6-Trisubstituted pyridineAcetic acid or Amberlyst-15 (optional)Toluene or EtOHHighVariesGood-Excellent
Multicomponent Reaction 1,3-Dicarbonyl compound, Alkynone, Ammonium acetatePolysubstituted pyridineNone (self-promoted)EthanolReflux24up to 98
ROCC from Isoxazoles Isoxazole, EnamineSubstituted pyridineTiCl₄(THF)₂, Titanium powderVariesVariesVaries-

Experimental Protocols

Detailed methodologies for the key synthetic transformations are provided below.

Suzuki-Miyaura Coupling

This protocol is adapted from the synthesis of 2-arylpyridines from PyFluor and boronic acid esters.[1][2][3]

Synthesis of 2-(Thiophen-2-yl)pyridine:

  • To a 1-dram vial, add pyridine-2-sulfonyl fluoride (PyFluor) (0.3 mmol), 2-thiopheneboronic acid pinacol ester (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol), and Na₃PO₄ (0.9 mmol).

  • Add dioxane (0.8 mL) and H₂O (0.2 mL).

  • Cap the vial and heat the reaction mixture at the desired temperature (65-100 °C) for 1-24 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the organic solvent by rotary evaporation.

  • Dissolve the residue in EtOAc, wash with saturated brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(thiophen-2-yl)pyridine.

Stille Coupling

The following is a general procedure for the synthesis of 2,5-divinylpyridine.[4]

Synthesis of 2,5-Divinylpyridine:

  • In a reaction flask, combine the 2,5-dihalopyridine, vinyltributyltin, a palladium catalyst, and a suitable ligand in an appropriate solvent.

  • Heat the reaction mixture under an inert atmosphere until the starting materials are consumed, as monitored by an appropriate analytical technique (e.g., GC-MS or TLC).

  • After cooling, perform an extractive work-up.

  • Purify the crude product by column chromatography.

Negishi Coupling

This one-pot procedure describes the synthesis of benzofuropyridines.[5]

Synthesis of Benzofuropyridines:

  • Subject the starting fluoropyridine to directed ortho-lithiation followed by zincation.

  • Perform a Negishi cross-coupling with a 2-bromophenyl acetate.

  • In situ, deprotect the acyl group.

  • Induce intramolecular SNAr to facilitate the formation of the benzofuropyridine.

  • For less activated fluorine substituents, after the cross-coupling step, exchange the solvent from THF to DMF and add Cs₂CO₃, then heat to 100 °C for 2 hours.

C-H Activation

This method describes the direct arylation of pyridine N-oxides.[6][7]

Synthesis of 2-Arylpyridines:

  • Combine the pyridine N-oxide, potassium (hetero)aryltrifluoroborate, Pd(OAc)₂, and TBAI in a suitable solvent.

  • Heat the reaction mixture under optimized conditions until the C-H activation and coupling are complete.

  • The reaction leads to the formation of the 2-arylpyridine, which can then be isolated and purified.

Bohlmann-Rahtz Pyridine Synthesis

This is a two-step method for producing substituted pyridines.[8][9][10]

Synthesis of 2,3,6-Trisubstituted Pyridines:

  • Condense an enamine with an ethynylketone to form an aminodiene intermediate.

  • Isolate and purify the intermediate if necessary.

  • Induce cyclodehydration of the aminodiene intermediate by heating. This step can be catalyzed by acetic acid or Amberlyst-15 to lower the required temperature.

  • For in situ generation of enamines, ammonium acetate can be used.

One-Pot Three-Component Synthesis

This protocol provides a mild, acid-free synthesis of polysubstituted pyridines.[11]

Synthesis of Polysubstituted Pyridines:

  • In a round-bottom flask, reflux a mixture of a 1,3-dicarbonyl compound, an alkynone, and a large excess of ammonium acetate in ethanol for 24 hours.

  • The reaction proceeds with spontaneous cyclodehydration.

  • Monitor the reaction for completion.

  • Upon completion, cool the reaction mixture and isolate the pyridine product, which often precipitates from the solution.

Ring Opening and Closing Cascade (ROCC) from Isoxazoles

This method transforms isoxazoles into pyridines.[12][13][14]

Synthesis of Substituted Pyridines:

  • Treat the starting isoxazole with an enamine in the presence of TiCl₄(THF)₂ and titanium powder.

  • The reaction proceeds via an inverse electron-demand hetero-Diels-Alder reaction.

  • The resulting intermediate undergoes ring opening and reduction to yield the substituted pyridine.

Visualizing Synthetic Strategies

The following diagrams illustrate the general workflow for validating a synthetic method and the classification of the discussed synthetic approaches.

Synthetic_Workflow cluster_0 Synthesis cluster_1 Purification & Analysis cluster_2 Validation Start Starting Materials Reaction Chemical Transformation Start->Reaction Reagents, Catalyst Crude Crude Product Reaction->Crude Purification Purification (e.g., Chromatography) Crude->Purification Pure Pure Product Purification->Pure Analysis Structural Analysis (NMR, MS, etc.) Pure->Analysis Data Data Collection (Yield, Purity) Analysis->Data Comparison Comparison with Existing Methods Data->Comparison

Caption: A generalized workflow for the synthesis and validation of 2,5-disubstituted pyridines.

Pyridine_Synthesis_Methods cluster_ring_formation De Novo Ring Formation cluster_functionalization Pyridine Ring Functionalization Root Synthesis of 2,5-Disubstituted Pyridines Classical Classical Named Reactions Root->Classical Multicomponent Multicomponent Reactions Root->Multicomponent ROCC Ring Opening/Closing Cascade Root->ROCC CrossCoupling Cross-Coupling Reactions Root->CrossCoupling CHActivation C-H Activation Root->CHActivation Bohlmann-Rahtz Bohlmann-Rahtz Classical->Bohlmann-Rahtz Suzuki-Miyaura Suzuki-Miyaura CrossCoupling->Suzuki-Miyaura Stille Stille CrossCoupling->Stille Negishi Negishi CrossCoupling->Negishi

Caption: Classification of major synthetic routes to 2,5-disubstituted pyridines.

References

A Comparative Guide to the Kinetics of Palladium-Catalyzed Cross-Coupling Reactions with Dibromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the kinetics of cross-coupling reactions is paramount for optimizing synthetic routes and controlling product formation. Dibromopyridines are versatile building blocks, but their reactivity in popular palladium-catalyzed reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination is highly dependent on the reaction type, catalyst system, and the position of the bromine atoms on the pyridine ring. This guide provides a comparative analysis of the kinetic aspects of these reactions, supported by experimental data on regioselectivity, which serves as a direct indicator of differential reaction rates.

Principles of Reactivity and Regioselectivity

The kinetics of palladium-catalyzed cross-coupling reactions are governed by the rates of the elementary steps in the catalytic cycle: oxidative addition, transmetalation (or related step), and reductive elimination. For aryl halides, the oxidative addition of the C-X bond to the Pd(0) center is often the rate-determining step.[1][2] The reactivity of the carbon-halogen bond follows the general trend: C-I > C-Br > C-Cl.

In the case of unsymmetrical dibromopyridines, such as 2,4-dibromopyridine, the two C-Br bonds exhibit different reactivities. This difference is primarily due to electronic effects, where the C-Br bond at the more electron-deficient position is more susceptible to oxidative addition.[3] The pyridine nitrogen atom strongly influences the electronic distribution of the ring, generally making positions 2 and 4 more electron-deficient. This intrinsic difference in reactivity allows for selective mono-functionalization by carefully controlling reaction conditions, which is a key consideration in kinetic studies.

Comparative Performance in Cross-Coupling Reactions

The choice of the cross-coupling reaction and the catalytic system can significantly influence which bromine atom on a dibromopyridine reacts faster, leading to different regioisomeric products. The following tables summarize the regioselective outcomes for various cross-coupling reactions with unsymmetrical dibromopyridines, providing a qualitative comparison of reaction kinetics at different positions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. With 2,4-dibromopyridine, the reaction typically shows high selectivity for the more reactive C2 position. However, the choice of catalyst and ligands can influence this outcome.

SubstrateCoupling PartnerCatalyst SystemConditionsMajor ProductC2:C4 SelectivityReference
2,4-DibromopyridinePhenylboronic acidPd(PPh₃)₄ / TlOH25 °C4-Bromo-2-phenylpyridineHigh C2 selectivity[3]
2,4-DibromopyridinePhenylboronic acidPd₂(dba)₃ / PCy₃ / K₃PO₄25 °C4-Bromo-2-phenylpyridineHigh C2 selectivity[3]
2,4-DibromopyridinePhenylboronic acidPd(OAc)₂ / PPh₃ (1:4 ratio)-4-Bromo-2-phenylpyridineC2 selective[3]
2,4-DibromopyridinePhenylboronic acidC₃-Symmetric Tripalladium Clusters-4-Bromo-2-phenylpyridineup to 98:1[4]
Sonogashira Coupling

The Sonogashira coupling is used to form C-C bonds between a terminal alkyne and an aryl halide. The regioselectivity can be controlled by the choice of catalyst and ligands.

SubstrateCoupling PartnerCatalyst SystemConditionsMajor ProductSelectivityReference
3,5-Dibromo-2,6-dichloropyridineVarious alkynesPd(PPh₃)₄ / CuITHF/Et₃N, rtMono/di-alkynylated at Br positionsGood yields[5]
2,4-DibromopyridinePhenylacetyleneC₃-Symmetric Tripalladium Clusters-4-Bromo-2-(phenylethynyl)pyridineC2 selective[4]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. The reaction conditions, particularly the choice of ligand, are crucial for achieving good yields and selectivity.

SubstrateCoupling PartnerCatalyst SystemConditionsProductYieldReference
4-Bromotoluene (model)Morpholine[Pd(JohnPhos)]₂[BF₄]₂ / NaOtBu80 °C, 30 min4-(p-tolyl)morpholine>99% (GC)[6]
Aryl Bromides (general)Primary/Secondary AminesPd(0) / Sterically hindered phosphine ligandsToluene or Dioxane, 80-110 °CAryl AminesGenerally high[7][8]

Experimental Protocols

Detailed methodologies are essential for reproducible kinetic studies. Below are representative protocols for key cross-coupling reactions and a general protocol for kinetic analysis.

Protocol 1: Suzuki-Miyaura Coupling of 2,4-Dibromopyridine

Materials:

  • 2,4-Dibromopyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/H₂O (4:1 mixture), degassed

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 2,4-dibromopyridine, the arylboronic acid, and K₂CO₃.

  • Add the Pd(PPh₃)₄ catalyst.

  • Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing by GC-MS or HPLC.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Protocol 2: Sonogashira Coupling of 3,5-Dibromo-2,6-dichloropyridine

Materials:

  • 3,5-Dibromo-2,6-dichloropyridine (1.0 equiv)

  • Terminal alkyne (1.1 equiv for mono-alkynylation)

  • Pd(PPh₃)₄ (5 mol%)

  • CuI (10 mol%)

  • Triethylamine (Et₃N) and THF, degassed

Procedure:

  • To a dry Schlenk flask, add 3,5-dibromo-2,6-dichloropyridine.

  • Evacuate and backfill with argon.

  • Add degassed THF and Et₃N, followed by Pd(PPh₃)₄ and CuI.

  • Add the terminal alkyne dropwise while stirring at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

  • Once the starting material is consumed, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with diethyl ether, wash with brine, and dry over MgSO₄.

  • Concentrate the solution and purify the residue by flash chromatography.

Protocol 3: Buchwald-Hartwig Amination of a Dibromopyridine

Materials:

  • Dibromopyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (or other suitable ligand, 4 mol%)

  • NaOtBu (1.4 equiv)

  • Toluene, anhydrous and degassed

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with NaOtBu, the palladium precatalyst, and the ligand.

  • Add the dibromopyridine and a stir bar.

  • Seal the tube, remove it from the glovebox, and add toluene and the amine via syringe under an argon atmosphere.

  • Place the tube in a preheated oil bath at 100 °C and stir.

  • Monitor the reaction by GC-MS.

  • After completion, cool to room temperature, dilute with diethyl ether, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the product by chromatography.

Protocol 4: General Procedure for Kinetic Analysis by In-situ NMR

Setup:

  • Prepare a stock solution of the dibromopyridine and an internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent (e.g., Toluene-d₈) in a glovebox.

  • In an NMR tube equipped with a septum, add the catalyst, ligand, and base.

  • Add the other coupling partner (e.g., boronic acid or amine).

  • Using a pre-cooled syringe, add a known volume of the stock solution to the NMR tube.

  • Quickly cap the tube, shake, and insert it into the NMR spectrometer pre-heated to the desired reaction temperature.

Data Acquisition:

  • Acquire spectra (e.g., ¹H or ¹⁹F NMR) at regular time intervals.[9]

  • Integrate the signals corresponding to the starting material, product(s), and the internal standard.

  • Plot the concentration of reactants and products versus time to determine reaction rates and orders.

Visualizations

The following diagrams illustrate the fundamental processes involved in the kinetic studies of cross-coupling reactions.

Catalytic_Cycle Pd0 Pd(0)L₂ OA_Complex Ar(Br)Pd(II)L₂ Pd0->OA_Complex Oxidative Addition TM_Complex ArPd(II)(Nu)L₂ OA_Complex->TM_Complex Transmetalation Product_Complex Product-Pd(0) Complex TM_Complex->Product_Complex Reductive Elimination Product_Complex->Pd0 Catalyst Regeneration Product Ar-R Product_Complex->Product Reactant1 Ar-Br Reactant1->OA_Complex Reactant2 R-Nu Reactant2->TM_Complex Regioselectivity cluster_0 2,4-Dibromopyridine cluster_1 Kinetic Control Dibromo N | (Br)C2-C-C4(Br) |   | C - C C2_Product Faster Reaction at C2 (More Electron Deficient) Dibromo->C2_Product Pd(0), Nu (Typical Outcome) C4_Product Slower Reaction at C4 Dibromo->C4_Product Pd(0), Nu (Atypical/Forced) Kinetic_Workflow Start Prepare Reactant Stock Solution (with Internal Standard) Setup Assemble Reaction in NMR Tube (Catalyst, Base, etc.) Start->Setup Inject Inject Stock Solution & Mix Setup->Inject NMR Acquire Spectra Over Time in Pre-heated NMR Inject->NMR Process Integrate Signals (Reactant, Product, Standard) NMR->Process Analyze Plot Concentration vs. Time Process->Analyze Result Determine Rate Constants (k) & Reaction Order Analyze->Result

References

Assessing the Stability of Dihalopyridine Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the inherent stability of dihalopyridine isomers is crucial for designing robust synthetic routes and developing stable pharmaceutical compounds. This guide provides a comprehensive comparison of the stability of various dichloropyridine, dibromopyridine, and difluoropyridine isomers, supported by computational and experimental data.

The position of the halogen atoms on the pyridine ring significantly influences the molecule's electronic properties, bond strengths, and overall thermodynamic stability. This guide summarizes key stability indicators, including bond dissociation enthalpy, enthalpy of formation, and Gibbs free energy of formation, to provide a clear comparison across different dihalopyridine isomers.

Comparative Stability Analysis

The stability of dihalopyridine isomers is primarily dictated by the strength of the carbon-halogen (C-X) bond and the overall thermodynamic stability of the molecule. Generally, stability increases with stronger C-X bonds and lower (more negative) enthalpies and Gibbs free energies of formation.

Bond Dissociation Enthalpy (BDE)

Bond dissociation enthalpy is the energy required to break a chemical bond homolytically. A higher BDE indicates a stronger and more stable bond. Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in determining the C-X BDEs for dihalopyridine isomers.

Dichloropyridines: Calculated C-Cl bond dissociation enthalpies for dichloropyridine isomers show a clear trend depending on the position of the chlorine atoms.

Dichloropyridine IsomerC-Cl Bond Dissociation Enthalpy (kcal/mol) - G3B3 Method[1]C-Cl Bond Dissociation Enthalpy (kcal/mol) - B3LYP Method[1]
2,3-Dichloropyridine95.9 (C2-Cl), 99.6 (C3-Cl)88.0 (C2-Cl), 91.2 (C3-Cl)
2,4-Dichloropyridine95.0 (C2-Cl), 99.7 (C4-Cl)87.2 (C2-Cl), 91.5 (C4-Cl)
2,5-Dichloropyridine95.8 (C2-Cl), 99.1 (C5-Cl)87.9 (C2-Cl), 90.7 (C5-Cl)
2,6-Dichloropyridine96.1 (C2-Cl), 96.1 (C6-Cl)88.2 (C2-Cl), 88.2 (C6-Cl)
3,4-Dichloropyridine100.2 (C3-Cl), 99.2 (C4-Cl)91.8 (C3-Cl), 91.0 (C4-Cl)
3,5-Dichloropyridine99.8 (C3-Cl), 99.8 (C5-Cl)91.4 (C3-Cl), 91.4 (C5-Cl)

Dibromopyridines: While a complete set of calculated BDEs for all dibromopyridine isomers is not readily available, a strong correlation exists between C-Cl and C-Br bond dissociation energies. On average, C-Cl BDEs are approximately 7.55 ± 0.42 kcal/mol higher than C-Br BDEs.[1] This allows for a reliable estimation of the relative stability of C-Br bonds in dibromopyridine isomers, following similar trends to their dichloro- counterparts.

Difluoropyridines: The carbon-fluorine bond is the strongest single bond to carbon in organic chemistry.[2] Consequently, difluoropyridine isomers are expected to exhibit the highest C-X bond dissociation enthalpies and, therefore, the greatest bond stability among the dihalopyridines.

Enthalpy of Formation (ΔHf°) and Gibbs Free Energy of Formation (ΔGf°)

The standard enthalpy of formation and Gibbs free energy of formation provide a measure of the thermodynamic stability of a compound relative to its constituent elements in their standard states. More negative values indicate greater stability.

Due to the scarcity of comprehensive experimental data for all dihalopyridine isomers, computational methods are often employed to predict these thermodynamic properties.

IsomerStandard Molar Enthalpy of Formation (Gas Phase, 298.15 K)
Bromopyridines
2-BromopyridineExperimental: 135.5 ± 1.5 kJ/mol
3-BromopyridineExperimental: 132.1 ± 1.2 kJ/mol
Dibromopyridines
2,5-DibromopyridineExperimental: 165.7 ± 1.8 kJ/mol
2,6-DibromopyridineExperimental: 170.2 ± 1.7 kJ/mol

Note: A comprehensive and consistent set of experimental or calculated enthalpies and Gibbs free energies of formation for all dihalopyridine isomers is not currently available in the literature.

Experimental and Computational Protocols

A combination of experimental and computational techniques is employed to assess the stability of dihalopyridine isomers.

Computational Methods

Density Functional Theory (DFT) is a powerful computational tool for predicting the stability of molecules.

Workflow for Stability Assessment using DFT:

DFT Workflow cluster_input Input cluster_calculation DFT Calculation cluster_output Output start Dihalopyridine Isomer Structure geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry bde Bond Dissociation Enthalpy (BDE) geom_opt->bde Optimized Geometry thermo Thermodynamic Properties (ΔHf°, ΔGf°) freq_calc->thermo Vibrational Frequencies

Caption: A typical DFT workflow for assessing the stability of dihalopyridine isomers.

Protocol for Geometry Optimization and Frequency Calculation:

  • Structure Input: The initial 3D structure of the dihalopyridine isomer is created.

  • Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. A common and reliable method involves the B3LYP functional with a basis set such as 6-311++G(d,p).[3]

  • Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to confirm that the structure is a true minimum (no imaginary frequencies) and to compute thermodynamic properties like enthalpy and Gibbs free energy.[3]

Protocol for Bond Dissociation Enthalpy (BDE) Calculation: BDEs can be calculated using high-level composite methods like G3B3 or DFT methods such as B3LYP.[1] The BDE of a C-X bond is calculated as the enthalpy difference between the products of homolytic bond cleavage (the pyridyl radical and the halogen radical) and the parent dihalopyridine molecule.

Experimental Methods

Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability and decomposition profile of the compounds.

Workflow for Thermal Analysis:

Thermal Analysis Workflow cluster_sample Sample Preparation cluster_analysis Analysis cluster_results Results sample Dihalopyridine Isomer Sample tga TGA Analysis sample->tga dsc DSC Analysis sample->dsc tga_data Mass Loss vs. Temperature tga->tga_data dsc_data Heat Flow vs. Temperature dsc->dsc_data decomp_temp Decomposition Temperature tga_data->decomp_temp dsc_data->decomp_temp

Caption: Workflow for determining the thermal stability of dihalopyridine isomers using TGA and DSC.

General Protocol for TGA/DSC Analysis:

  • Sample Preparation: A small, accurately weighed sample of the dihalopyridine isomer is placed in an appropriate pan (e.g., aluminum or ceramic).

  • Instrument Setup: The TGA/DSC instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidative degradation.

  • Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range.

  • Data Acquisition: The instrument records the mass loss (TGA) and the difference in heat flow between the sample and a reference (DSC) as a function of temperature. The onset temperature of mass loss in the TGA curve is typically taken as the decomposition temperature, indicating the limit of the compound's thermal stability.[2][4]

Combustion Calorimetry: This technique is used to experimentally determine the enthalpy of combustion, from which the standard enthalpy of formation can be derived.

General Protocol for Combustion Calorimetry:

  • A precisely weighed sample of the dihalopyridine is placed in a bomb calorimeter.

  • The bomb is pressurized with excess oxygen.

  • The sample is ignited, and the resulting temperature change of the surrounding water is measured.

  • The enthalpy of combustion is calculated from the temperature change and the heat capacity of the calorimeter.

  • The standard enthalpy of formation is then calculated using Hess's law, incorporating the known standard enthalpies of formation of the combustion products (CO₂, H₂O, N₂, and the corresponding hydrogen halide).

Structure-Stability Relationship

The stability of dihalopyridine isomers is influenced by a combination of electronic and steric factors.

Structure-Stability Relationship cluster_structure Molecular Structure cluster_factors Influencing Factors cluster_stability Molecular Stability position Halogen Position electronic Electronic Effects (Inductive, Resonance) position->electronic steric Steric Hindrance position->steric type Halogen Type (F, Cl, Br) type->electronic bond_strength C-X Bond Strength (BDE) electronic->bond_strength steric->bond_strength thermo_stability Thermodynamic Stability (ΔHf°, ΔGf°) bond_strength->thermo_stability

Caption: The relationship between molecular structure and the stability of dihalopyridine isomers.

  • Halogen Type: The stability of the C-X bond follows the order C-F > C-Cl > C-Br, which is consistent with the electronegativity and bond energies of the halogens.

  • Position of Halogens: The position of the halogen atoms influences the electronic distribution within the pyridine ring. Halogens at positions 2 and 6 are more affected by the electron-withdrawing nitrogen atom, which can influence bond strengths. Steric interactions between adjacent halogen atoms can also lead to destabilization. For instance, the higher BDEs for C-Cl bonds at the 3, 4, and 5-positions in dichloropyridines suggest greater stability compared to those at the 2 and 6-positions.

References

The Strategic Application of 2,5-Dibromoisonicotinaldehyde in Advanced Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug discovery and development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency and economic viability of a synthetic route. 2,5-Dibromoisonicotinaldehyde, a dihalogenated pyridine derivative, presents itself as a versatile precursor for the synthesis of complex molecules, particularly in the realm of kinase inhibitors. This guide provides a comprehensive cost-benefit analysis of utilizing this compound in comparison to viable alternatives, supported by experimental data and detailed protocols.

The strategic advantage of this compound lies in its two reactive bromine atoms at positions that allow for selective and sequential functionalization, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This enables the construction of diverse molecular architectures, a crucial aspect in the development of targeted therapeutics. However, the cost of this specialized reagent must be weighed against its performance and the availability of more common or less expensive alternatives.

Comparative Cost Analysis

CompoundSupplier Example(s)Price (per gram)Notes
This compound Sigma-Aldrich (on request)~$150 - $250 (Estimated)Price estimated based on precursor cost and synthesis complexity.
2,5-DichloropyridineGoldBio~$3.06 (for 500g)A significantly cheaper dichloro-analogue.
5-Bromo-2-chloroisonicotinaldehydeChemicalBook~$90.94 (for 10g)A mono-bromo, mono-chloro analogue.
2,5-DibromopyridineChem-Impex, IndiaMART~$0.74 - $1.85Precursor for this compound.

Note: Prices are subject to change and may vary between suppliers and purchase volumes. The estimated price for this compound is for comparative purposes only.

Performance Comparison in Suzuki-Miyaura Coupling

The primary application for these building blocks in drug discovery is the Suzuki-Miyaura cross-coupling reaction to form C-C bonds. The yield of these reactions is a critical performance metric. Below is a summary of reported yields for reactions involving this compound and its alternatives with various boronic acids.

PrecursorCoupling PartnerCatalyst SystemSolventYield (%)Reference
2,5-Dibromo-3-hexylthiopheneArylboronic acidsPd(PPh₃)₄ / K₃PO₄1,4-Dioxane/H₂OModerate to Good[1]
2-Bromopyridine derivativesAryl and heteroaryl boronic acidsPd₂(dba)₃ / Ligand 1Dioxane74-91[2]
3-Bromonicotinaldehyde2,3-Dimethyl phenyl boronic acidPd(PPh₃)₄ / K₃PO₄Dioxane/H₂O80[3]
5-Bromopyridine sulfonesPhenyl boronic acidNot specifiedNot specified72-78[4]
4,5-Dibromo-2-methylpyridazin-3(2H)-onePhenylboronic acidPdCl₂(PPh₃)₂ / Na₂CO₃DMF/H₂O82[5]

While direct comparative studies are limited, the available data suggests that high yields can be achieved with various dihalogenated pyridine and related heterocyclic precursors under optimized conditions. The choice of catalyst, ligand, base, and solvent system plays a crucial role in maximizing the yield.[6][7]

Experimental Protocols

To provide a practical context, detailed methodologies for key experiments are outlined below.

General Procedure for Suzuki-Miyaura Coupling

This protocol is a generalized representation based on common practices in the literature.[1][2][3]

Materials:

  • Dihalogenated pyridine derivative (1.0 eq)

  • Arylboronic acid (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 - 3.0 eq)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF, with or without water)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the dihalogenated pyridine derivative, arylboronic acid, and base.

  • Add the anhydrous solvent.

  • Degas the mixture by bubbling with the inert gas for 15-30 minutes.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Visualization of Synthetic Pathways and Workflows

To illustrate the strategic use of this compound and the general workflow of its application, the following diagrams are provided.

G cluster_0 Synthesis of a Hypothetical Kinase Inhibitor A This compound C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B Arylboronic Acid B->C D Mono-arylated Intermediate C->D F Second Suzuki-Miyaura or other coupling reaction D->F E Second Arylboronic Acid or other coupling partner E->F G Final Kinase Inhibitor Scaffold F->G

Synthetic pathway for a kinase inhibitor.

G cluster_1 Experimental Workflow start Start reaction_setup Reaction Setup (Inert Atmosphere) start->reaction_setup Add reactants, solvent, base heating Heating and Stirring reaction_setup->heating Add catalyst workup Aqueous Workup and Extraction heating->workup Monitor reaction purification Column Chromatography workup->purification characterization Product Characterization (NMR, MS) purification->characterization end End characterization->end

General experimental workflow for coupling reactions.

Cost-Benefit Conclusion

The decision to use this compound should be based on a careful evaluation of the specific synthetic goals and budgetary constraints.

Benefits:

  • High Versatility: The two bromine atoms at distinct positions offer significant flexibility for sequential and regioselective functionalization, allowing for the creation of complex and diverse molecular libraries.

  • Potential for High Yields: As demonstrated in related compounds, Suzuki-Miyaura couplings with dihalogenated pyridines can achieve high yields, making the process efficient in terms of material consumption.

Costs:

  • Higher Price: The estimated cost of this compound is significantly higher than its dichloro- and mono-bromo-chloro counterparts.

  • Limited Availability: Its on-demand synthesis may lead to longer lead times compared to readily available alternatives.

Recommendation:

  • For early-stage drug discovery and lead optimization , where the exploration of chemical space and the synthesis of diverse analogues are paramount, the higher cost of this compound may be justified by its synthetic versatility.

  • For large-scale synthesis and process development , where cost is a major driver, the cheaper alternative, 2,5-dichloropyridine, should be strongly considered. The lower reactivity of the C-Cl bond compared to the C-Br bond might require more forcing reaction conditions, but the significant cost savings could outweigh this drawback.

  • 5-Bromo-2-chloroisonicotinaldehyde offers a compromise between reactivity and cost, with one highly reactive bromine atom for initial coupling and a less reactive chlorine for subsequent modifications.

Ultimately, the optimal choice will depend on a project-specific analysis of the required chemical diversity, the scalability of the synthesis, and the overall budget. It is recommended that researchers perform small-scale trials with the different precursors to determine the most efficient and cost-effective route for their specific target molecule.

References

A Comparative Guide to the Synthesis of Functionalized Isonicotinaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of functionalized isonicotinaldehydes, also known as 4-formylpyridines, is a cornerstone in the development of pharmaceuticals and functional materials. These compounds serve as critical building blocks for a wide array of more complex molecules, including Schiff bases, hydrazones, and various heterocyclic systems with significant biological activities. This guide provides a comparative analysis of prominent synthetic routes to functionalized isonicotinaldehydes, offering insights into their methodologies, efficiencies, and substrate scopes.

Key Synthetic Strategies

Several strategies have been developed for the synthesis of isonicotinaldehyde and its derivatives. The choice of a particular route often depends on the availability of starting materials, the desired substitution pattern, and the required scale of the reaction. Here, we compare three distinct approaches:

  • Multi-step Synthesis from 4-Picoline: A classical and versatile approach that allows for the introduction of functionalities at various stages.

  • Two-Step Synthesis from Isonicotinic Acid: A more convergent approach that leverages the reactivity of an imidazoline intermediate.

  • Vilsmeier-Haack Reaction of Enamides: A powerful method for producing chloro-substituted isonicotinaldehydes, which are valuable precursors for further functionalization.

Multi-step Synthesis from 4-Picoline

This method is a well-established, four-step process that begins with the readily available starting material, 4-picoline. The overall transformation involves N-oxidation, rearrangement and acylation, hydrolysis, and a final oxidation step.

Experimental Protocol
  • Step 1: N-Oxidation: 4-picoline is treated with an oxidizing agent, typically in an acidic medium, to form 4-picoline N-oxide.

  • Step 2: Acylation and Rearrangement: The N-oxide is then acylated with acetic anhydride, which leads to a rearrangement to form 4-acetoxymethylpyridine.

  • Step 3: Hydrolysis: The resulting ester is hydrolyzed under basic conditions to yield 4-pyridinemethanol.

  • Step 4: Oxidation: The final step involves the oxidation of 4-pyridinemethanol to the desired 4-pyridinecarboxaldehyde (isonicotinaldehyde).[1]

Key Advantages:
  • Utilizes an inexpensive and readily available starting material.

  • The intermediates (4-pyridinemethanol) are stable and can be isolated.

  • The overall yield is generally high.[1]

Limitations:
  • This is a four-step synthesis, which can be time-consuming.

  • The use of strong oxidizing and acylating agents requires careful handling.

G cluster_0 Multi-step Synthesis from 4-Picoline A 4-Picoline B 4-Picoline N-Oxide A->B Oxidation C 4-Acetoxymethylpyridine B->C Acylation (Acetic Anhydride) D 4-Pyridinemethanol C->D Hydrolysis E Isonicotinaldehyde D->E Oxidation

Figure 1. Synthetic pathway from 4-picoline to isonicotinaldehyde.

Two-Step Synthesis from Isonicotinic Acid

This approach offers a more direct route to isonicotinaldehyde starting from isonicotinic acid. The key steps involve the formation of a 4-pyridine-2-imidazoline intermediate, followed by reductive hydrolysis.

Experimental Protocol
  • Step 1: Imidazoline Formation: Isonicotinic acid is reacted with ethylenediamine or o-phenylenediamine under solvent-free conditions at elevated temperatures (100-300 °C) for 10-15 hours to synthesize 4-pyridine-2-imidazoline.[2]

  • Step 2: Reductive Hydrolysis: The 4-pyridine-2-imidazoline intermediate is then subjected to reductive hydrolysis to yield 4-pyridinecarboxaldehyde. This step is typically carried out under an inert atmosphere.[2]

Key Advantages:
  • A shorter, two-step process.

  • Avoids the use of harsh oxidizing agents in the final step.

Limitations:
  • Requires high reaction temperatures in the first step.

  • The handling of reagents under solvent-free and inert atmosphere conditions can be challenging.

G cluster_0 Two-Step Synthesis from Isonicotinic Acid A Isonicotinic Acid B 4-Pyridine-2-imidazoline A->B Solvent-free reaction with ethylenediamine or o-phenylenediamine C Isonicotinaldehyde B->C Reductive Hydrolysis G cluster_0 Vilsmeier-Haack Reaction of Enamides A Enamides C Substituted Chloronicotinaldehydes A->C B Vilsmeier Reagent (e.g., POCl3/DMF) B->C

References

Safety Operating Guide

Proper Disposal of 2,5-Dibromoisonicotinaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2,5-Dibromoisonicotinaldehyde, ensuring the safety of laboratory personnel and adherence to environmental regulations. Researchers, scientists, and drug development professionals should follow these procedures to mitigate risks associated with the handling and disposal of this compound.

This compound is a hazardous chemical requiring careful management. Based on data from safety data sheets (SDS) of the compound and structurally similar chemicals, it is classified with multiple hazard categories, including acute toxicity and skin/eye irritation.[1] Proper personal protective equipment (PPE) and handling procedures are mandatory to prevent exposure.

Key Safety and Hazard Information

The following table summarizes the critical hazard classifications and personal protective equipment required when handling this compound.

Hazard ClassificationGHS CategoryRecommended Personal Protective Equipment (PPE)
Acute Oral ToxicityCategory 4Chemical-resistant gloves (e.g., nitrile), lab coat, safety goggles with side shields.
Acute Dermal ToxicityCategory 4Chemical-resistant gloves, lab coat.[1]
Acute Inhalation ToxicityCategory 4Handle in a well-ventilated area, preferably a chemical fume hood.[2]
Skin Corrosion/IrritationCategory 2Wear protective gloves.
Serious Eye Damage/IrritationCategory 2Wear eye protection/face protection.
Specific Target Organ ToxicityCategory 3Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
Flammable SolidCategory 1Keep away from heat/sparks/open flames/hot surfaces. No smoking.

Experimental Protocol: Step-by-Step Disposal Procedure

The recommended disposal method for this compound is through an approved hazardous waste disposal plant.[3][4] Do not dispose of this chemical down the drain or in regular trash.[2]

  • Waste Collection:

    • Carefully collect the this compound waste, minimizing dust generation.

    • Place the waste into a designated, properly labeled, and sealed waste container made of a compatible material.[2]

    • Separately collect any contaminated materials such as gloves, weighing paper, and pipette tips in a clearly labeled container for solid hazardous waste.[2]

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[2]

  • Storage:

    • Store the sealed waste container in a secure, well-ventilated, and designated waste accumulation area.[2][3]

    • Keep the container away from incompatible materials such as strong oxidizing agents and strong bases.[1]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[2]

    • Provide the EHS office or contractor with a complete and accurate description of the waste.[2]

Disposal Workflow

A Start: this compound Waste Generated B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Safety First C Collect Waste in a Designated, Sealed Container B->C Containment D Label Container: 'Hazardous Waste' 'this compound' C->D Identification E Store in a Secure, Ventilated Area D->E Safe Storage F Contact EHS or Licensed Waste Disposal Contractor E->F Initiate Disposal G Arrange for Pickup and Disposal F->G Coordination H End: Proper Disposal Complete G->H Completion

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2,5-Dibromoisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2,5-Dibromoisonicotinaldehyde. Given the compound's chemical structure as a halogenated aldehyde, it is imperative to handle it with stringent safety protocols to mitigate potential risks.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Required Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Chemical Safety Goggles and Face ShieldMust be ANSI Z87.1 compliant.[4] Chemical safety goggles that form a complete seal around the eyes are essential to protect against dust particles and splashes.[4][5] A face shield should be worn over the goggles to provide full-face protection.[4][6]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for handling halogenated organic compounds.[5][7] Always inspect gloves for any signs of degradation or puncture before use.[6] For prolonged or high-exposure tasks, consider using thicker, reusable gloves. Disposable gloves should be changed immediately upon contamination.[6]
Body Protection Chemical-Resistant Laboratory Coat or ApronA flame-resistant lab coat (e.g., Nomex) or a chemical-resistant apron worn over cotton clothing is required to protect against splashes and skin contact.[5][6] The lab coat should be fully buttoned with sleeves rolled down.
Respiratory Protection NIOSH-Approved RespiratorAll handling of solid this compound that may generate dust must be conducted in a certified chemical fume hood to minimize inhalation exposure.[8] If a fume hood is not available or if engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH-approved particulate respirator or an air-purifying respirator with appropriate cartridges should be used.[6] Respirator use requires a formal respiratory protection program, including fit-testing and training.[6]
Foot Protection Closed-Toe ShoesAppropriate shoes that cover the entire foot are mandatory in the laboratory to protect from spills.[6]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is crucial for ensuring safety. The following steps provide a clear guide from preparation to post-handling cleanup.

1. Pre-Handling and Preparation

  • Safety Review : Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for any similar compounds if a specific one for this compound is not available.[5]

  • Fume Hood : Ensure that a certified chemical fume hood is operational. All weighing and handling of the solid compound should occur within the fume hood.[8]

  • Gather Materials : Assemble all necessary equipment, including glassware, spatulas, and waste containers, inside the fume hood to minimize movement in and out of the containment area.

  • PPE Donning : Put on all required PPE as detailed in Table 1 before entering the laboratory area where the chemical will be handled.

2. Handling of this compound

  • Weighing : Carefully weigh the desired amount of the compound on weighing paper or in a tared container inside the fume hood to contain any dust.

  • Dispensing : Use a clean spatula to transfer the solid. Avoid generating dust by handling the material gently.[9]

  • In Case of a Spill :

    • For small spills, use an inert absorbent material like sand or silica gel to soak up the substance.[1]

    • Carefully sweep or scoop the material into a clearly labeled, sealed container for hazardous waste disposal.[2][10]

    • Do not use water to clean up as it may spread contamination unless specifically instructed by safety protocols.

    • Ensure adequate ventilation during cleanup.[11]

3. Post-Handling Procedures

  • Decontamination : Clean all non-disposable equipment that has come into contact with the chemical using an appropriate solvent (e.g., ethanol or acetone), and collect the rinsate as hazardous waste.

  • PPE Doffing : Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat, face shield, and goggles. Wash hands thoroughly with soap and water after removing all PPE.[2][12][3][10]

  • Storage : Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[1][12][10] It should be stored away from incompatible materials such as strong oxidizing agents and strong bases.[1]

Disposal Plan: Step-by-Step Waste Management

Proper disposal is a critical component of the chemical lifecycle to ensure environmental protection and regulatory compliance.

1. Waste Segregation and Collection

  • Designated Containers : Use a designated, properly labeled, and sealed waste container for all this compound waste.[11] This includes any contaminated materials such as gloves, weighing paper, and pipette tips.[11]

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an indication of the hazards (e.g., "Toxic," "Irritant").[11]

  • No Mixing : Do not mix this halogenated organic waste with other waste streams, especially non-hazardous waste.[11]

2. Storage of Waste

  • Secure Location : Store the sealed hazardous waste container in a designated, secure area away from general laboratory traffic.

  • Secondary Containment : It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.

3. Arranging for Disposal

  • Contact EHS : Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[11]

  • Documentation : Provide the disposal service with a complete and accurate description of the waste.

  • Environmental Precaution : Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash, as it should not be released into the environment.[2][11]

Workflow Visualization

The following diagram illustrates the complete workflow for the safe handling and disposal of this compound.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_post 3. Post-Handling Phase cluster_disposal 4. Disposal Phase prep_sds Review SDS & Protocols prep_fumehood Verify Fume Hood Operation prep_sds->prep_fumehood prep_materials Gather All Materials prep_fumehood->prep_materials prep_ppe Don Full PPE prep_materials->prep_ppe handle_weigh Weigh Compound Carefully prep_ppe->handle_weigh handle_transfer Transfer Compound handle_weigh->handle_transfer handle_spill Spill? handle_transfer->handle_spill handle_spill_proc Execute Spill Cleanup Procedure handle_spill->handle_spill_proc Yes post_decon Decontaminate Equipment handle_spill->post_decon No handle_spill_proc->post_decon post_waste Segregate Waste post_decon->post_waste post_ppe Doff PPE Correctly post_waste->post_ppe disp_label Label Waste Container post_waste->disp_label post_wash Wash Hands Thoroughly post_ppe->post_wash post_store Store Chemical Properly post_wash->post_store disp_store Store Waste Securely disp_label->disp_store disp_contact Contact EHS for Pickup disp_store->disp_contact

Caption: Safe handling and disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.